molecular formula C2H2BrN3S B2890051 4-Bromo-1,2,5-thiadiazol-3-amine CAS No. 27589-56-6

4-Bromo-1,2,5-thiadiazol-3-amine

Cat. No.: B2890051
CAS No.: 27589-56-6
M. Wt: 180.02
InChI Key: TWHIASPVRDDPKY-UHFFFAOYSA-N
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Description

4-Bromo-1,2,5-thiadiazol-3-amine is a versatile brominated heterocyclic building block of interest in medicinal chemistry and materials science. Its structure, featuring an electron-withdrawing thiadiazole core and a reactive bromo substituent, makes it a valuable precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions detailed for related bromo-thiadiazole systems . Researchers utilize this and similar scaffolds as key intermediates in the development of compounds for organic electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells, due to the strong electron-accepting properties of the thiadiazole ring . In pharmacological research, the core 1,2,5-thiadiazole structure and its derivatives are investigated because sulfur-nitrogen heterocycles often exhibit low-lying C-S σ* or C-N σ* orbitals, which can be responsible for drug-target interactions and are explored for potential biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2,5-thiadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3S/c3-1-2(4)6-7-5-1/h(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHIASPVRDDPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and reactivity of 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-1,2,5-thiadiazol-3-amine: Structure, Reactivity, and Synthetic Utility

Executive Summary: this compound is a strategically important heterocyclic building block for research and development in medicinal chemistry and materials science. Its structure features an electron-deficient 1,2,5-thiadiazole ring functionalized with two distinct reactive sites: a bromine atom susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling, and a nucleophilic amino group that can be readily derivatized. This guide provides a comprehensive analysis of its physicochemical properties, plausible synthetic routes, core reactivity, and potential applications, offering field-proven insights for scientists and drug development professionals.

Introduction: A Versatile Heterocyclic Scaffold

The 1,2,5-thiadiazole ring system is a recognized pharmacophore and a valuable component in materials science due to its unique electronic properties.[1][2] this compound (CAS 27589-56-6) emerges as a particularly useful intermediate. The presence of both an amino group and a bromine atom on the electron-poor thiadiazole core provides two orthogonal points for chemical modification, making it a versatile platform for generating diverse molecular libraries.[3] The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution (S_N_Ar) and a handle for modern cross-coupling reactions, while the amino group allows for traditional functional group transformations such as acylation and alkylation.[3][4][5] This dual reactivity underpins its potential in the synthesis of novel therapeutic agents and functional organic materials.[2][6]

Physicochemical and Structural Properties

The core of this compound is an aromatic, five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The high electronegativity of the heteroatoms renders the ring electron-deficient. This electronic characteristic is central to its reactivity, as it activates the C-Br bond towards nucleophilic attack.[4][7]

PropertyValueSource
CAS Number 27589-56-6[8]
Molecular Formula C₂H₂BrN₃S[8]
Molecular Weight 180.02 g/mol [8]
IUPAC Name This compound[8]
Canonical SMILES NC1=NSN=C1Br[8]
InChI Key TWHIASPVRDDPKY-UHFFFAOYSA-N[8]
LogP 1.096[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Physical Form Solid
Melting Point 178-182 °C (decomposes)

Synthesis Strategies

While a specific, high-yield synthesis for this compound is not extensively documented in readily available literature, a plausible route can be designed based on established methodologies for analogous thiadiazole systems.[9][10] A common approach involves the construction of the thiadiazole ring followed by functionalization.

G cluster_0 Proposed Synthetic Pathway Start Diaminomaleonitrile Step1 Ring Closure (e.g., with SCl₂ or SOCl₂) Start->Step1 [Ref: 15] Intermediate1 1,2,5-Thiadiazole-3,4-dicarbonitrile Step1->Intermediate1 Step2 Selective Hydrolysis & Curtius Rearrangement Intermediate1->Step2 Intermediate2 4-Cyano-1,2,5-thiadiazol-3-amine Step2->Intermediate2 Step3 Hydrolysis of Nitrile Intermediate2->Step3 Intermediate3 4-Amino-1,2,5-thiadiazole-3-carboxylic acid Step3->Intermediate3 Step4 Halogenation/Decarboxylation (e.g., NBS) Intermediate3->Step4 Product This compound Step4->Product

Caption: A plausible multi-step synthesis of this compound.

Hypothetical Experimental Protocol:

This protocol is conceptual and requires laboratory optimization.

  • Synthesis of 1,2,5-Thiadiazole-3,4-dicarbonitrile: Diaminomaleonitrile is treated with thionyl chloride in a suitable solvent like acetonitrile at 0 °C, followed by stirring at room temperature to yield the dinitrile intermediate after workup.[9]

  • Formation of the Amine: The dinitrile is subjected to a selective reaction, such as a partial hydrolysis followed by a Curtius or Hofmann rearrangement on one of the nitrile groups to install the amine functionality.

  • Bromination: The resulting aminothiadiazole precursor is then brominated. A direct bromination using a reagent like N-Bromosuccinimide (NBS) or bromine in an appropriate solvent would be explored to install the bromine atom at the C4 position.[11] The conditions would be optimized to favor mono-bromination and prevent degradation.

Core Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its two functional groups.

Nucleophilic Aromatic Substitution (S_N_Ar)

The electron-withdrawing nature of the thiadiazole ring significantly increases the reactivity of the C4-bromine atom towards nucleophilic displacement.[4][7] This S_N_Ar reaction is a cornerstone for introducing a wide variety of substituents.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the bromide anion restores the aromaticity of the ring.

G cluster_0 S_N_Ar Mechanism Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Step 1: Nucleophilic Attack Product Substituted Product + Br⁻ Intermediate->Product Step 2: Loss of Leaving Group

Caption: The addition-elimination mechanism of S_N_Ar on the thiadiazole ring.

Common Nucleophiles:

  • N-Nucleophiles: Aliphatic and aromatic amines (e.g., morpholine, piperidine, aniline).[4][12]

  • O-Nucleophiles: Alkoxides and phenoxides.[12]

  • S-Nucleophiles: Thiols and thiophenols.[12][13]

This protocol is adapted from procedures for similar bromo-heterocycles.[4][12]

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) is added morpholine (1.5-2.0 eq).

  • Reaction: The reaction mixture is heated (e.g., to 80 °C or reflux) and monitored by TLC or LC-MS. The choice of solvent and temperature is critical; polar aprotic solvents like DMF often accelerate the reaction but can be harder to remove, while solvents like acetonitrile may require higher temperatures or longer reaction times.[4][12]

  • Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 4-morpholino-1,2,5-thiadiazol-3-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-Br bond of the title compound is an ideal handle for such transformations.[14][15]

Suzuki-Miyaura Coupling: This is one of the most versatile cross-coupling reactions, involving the reaction of the bromo-thiadiazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[4][13]

G cluster_0 Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation (with R-B(OR)₂ + Base) ArPdBr->Transmetal ArPdR Ar-Pd(II)L₂-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is based on general procedures for aryl bromides.[4][14]

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water. The addition of water can improve the solubility of the inorganic base and accelerate the reaction.[4]

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup & Purification: After cooling, the mixture is filtered, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Functional Group Transformations of the Amino Group

The exocyclic amino group behaves as a typical aromatic amine and can undergo a variety of well-established transformations.[5][16]

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding amides.

  • Alkylation: Can be alkylated using alkyl halides, though selectivity (mono- vs. di-alkylation) can be challenging to control.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce other functionalities (e.g., -Cl, -CN, -OH).[17]

Applications in Research and Development

The diverse reactivity of this compound makes it a valuable precursor in several high-value research areas.

  • Medicinal Chemistry: The 1,3,4-thiadiazole scaffold, a close isomer, is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[18][19][20] By using the bromo-amino-thiadiazole core, medicinal chemists can rapidly synthesize libraries of novel compounds for screening against various biological targets.[3][21]

  • Materials Science: Benzofused thiadiazoles are known to be strong electron-accepting units used in the synthesis of organic dyes and semiconductors for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[2][22] this compound can serve as a key building block for creating novel donor-acceptor materials with tailored electronic and photophysical properties.

Safety and Handling

This compound is classified as harmful if swallowed.[8] As with many bromo-aromatic and amino-heterocyclic compounds, appropriate safety precautions are necessary.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[23][24]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[23] Avoid contact with skin and eyes.[24]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[24]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-potential molecular scaffold that offers a rich platform for chemical innovation. The strategic placement of a reactive bromine atom and a versatile amino group on an electron-deficient thiadiazole ring provides researchers with a powerful tool for diversification. Through well-established reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, this compound can be elaborated into a vast array of complex molecules for applications spanning from drug discovery to the development of next-generation organic electronic materials.

References

  • Berezina, T. A., et al. (2023). Benzo[1,2-d:4,5-d′]bis([4][12][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(10), 4153. [Link]

  • Chmovzh, T. N., et al. (2018). Safe Synthesis of 4,7-Dibromo[4][12][25]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2564. [Link]

  • Baryshnikova, M. A., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([4][12][13]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7464. [Link]

  • Baryshnikova, M. A., et al. (2023). Cyanation of 4-Bromobenzo[1,2-d:4,5-d′]bis([4][12][13]thiadiazole). Molbank, 2023(2), M1623. [Link]

  • Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[4][12][13]-benzothiadiazole. Journal of Chemical Research. [Link]

  • Berezina, T. A., et al. (2023). Benzo[1,2-d:4,5-d′]bis([4][12][13]thiadiazole) and Its Bromo Derivatives. MDPI. [Link]

  • 4-bromo-N,N-dimethyl-1,2,5-thiadiazol-3-amine. PubChem. [Link]

  • Safety Data Sheet for 5-Bromo-1,3,4-thiadiazol-2-ylamine. Fisher Scientific. [Link]

  • Chmovzh, T. N., et al. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][12][13]thiadiazole). Molbank, 2022(2), M1362. [Link]

  • Chmovzh, T. N., et al. (2018). Safe Synthesis of 4,7-Dibromo[4][12][25]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]

  • Sharma, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3736. [Link]

  • 4-bromo-1,2-thiazol-3-amine. PubChemLite. [Link]

  • Van Puyenbroeck, V., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

  • Rullah, K., et al. (2019). Palladium-catalysed cross-coupling reactions in the synthesis of chalcones. Advanced Synthesis & Catalysis. [Link]

  • Chmovzh, T. N., et al. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][12][13]thiadiazole). ResearchGate. [Link]

  • Reddy, C. S., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters. [Link]

  • Bertini, V., et al. (2006). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Tetrahedron, 62(31), 7343-7352. [Link]

  • Functional Group Transformations. Solubility of Things. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Shawali, A. S. (2001). The chemistry of 1,3,4-thiadiazoles. Journal of Heterocyclic Chemistry, 38(5), 1041-1066. [Link]

  • 4-Bromo-1,2,5-thiadiazol-3(2H)-one 1g. Dana Bioscience. [Link]

  • Sharma, S., et al. (2014). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 7(4), 374-381. [Link]

  • Degarelix Acetate. PubChem. [Link]

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  • Functional Group Transformations. UAM. [Link]

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Navigating Ambiguous Safety Data: A Technical Guide to the Handling of CAS 53983-25-6, 3-(2-Bromo-1H-indol-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Discrepant Safety Information

The safe handling of chemical reagents is a cornerstone of scientific research. However, researchers may occasionally encounter conflicting safety information for the same chemical entity. This guide addresses the specific case of CAS 53983-25-6, identified as 3-(2-Bromo-1H-indol-3-yl)propanoic acid. While a Safety Data Sheet (SDS) for this CAS number from at least one supplier describes it as a non-hazardous aqueous solution, the toxicological profile of structurally related brominated indole compounds suggests a more cautious approach is warranted.

This technical guide has been developed to provide a comprehensive overview of the safe handling of 3-(2-Bromo-1H-indol-3-yl)propanoic acid, with a primary focus on the active pharmaceutical ingredient (API) or concentrated forms that are more likely to be used in a research and development setting. The recommendations herein are based on a synthesis of information from various sources, including SDSs for structurally similar compounds and the known reactivity of the indole and brominated aromatic functional groups. It is imperative that laboratory personnel treat this compound with the precautions outlined below, even if a particular supplied formulation is deemed non-hazardous.

Chemical Identity and Applications

  • Chemical Name: 3-(2-Bromo-1H-indol-3-yl)propanoic acid

  • CAS Number: 53983-25-6

  • Molecular Formula: C₁₁H₁₀BrNO₂

  • Molecular Weight: 268.11 g/mol

  • Synonyms: 2-Bromo-3-(3-indolyl)propanoic acid

3-(2-Bromo-1H-indol-3-yl)propanoic acid belongs to the class of indolyl carboxylic acids. The indole moiety is a common scaffold in biologically active molecules, and the introduction of a bromine atom can significantly modulate a compound's pharmacological properties. This compound and its derivatives are of interest in medicinal chemistry, with potential applications in areas such as oncology and virology.[1]

Hazard Identification and GHS Classification

While an SDS for a solution of CAS 53983-25-6 may not indicate hazards, the data for analogous compounds, such as 3-(5-bromo-1H-indol-3-yl)propanoic acid, suggests the following GHS classification for the pure or concentrated compound.[2]

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

The indole nucleus itself can be toxic, and brominated organic compounds can present a range of health hazards.[3][4] The precautionary principle dictates that in the absence of specific toxicological data for 3-(2-Bromo-1H-indol-3-yl)propanoic acid, it should be handled as a potentially hazardous substance.

Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is essential to minimize exposure and ensure the integrity of the compound.

Engineering Controls
  • Ventilation: All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Containment: Use of a glove box or other containment strategies may be appropriate for highly sensitive operations or when handling larger quantities.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionRationale
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Skin Chemical-resistant gloves (e.g., nitrile). A lab coat should be worn at all times.Prevents skin contact that can lead to irritation.[2]
Respiratory Not typically required when handling small quantities in a fume hood. If engineering controls are not available or if handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents respiratory tract irritation from dust or aerosols.[2]
Handling Procedures
  • Avoid Dust Generation: When handling the solid form, use techniques that minimize the creation of dust.

  • Grounding: For operations that may generate static electricity, ensure proper grounding to prevent ignition of dust clouds.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage
  • Container: Store in a tightly sealed, light-resistant container.

  • Temperature: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 3.2.

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

Experimental Workflow: Handling Chemicals with Conflicting SDS Information

The case of CAS 53983-25-6 highlights the need for a systematic approach when faced with conflicting safety data. The following workflow is recommended:

start Chemical with Conflicting SDS Received sds_review Review all Available SDS and Literature Data start->sds_review risk_assessment Conduct a Risk Assessment Based on the More Stringent Hazard Classification sds_review->risk_assessment conservative_approach Adopt a Conservative Approach to Handling Procedures risk_assessment->conservative_approach ppe Select PPE Based on the Highest Potential Hazard conservative_approach->ppe eng_controls Utilize Appropriate Engineering Controls (e.g., Fume Hood) conservative_approach->eng_controls documentation Document the Discrepancy and the Adopted Safety Measures in the Lab Notebook and Chemical Inventory conservative_approach->documentation proceed Proceed with Experimentation Under Enhanced Safety Protocols ppe->proceed eng_controls->proceed documentation->proceed

Caption: Workflow for handling chemicals with conflicting safety data.

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of 3-(2-Bromo-1H-indol-3-yl)propanoic Acid and Related Compounds

PropertyValueSource
Molecular FormulaC₁₁H₁₀BrNO₂[6]
Molecular Weight268.11 g/mol [6]
Physical StateSolid (presumed)General knowledge of similar compounds
Boiling Point467.5°C at 760 mmHg (for 3-(5-bromo-1H-indol-3-yl)propanoic acid)[2]
Flash Point236.5°C (for 3-(5-bromo-1H-indol-3-yl)propanoic acid)[2]
Density1.654 g/cm³ (for 3-(5-bromo-1H-indol-3-yl)propanoic acid)[2]

Toxicological Information

No specific toxicological studies for 3-(2-Bromo-1H-indol-3-yl)propanoic acid are readily available. However, based on the data for related compounds, the primary toxicological concerns are:

  • Acute Toxicity: While data is limited, indole and some of its derivatives are classified as harmful if swallowed or in contact with skin.[3]

  • Skin and Eye Irritation: As indicated by the GHS classification of similar compounds, this substance is expected to be a skin and eye irritant.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of data, it should be handled with care.

Disposal Considerations

  • Waste Disposal: Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain.

  • Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

References

  • 1 - SAFETY DATA SHEET. [Link]

  • GHS Hazardous Chemical Information List. [Link]

  • Toxic Effects of Brominated Indoles and Phenols on Zebrafish Embryos - ResearchGate. [Link]

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Solubility Profile & Solvent Selection Guide: 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategies, and handling protocols for 4-Bromo-1,2,5-thiadiazol-3-amine . This document is structured for researchers and process chemists requiring actionable data for synthesis, purification, and formulation.

Executive Summary

This compound (CAS: 27589-56-6) is a functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility behavior is governed by the interplay between its polar 1,2,5-thiadiazole core (containing H-bond acceptors), the primary amine (H-bond donor), and the lipophilic bromine substituent.

While sparingly soluble in water, it exhibits excellent solubility in polar aprotic solvents and moderate solubility in chlorinated and polar protic organic solvents. Successful manipulation of this compound requires selecting solvents that balance the solvation of the amine group without compromising the stability of the bromine-carbon bond.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior in novel solvent systems.

PropertyValueImplication for Solubility
Molecular Weight 179.99 g/mol Low MW facilitates dissolution in small-molecule solvents.
LogP (Predicted) ~1.1Moderately lipophilic; prefers organic phases over aqueous phases at neutral pH.
pKa (Conjugate Acid) ~2.5 - 3.5Weak base; solubility in water increases significantly at pH < 2.
H-Bond Donors 1 (–NH₂)Capable of donating H-bonds to solvents like DMSO, MeOH, and Acetone.
H-Bond Acceptors 3 (N, S)Capable of accepting H-bonds from protic solvents (Water, Alcohols).

Solubility Landscape

The following categorization is based on experimental precedents with 1,2,5-thiadiazole analogs and general solubility principles for halogenated amino-heterocycles.

Category A: High Solubility (Primary Reaction Media)

These solvents are recommended for reactions requiring high concentrations (>0.5 M) or elevated temperatures.

  • Dimethyl Sulfoxide (DMSO): Excellent. Disrupts intermolecular H-bonding of the amine. Ideal for nucleophilic aromatic substitution (

    
    ) and biological assays.
    
  • N,N-Dimethylformamide (DMF): Excellent. Standard solvent for cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • N,N-Dimethylacetamide (DMAc): Excellent. Alternative to DMF for higher boiling point requirements.

Category B: Moderate Solubility (Workup & Purification)

These solvents dissolve the compound well enough for extraction or chromatography but may require heating for high concentrations.

  • Acetonitrile (MeCN): Good. Preferred solvent for many room-temperature reactions; easily removed.

  • Methanol / Ethanol: Good. Proticity aids solvation of the amine. Hot ethanol is a prime candidate for recrystallization.

  • Dichloromethane (DCM): Moderate to Good. Excellent for liquid-liquid extraction from aqueous phases.

  • Ethyl Acetate (EtOAc): Moderate. Standard solvent for silica gel chromatography (eluent component).

  • Tetrahydrofuran (THF): Moderate. Useful for reactions involving organometallics, though drying is critical.

Category C: Low Solubility (Anti-Solvents)

These solvents are used to precipitate the compound or wash away impurities.

  • Water: Poor (at neutral pH). Useful for precipitating the compound from water-miscible organic solvents (e.g., pouring a DMF reaction mixture into water).

  • Hexanes / Heptane: Very Poor. Excellent for washing non-polar impurities from the crystalline solid.

  • Diethyl Ether: Poor. Can be used to triturate the solid.

Application-Specific Solvent Selection

The choice of solvent must align with the intended experimental outcome.

Scenario 1: Synthetic Reactions
  • Suzuki-Miyaura Coupling: Use 1,4-Dioxane/Water (4:1) or Toluene/Water . The biphasic system dissolves the catalyst and inorganic base while the organic co-solvent solubilizes the thiadiazole.

  • Nucleophilic Substitution (

    
    ):  Use Acetonitrile  or DMF . These polar aprotic solvents stabilize the transition state and enhance the nucleophilicity of the attacking species.
    
Scenario 2: Purification (Recrystallization)
  • Solvent System: Ethanol or Ethanol/Water (9:1) .

  • Mechanism: The compound dissolves in boiling ethanol (breaking crystal lattice energy) but crystallizes out upon cooling due to the temperature dependence of saturation.

Scenario 3: Liquid-Liquid Extraction
  • System: DCM / Water or EtOAc / Water .

  • Protocol: Adjust aqueous layer pH to >8 to ensure the amine is in its neutral (non-salt) form, maximizing partition into the organic layer.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the process stage.

SolventSelection Start START: Select Process Goal Reaction Reaction Medium Start->Reaction Purification Purification / Workup Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Recryst Recrystallization? Purification->Recryst DMSOd6 DMSO-d6 or MeOD (Standard NMR solvents) Analysis->DMSOd6 Yes Yes HighTemp->Yes Yes No No HighTemp->No No Polarity Polar Mechanism? MeCN Acetonitrile (Moderate BP, Polar Aprotic) Polarity->MeCN SnAr / Substitution Dioxane 1,4-Dioxane (Compatible with aq. base) Polarity->Dioxane Coupling (Suzuki) Recryst->Yes Yes Recryst->No No (Extraction) DMF DMF or DMSO (High Solubility, High BP) EtOH Ethanol / Water (Temp-dependent solubility) DCM DCM or EtOAc (Extraction/Chromatography) Yes->DMF Yes->EtOH No->Polarity No->DCM

Caption: Decision tree for selecting solvents based on process requirements (Reaction, Purification, or Analysis).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise solubility limits for your specific batch.

  • Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

  • Addition: Add the solvent of interest in 50 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity. If solid remains, sonicate for 1 minute.

  • Calculation:

    
    
    
  • Endpoint: If 10 mg dissolves in <100 µL, solubility is >100 mg/mL (High). If solid remains after 2 mL, solubility is <5 mg/mL (Low).

Protocol B: Recrystallization from Ethanol

Standard method for purifying 1,2,5-thiadiazole amines.

  • Dissolution: Place crude solid in a flask. Add absolute ethanol (approx. 10 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ) with stirring. If solid remains, add ethanol dropwise until fully dissolved.
    
  • Filtration (Optional): If insoluble particulates are present, filter the hot solution through a pre-warmed glass frit.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the crystals under vacuum. Wash the cake with cold (

    
    ) ethanol or hexanes.
    
  • Drying: Dry in a vacuum oven at

    
     to remove residual solvent.
    

References

  • Smolecule. (2023). Physical and Chemical Properties of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine. Link

  • Rakitin, O. A., et al. (2022).[1] Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives. National Institutes of Health (PMC). Link

  • BenchChem. (2025).[2] Suzuki Coupling Protocols for Thiazole Derivatives. Link

  • PubChem. (2025). 4-bromo-N,N-dimethyl-1,2,5-thiadiazol-3-amine Compound Summary. National Library of Medicine. Link

  • MDPI. (2018). Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Link

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The Ascendant Trajectory of 1,2,5-Thiadiazole Derivatives in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,5-thiadiazole scaffold has emerged as a privileged heterocyclic motif in contemporary drug discovery, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry of 1,2,5-thiadiazole derivatives for researchers, scientists, and drug development professionals. The guide delves into the fundamental physicochemical properties and synthetic strategies for this important class of compounds. It further explores the intricate structure-activity relationships (SAR) that govern their biological activities, with a particular focus on their applications as anticancer, antimicrobial, and neurological agents. Detailed experimental protocols for key biological assays are provided to enable practical application of the concepts discussed. Furthermore, the guide elucidates the molecular mechanisms of action of prominent 1,2,5-thiadiazole-based drugs and investigational compounds, offering insights into their therapeutic effects. Finally, a forward-looking perspective on the challenges and future directions in the field is presented, highlighting the untapped potential of 1,2,5-thiadiazole derivatives in addressing unmet medical needs.

Introduction: The 1,2,5-Thiadiazole Scaffold - A Privileged Heterocycle in Drug Design

The 1,2,5-thiadiazole is a five-membered heterocyclic ring system containing one sulfur and two nitrogen atoms. This unique arrangement of heteroatoms imparts a distinct set of physicochemical and electronic properties that make it an attractive scaffold for medicinal chemists.

Physicochemical Properties and Electronic Features

The 1,2,5-thiadiazole ring is an electron-deficient system, which influences its interactions with biological targets. The presence of the sulfur atom and two nitrogen atoms contributes to its polar nature and the potential for hydrogen bonding, which can be crucial for receptor binding. The ring system is also relatively stable and can be readily functionalized, allowing for the systematic exploration of chemical space to optimize pharmacological properties.

Historical Perspective and Key Milestones

The exploration of 1,2,5-thiadiazole derivatives in medicinal chemistry has led to the discovery of several important therapeutic agents. Notably, the development of Timolol, a non-selective beta-adrenergic blocker for the treatment of glaucoma, and Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant, showcased the therapeutic potential of this scaffold. These successes have spurred further research into the diverse biological activities of 1,2,5-thiadiazole derivatives.

Rationale for its Use in Medicinal Chemistry

The utility of the 1,2,5-thiadiazole scaffold in drug design stems from several key attributes:

  • Versatile Biological Activity: Derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neurological activities.

  • Metabolic Stability: The heterocyclic ring can enhance the metabolic stability of drug candidates, leading to improved pharmacokinetic profiles.

  • Scaffold for Bioisosteric Replacement: The 1,2,5-thiadiazole ring can serve as a bioisostere for other aromatic systems, allowing for the fine-tuning of electronic and steric properties to improve potency and selectivity.

  • Synthetic Accessibility: A variety of synthetic methods are available for the construction and functionalization of the 1,2,5-thiadiazole ring, facilitating the generation of diverse chemical libraries for screening.

Synthetic Strategies for 1,2,5-Thiadiazole Derivatives

A range of synthetic methodologies have been developed for the construction of the 1,2,5-thiadiazole ring system, from classical approaches to modern, more efficient techniques.

Classical Ring Synthesis Methodologies

A common and straightforward method for the synthesis of the 1,2,5-thiadiazole ring involves the reaction of a 1,2-diamine with a sulfur-containing reagent, such as thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂).[1]

Experimental Protocol: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole from Diaminomaleonitrile [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (5 g, 46 mmol).

  • Reagent Addition: Carefully add thionyl chloride (70 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2.5 hours.

  • Work-up: After cooling, remove the excess thionyl chloride under reduced pressure. Dissolve the residue in chloroform and wash the organic phase with a 5% aqueous sodium bicarbonate solution (4 x 20 mL).

  • Purification: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using chloroform as the eluent to afford 3,4-dicyano-1,2,5-thiadiazole.

Modern and Advanced Synthetic Approaches

More recent synthetic methods focus on improving efficiency, yield, and functional group tolerance. These include transition-metal-catalyzed cross-coupling reactions to introduce substituents onto the pre-formed thiadiazole ring and microwave-assisted synthesis to accelerate reaction times.

Workflow Diagram for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., 1,2-Diamine) Reaction Ring Formation Reaction (e.g., with SOCl2) Start->Reaction Reagents Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Spectroscopic Characterization (NMR, IR, MS) Chromatography->Characterization Purity Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity Final Final Purity->Final Pure 1,2,5-Thiadiazole Derivative G Scaffold 1,2,5-Thiadiazole Scaffold Substituents Substituents at 3- and 4-positions Scaffold->Substituents Physicochem Physicochemical Properties (Lipophilicity, Electronics, Sterics) Substituents->Physicochem PK Pharmacokinetics (ADME) Physicochem->PK PD Pharmacodynamics (Potency, Selectivity) Physicochem->PD Activity Biological Activity PK->Activity PD->Activity

Caption: A diagram illustrating the logical relationships in the structure-activity relationship analysis of 1,2,5-thiadiazole derivatives.

Pharmacological Applications of 1,2,5-Thiadiazole Derivatives

The versatility of the 1,2,5-thiadiazole scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Agents

A significant body of research has focused on anthra[1,2-c]t[3][4][5]hiadiazole-6,11-diones as potent anticancer agents. [6]These compounds have been shown to act as topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.

[5][7][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,5-thiadiazole derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Agents

1,2,5-Thiadiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [9][10][11]Their mechanism of action can vary, with some compounds inhibiting essential enzymes or disrupting cell membrane integrity.

[3][4][12]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the 1,2,5-thiadiazole derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Agents for Neurological Disorders

The 1,2,5-thiadiazole scaffold has been successfully incorporated into ligands for muscarinic and serotonergic receptors, which are important targets for the treatment of various neurological and psychiatric disorders. [1][13][14][15]

Timolol is a non-selective beta-adrenergic receptor antagonist that contains a 1,2,5-thiadiazole ring. It is widely used in the form of eye drops to reduce intraocular pressure in patients with glaucoma.

Tizanidine is a centrally acting α2-adrenergic agonist that incorporates a 1,2,5-thiadiazole moiety. It is used to treat spasticity associated with conditions such as multiple sclerosis and spinal cord injury.

[16][17][18]

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT1A).

  • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled 1,2,5-thiadiazole derivative.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

Mechanisms of Action: Elucidating the Molecular Targets

Understanding the molecular targets of 1,2,5-thiadiazole derivatives is crucial for optimizing their therapeutic effects and minimizing off-target toxicities.

Case Study 1: Timolol and Beta-Adrenergic Receptor Blockade in Glaucoma

Timolol exerts its therapeutic effect in glaucoma by blocking beta-adrenergic receptors in the ciliary body of the eye. [4]This leads to a decrease in the production of aqueous humor, thereby lowering intraocular pressure.

Case Study 2: Tizanidine's Alpha-2 Adrenergic Agonism in Spasticity

Tizanidine acts as an agonist at α2-adrenergic receptors in the central nervous system. [7][12]This activation inhibits the release of excitatory amino acids in the spinal cord, resulting in a reduction of muscle tone and spasticity.

Emerging Molecular Targets of Novel 1,2,5-Thiadiazole Derivatives

Recent research has identified a range of other molecular targets for novel 1,2,5-thiadiazole derivatives, including:

  • Topoisomerases: As seen with the anthra[1,2-c]t[3][4][5]hiadiazole-6,11-diones. [6]* Kinases: Certain derivatives have shown inhibitory activity against various kinases involved in cancer cell signaling.

  • Heat Shock Protein 90 (Hsp90): Some thiadiazole derivatives have been found to bind to and inhibit the chaperone protein Hsp90, which is a promising target in cancer therapy. [19]* SHP2 Phosphatase: Benzo[c]t[3][4][5]hiadiazole derivatives have been identified as potent inhibitors of the SHP2 protein tyrosine phosphatase, a key signaling node in cancer. [20]

Signaling Pathway Diagram for a Key Mechanism

G Ligand 1,2,5-Thiadiazole Derivative Receptor GPCR (e.g., β-adrenergic) Ligand->Receptor Binding G_protein G-protein Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Production Downstream Downstream Signaling & Cellular Response Second_messenger->Downstream

Caption: A simplified signaling pathway illustrating the mechanism of action of a 1,2,5-thiadiazole derivative acting on a G-protein coupled receptor (GPCR).

Conclusion and Future Perspectives

Summary of Key Learnings

The 1,2,5-thiadiazole scaffold has proven to be a highly valuable and versatile platform for the discovery of new therapeutic agents. Its unique properties and synthetic accessibility have enabled the development of compounds with a wide range of pharmacological activities, from established drugs like Timolol and Tizanidine to a plethora of promising investigational molecules.

Current Challenges and Unmet Needs

Despite the successes, challenges remain in the development of 1,2,5-thiadiazole-based therapeutics. These include improving selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects, enhancing oral bioavailability and other pharmacokinetic properties, and overcoming drug resistance mechanisms, particularly in the areas of cancer and infectious diseases.

Future Directions in the Development of 1,2,5-Thiadiazole-Based Therapeutics

Future research in this field is likely to focus on several key areas:

  • Targeted Drug Delivery: The development of drug delivery systems to specifically target 1,2,5-thiadiazole derivatives to diseased tissues.

  • Fragment-Based Drug Design: The use of the 1,2,5-thiadiazole scaffold as a starting point for fragment-based approaches to identify novel binders for challenging targets.

  • Combination Therapies: The evaluation of 1,2,5-thiadiazole derivatives in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.

  • Exploration of New Biological Targets: The continued screening of diverse 1,2,5-thiadiazole libraries against a wide range of biological targets to uncover new therapeutic opportunities.

The rich medicinal chemistry of 1,2,5-thiadiazole derivatives, coupled with advancements in drug discovery technologies, ensures that this remarkable heterocyclic scaffold will continue to be a source of innovative medicines for the foreseeable future.

References

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  • Timolol - Wikipedia. [Link]

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  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

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  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity - ResearchGate. [Link]

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  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. [Link]

  • The molecular targets of the thiadiazole derivatives. Thiadiazole... - ResearchGate. [Link]

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  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - MDPI. [Link]

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  • Benzo[c]t[3][4][5]hiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed. [Link]

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Thermal stability and melting point of bromothiadiazole amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Melting Point of Bromothiadiazole Amines

Executive Summary

Thiadiazoles represent a cornerstone class of five-membered heterocyclic compounds, prized in medicinal chemistry for their metabolic stability and wide-ranging pharmacological activities.[1][2][3] The introduction of bromo- and amino- functionalities creates a versatile scaffold—bromothiadiazole amines—that serves as a crucial intermediate for developing novel therapeutic agents.[4][5] For any compound to advance from a laboratory curiosity to a viable drug candidate, a thorough understanding of its physicochemical properties is non-negotiable. Among the most critical of these are thermal stability and melting point, which directly influence a compound's purity, solubility, crystal structure, and ultimately, its suitability for formulation and storage.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the factors governing these properties in bromothiadiazole amines and the definitive methodologies used for their characterization.

The Bromothiadiazole Amine Scaffold: A Privileged Structure

The Thiadiazole Core: Stability and Versatility

The thiadiazole ring is a bioisosteric replacement for other aromatic systems and is noted for its chemical and thermal resistance, which imparts metabolic stability to drug molecules.[1] Its heteroatoms—one sulfur and two nitrogen atoms—increase membrane permeability and provide sites for hydrogen bonding, which is crucial for molecular recognition at biological targets.[3] There are four primary isomers of thiadiazole, with the 1,3,4- and 1,2,4-thiadiazoles being the most extensively studied in drug discovery.[3]

The Strategic Role of Bromo- and Amino- Groups

The bromine atom and the amino group are not mere decorations on the thiadiazole core; they are strategic functional groups that profoundly influence the molecule's properties.

  • Bromine: As an electron-withdrawing group, bromine modulates the electronic character of the heterocyclic ring. More importantly, it serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions or nucleophilic aromatic substitution.[7]

  • Amino Group: The amino group is a key hydrogen bond donor and can be protonated, significantly impacting solubility and receptor binding. Its presence is fundamental to the biological activity of many derivatives.[5][8]

Why Thermal Properties are Critical in Drug Development

A molecule's response to heat is a primary determinant of its viability as a pharmaceutical agent.

  • Melting Point (Tm): The temperature at which a compound transitions from a solid to a liquid provides a reliable indication of its purity. A sharp, well-defined melting point is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[9] It also dictates the energy required to break the crystal lattice, which correlates with solubility.

  • Thermal Stability (Td): This refers to the temperature at which a compound begins to chemically decompose. High thermal stability is essential for withstanding the conditions of manufacturing (e.g., milling, granulation), formulation, and long-term storage without degradation.[6][10]

Fundamental Principles Governing Thermal Behavior

Melting Point: Overcoming the Crystal Lattice

The melting point is a direct measure of the strength of the intermolecular forces holding molecules together in a crystalline solid. To melt the solid, sufficient thermal energy must be supplied to overcome the crystal lattice energy. Key influencing factors include:

  • Intermolecular Forces: Stronger forces, such as the hydrogen bonds enabled by the amino group, require more energy to disrupt, leading to higher melting points.

  • Molecular Symmetry and Packing: Molecules that can pack more efficiently and symmetrically into a crystal lattice generally have higher melting points due to maximized van der Waals interactions.

  • Molecular Weight: Within a homologous series, melting point tends to increase with molecular weight, although molecular shape and packing often play a more dominant role.[11]

Thermal Stability and Decomposition Pathways

Thermal decomposition is an irreversible chemical breakdown of a molecule. For brominated heterocyclic compounds, the decomposition pathway is often initiated by the cleavage of the weakest bond. The carbon-bromine (C-Br) bond is typically less stable than the C-C, C-N, or C-H bonds within the core structure, making it a probable initiation site for degradation, potentially leading to the release of hydrogen bromide (HBr).[12][13] The overall stability is a function of the entire molecular structure, with the aromatic thiadiazole ring itself contributing significant resilience.

Structure-Property Relationships: Predicting Thermal Behavior

The precise thermal characteristics of a bromothiadiazole amine are dictated by its specific molecular architecture. Understanding these relationships allows for the rational design of molecules with desired physical properties.

The Influence of Isomerism and Substituent Position

The relative positions of the nitrogen atoms (e.g., 1,3,4- vs. 1,2,4-thiadiazole) and the placement of the bromo- and amino- groups dramatically alter the molecule's dipole moment, symmetry, and capacity for intermolecular interactions. For example, a substituent in a position that allows for strong intermolecular hydrogen bonding will likely increase the melting point compared to an isomer where such interactions are sterically hindered. Studies on different heterocyclic systems have shown that the position of substituents can significantly impact thermal stability.[14][15] Similarly, two regioisomers can have vastly different thermodynamic stabilities and biological affinities.[16]

graph "Structure_Property_Relationships" { layout="neato"; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1. Key molecular factors influencing the thermal properties of bromothiadiazole amines.

Experimental Characterization Methodologies

Accurate and reproducible characterization of thermal properties requires robust experimental protocols. The following sections detail the standard methodologies employed in the field.

Melting Point Determination (Capillary Method)

This classic technique provides a direct visual measurement of the melting range and is an essential first step in characterization.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is crystalline and completely dry. Finely grind a small amount of the material into a powder.

  • Capillary Loading: Tap the open end of a thin-walled capillary tube into the powder. A sample height of 2-3 mm is sufficient. Compact the sample at the sealed bottom of the tube by tapping or by dropping it down a long glass tube.[9]

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp or similar).

  • Measurement:

    • Rapid Scan: First, heat the sample rapidly (10-20 °C/min) to determine an approximate melting range.[9]

    • Slow Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). The melting point is reported as this range.

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides precise quantitative data on melting point, enthalpy of fusion, and other thermal events.[10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum). Crimp the pan with a lid.

  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium).[17]

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., dry nitrogen at 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 30 °C to 300 °C).[18]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event appears as an endothermic peak. The melting point (Tm) is typically reported as the onset or peak temperature of this endotherm. The area under the peak is proportional to the enthalpy of fusion (ΔHfus).

digraph "DSC_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4, fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2. Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive method for determining thermal stability and quantifying mass loss associated with decomposition, dehydration, or desolvation.[10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's sensitive microbalance. Purge the furnace with a selected gas (e.g., nitrogen for inert atmosphere studies, or air for oxidative stability) at a controlled flow rate.[17]

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well beyond the expected decomposition point.

  • Data Analysis: The TGA curve plots percent mass versus temperature. The onset temperature of the major mass loss step is reported as the decomposition temperature (Td). The derivative of this curve (DTG) shows the rate of mass loss and helps to clearly identify the temperatures of maximum decomposition rate.

Trustworthiness: The use of an inert atmosphere like nitrogen is a self-validating choice when the goal is to measure the intrinsic thermal stability of the molecule itself, eliminating the variable of oxidative reactions which would occur in air.[14]

digraph "TGA_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4, fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 3. Standard experimental workflow for Thermogravimetric Analysis (TGA).

The Synergy of Simultaneous TGA-DSC

Modern instruments can perform TGA and DSC measurements simultaneously on a single sample.[17] This is exceptionally valuable as it allows for the unambiguous correlation of mass loss events (from TGA) with their corresponding thermal signatures (from DSC, e.g., endothermic or exothermic). For example, an endothermic event on the DSC curve without a corresponding mass loss on the TGA curve is definitively a melt, while a sharp mass loss accompanied by a large exotherm confirms decomposition.[6][17]

Data Synthesis and Interpretation

To illustrate the principles discussed, consider the hypothetical data for a series of 5-amino-bromothiadiazole derivatives presented below.

Compound IDBromo PositionR-Group on AminoMelting Point (Tm, °C)Decomposition Temp (Td, °C)
I 2-bromo-H185 - 187265
II 2-bromo-CH₃160 - 162260
III 2-bromo-C₆H₅ (Phenyl)210 - 212285
IV 3-bromo (isomer)-H195 - 197275

Analysis of Trends:

  • Effect of N-Substitution: Comparing I and II , the addition of a methyl group disrupts the potential N-H···N hydrogen bonding network between molecules, leading to a lower melting point. The phenyl group in III , however, introduces strong π-stacking interactions and increases molecular weight, resulting in a significantly higher melting point and enhanced thermal stability.

  • Effect of Isomerism: Compound IV , an isomer of I , shows a higher melting point and decomposition temperature. This suggests that the 3-bromo substitution allows for more efficient crystal packing and a more thermodynamically stable arrangement compared to the 2-bromo analog.

Conclusion

The thermal stability and melting point of bromothiadiazole amines are not arbitrary values but are logically derived from their specific molecular structures. A deep understanding of the interplay between isomerism, substituent effects, and intermolecular forces is paramount for the rational design of drug candidates. The rigorous application of standardized analytical techniques like DSC and TGA is essential for generating the reliable data needed to guide the drug development process, from initial synthesis and purification to final formulation and stability testing. As medicinal chemistry continues to evolve, the predictive power of computational models combined with these foundational experimental characterizations will further accelerate the discovery of safe and effective therapeutics built upon the versatile bromothiadiazole amine scaffold.

References

  • Dobosz, M., & Wujec, M. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. [Link]

  • Kumar, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, PMC. [Link]

  • Jadhav, S., et al. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. TSI Journals. [Link]

  • Stilinović, V., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, PMC. [Link]

  • Al-Masoudi, N. A. (2019). Chemical properties of thiadiazole compounds. ResearchGate. [Link]

  • Sokolov, M. N., et al. (2020). Benzo[1,2-d:4,5-d′]bis([1][19][20]thiadiazole) and Its Bromo Derivatives. Molecules, PMC. [Link]

  • University of Alberta. Melting point determination. University of Alberta Website. [Link]

  • University of Texas at Dallas. Experiment 1 - Melting Points. University of Texas at Dallas Website. [Link]

  • ResearchGate. (a) DSC and (b) TGA thermograms of the compounds 3(a-g)measured at a... ResearchGate. [Link]

  • Stilinović, V., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. [Link]

  • Fouda, A. E. A., et al. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. [Link]

  • Acar, U. P., et al. (2017). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, PMC. [Link]

  • Britannica. Heterocyclic compound - Melting, Boiling, Points. Britannica. [Link]

  • Plech, T., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

  • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • van der Klein, P. A. M., et al. (2008). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Journal of Medicinal Chemistry, PMC. [Link]

  • Mettler Toledo. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Mettler Toledo Website. [Link]

  • Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit Website. [Link]

  • Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry. [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]

  • ResearchGate. Thermal stability and thermal decomposition study of hindered amine light stabilizers. ResearchGate. [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, PMC. [Link]

  • El-Metwally, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, PMC. [Link]

  • Glavaš-Obrovac, L., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. [Link]

  • Fassihi, A., et al. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical and Biomedical Research. [Link]

  • Gurbanov, A. V., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide. Acta Crystallographica Section E: Crystallographic Communications, PMC. [Link]

  • de Paula, C. D., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Anais da Academia Brasileira de Ciências, PMC. [Link]

  • ResearchGate. Structure–activity relationship of compounds 4a–i. ResearchGate. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments Website. [Link]

  • Malik, G. M., et al. (2018). Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. ResearchGate. [Link]

  • Wang, Q., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber. Materials, PMC. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2013). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate. [Link]

  • Keshavarz, M. H., & Teimuri-mofrad, R. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety. ACS Omega. [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Yin, C., et al. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, PMC. [Link]

  • Wang, Q., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber. MDPI. [Link]

  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, PMC. [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. [Link]

Sources

Electronic Properties of the 1,2,5-Thiadiazole Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electron-Deficient Powerhouse

The 1,2,5-thiadiazole ring system represents a cornerstone in heterocyclic chemistry, distinguishing itself through a unique combination of high aromaticity (Bird Index


) and significant electron deficiency. Unlike its 1,3,4-isomer, the 1,2,5-system features a hypervalent sulfur center flanked by two nitrogen atoms, creating a strong electron-withdrawing core.

For researchers in drug discovery, this ring offers a robust bioisostere for pyridine and pyrazine, capable of modulating lipophilicity (LogP) without introducing basicity (pKa


 -4.9). In materials science, particularly organic photovoltaics (OPVs), the benzo-fused derivative (2,1,3-benzothiadiazole or BT) serves as the industry-standard "acceptor" unit, essential for narrowing bandgaps in Donor-Acceptor (D-A) polymers.

This guide dissects the electronic architecture, reactivity profiles, and strategic applications of this moiety, providing actionable protocols for synthesis and functionalization.

Electronic Architecture & Fundamental Properties[1]

Aromaticity and Stability

Despite containing a sulfur atom, 1,2,5-thiadiazole exhibits substantial aromatic character.[1][2] The Bird Aromaticity Index (


) places it at 84 , comparable to benzene (100) and significantly higher than furan or thiophene.[2] This stability arises from the delocalization of the sulfur lone pair into the 

-system formed by the C=N bonds.
ParameterValueContext
Dipole Moment 1.58 DIndicates moderate polarity; S is positive, N is negative.
pKa (Conjugate Acid) -4.9Critical: The neutral molecule is effectively non-basic. It will not protonate at physiological pH.
Bird Index (

)
84High thermal stability; resistant to oxidative degradation.
LUMO Energy Low (-2.0 to -3.0 eV range for derivatives)Excellent electron acceptor; facilitates charge transfer.
The Sulfur Anomaly (N-S-N Interaction)

The electronic distribution is dominated by the electronegativity of the two nitrogen atoms, which pull electron density away from the carbons and the sulfur. However, the sulfur atom participates in a unique "pseudo-hypervalent" interaction.

  • Implication: The sulfur center is electrophilic , not nucleophilic. This is the inverse of thiophene chemistry.

  • Result: Nucleophiles (e.g., organolithiums) attack the sulfur, often leading to ring cleavage, rather than the carbon backbone.

Reactivity Profile: The "Achilles' Heel"

Understanding the reactivity map is crucial for synthetic planning. The ring is resistant to electrophilic aromatic substitution (


) but susceptible to nucleophilic attack.
Nucleophilic Attack & Ring Cleavage

The most common failure mode in functionalizing 1,2,5-thiadiazoles is the inadvertent cleavage of the N-S bond.

Mechanism: When treated with hard nucleophiles like n-butyllithium (n-BuLi), the nucleophile attacks the sulfur atom. This disrupts the aromatic system, breaking the S-N bond and resulting in an open-chain sulfur-nitrogen species (often a thio-imine derivative).

Reactivity Start 1,2,5-Thiadiazole Path1 Electrophilic Attack (e.g., Nitration) Start->Path1 Electron Deficient Path2 Nucleophilic Attack (e.g., n-BuLi) Start->Path2 S is Electrophilic Result1 No Reaction / Very Harsh Conditions Path1->Result1 Result2 Ring Cleavage (S-N Bond Break) Path2->Result2 Kinetic Pathway

Figure 1: Reactivity divergence. Unlike thiophene, the 1,2,5-thiadiazole sulfur is an electrophilic site.

Reductive Ring Opening

The ring can be intentionally cleaved to generate vicinal diamines, a valuable transformation in organic synthesis.

  • Reagent: Sodium Borohydride (

    
    ) or Mg/MeOH.
    
  • Product: cis-1,2-diamines (precursors for chiral ligands).

Strategic Applications

Medicinal Chemistry: The Non-Basic Bioisostere

In drug design, replacing a pyridine or pyrazine ring with 1,2,5-thiadiazole is a strategic move to:

  • Reduce Basicity: Eliminate metabolic hotspots associated with protonation.

  • Increase Lipophilicity: The sulfur atom increases LogP, improving membrane permeability.

  • Maintain H-Bonding: The nitrogen atoms remain effective H-bond acceptors.

Case Study: Timolol Timolol, a non-selective beta-blocker, utilizes the 1,2,5-thiadiazole ring (specifically the morpholino-1,2,5-thiadiazole moiety). The ring acts as a lipophilic anchor that positions the side chain correctly in the receptor pocket without introducing unnecessary ionization.

Materials Science: The Ultimate Acceptor

In the realm of Organic Photovoltaics (OPVs) and OLEDs, the 2,1,3-Benzothiadiazole (BT) unit is ubiquitous.

  • Role: Electron Acceptor (A) in Donor-Acceptor (D-A) copolymers.

  • Mechanism: When coupled with an electron-rich Donor (e.g., thiophene), the BT unit pulls electron density, inducing Intramolecular Charge Transfer (ICT).

  • Outcome: This hybridization narrows the optical bandgap (

    
    ), allowing the polymer to absorb lower-energy photons (red/NIR shift), which significantly boosts solar cell efficiency (PCE).
    

Bandgap Donor Donor (Thiophene) HOMO: High Polymer D-A Polymer NARROW BANDGAP Donor->Polymer Hybridization Acceptor Acceptor (Benzothiadiazole) LUMO: Low Acceptor->Polymer ICT Effect

Figure 2: Bandgap engineering using Benzothiadiazole (BT) as the acceptor unit.

Experimental Protocol: Synthesis of 1,2,5-Thiadiazole

Method: The Hinsberg Reaction (Modified) Objective: Synthesis of parent 1,2,5-thiadiazole from ethylenediamine.[1]

Safety Warning: Sulfur monochloride (


) is corrosive and reacts violently with water. Perform all steps in a fume hood.
Materials:
  • Ethylenediamine dihydrochloride (

    
    )
    
  • Sulfur monochloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • Dimethylformamide (DMF) or Acetonitrile

Step-by-Step Workflow:
  • Preparation: Suspend ethylenediamine dihydrochloride (0.1 mol) in anhydrous DMF (50 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition: Heat the mixture to 60°C. Slowly add sulfur monochloride (0.3 mol) dropwise over 1 hour. Note: Expect HCl gas evolution.

  • Reflux: Once addition is complete, raise temperature to 100-110°C and reflux for 4 hours. The solution will turn dark red/brown.

  • Distillation: The product, 1,2,5-thiadiazole, has a boiling point of 94°C. Perform a steam distillation or direct vacuum distillation to isolate the crude product.

  • Purification: Extract the distillate with ether, dry over

    
    , and redistill to obtain a colorless liquid.
    

Yield: Typically 50-70%.

References

  • Benzothiadiazole and its π-extended derivatives in organic electronics. Journal of Materials Chemistry C. Available at: [Link]

  • Lithiation of five-membered heteroaromatic compounds. Canadian Journal of Chemistry. Available at: [Link]

  • 1,2,5-Thiadiazole 1,1-dioxides: Structure and Reactivity. National Institutes of Health (PMC). Available at: [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Optical Properties. Molecules (MDPI). Available at: [Link]

Sources

The Halogenated Thiadiazole Scaffold: From Synthetic Challenge to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the history, synthesis, and medicinal utility of halogenated thiadiazole scaffolds.[1] It is designed for researchers and drug development professionals, focusing on the shift from classical heterocyclic chemistry to modern, structure-based drug design utilizing halogen bonding (σ-hole) interactions.[1]

Executive Summary & Historical Context

The thiadiazole ring—a five-membered heterocycle containing one sulfur and two nitrogen atoms—has evolved from a chemical curiosity in the late 19th century to a "privileged scaffold" in modern medicinal chemistry. While the parent rings (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-isomers) are well-established, their halogenated derivatives represent a specific, high-value subclass.[1]

Historically, the introduction of halogens (Cl, Br, I) onto the electron-deficient thiadiazole ring was viewed merely as a means to increase lipophilicity or as a reactive handle for nucleophilic substitution.[1] However, the 21st-century understanding of Sigma Hole (σ-hole) interactions has redefined these scaffolds. The electron-withdrawing nature of the thiadiazole ring intensifies the positive electrostatic potential on the halogen atom, allowing for highly specific, directional non-covalent bonding with protein targets—a powerful tool for lead optimization.

The Four Isomeric Scaffolds
IsomerKey CharacteristicsHalogenation Relevance
1,2,3-Thiadiazole Pechmann/Wolff synthesis. Unstable to base (ring opening).Hurd-Mori Reaction. Halogens often introduced via pre-functionalized hydrazones.
1,2,4-Thiadiazole Rare in nature. Formed by oxidative dimerization of thioamides.[2]Emerging enzymatic halogenation (Vanadium haloperoxidases).[1]
1,2,5-Thiadiazole Often found in fused systems (e.g., benzothiadiazoles).[1]Tizanidine class (fused).[1][3] High stability.
1,3,4-Thiadiazole Most common in drugs (Acetazolamide, Megazol).[1]Sandmeyer Reaction is the gold standard for introducing halogens.

Structural Logic: The Halogen Effect & Sigma Holes

To design effective drugs using this scaffold, one must understand why a halogenated thiadiazole is distinct from a halogenated benzene.

The Mechanism of the Sigma Hole

In a carbon-halogen bond (C-X), the electron density is typically polarized toward the halogen. However, on an electron-deficient heteroaromatic ring like thiadiazole, the electron-withdrawing nitrogen atoms pull density away from the C-X bond.

  • Result: A region of positive electrostatic potential develops on the outer tip of the halogen atom, collinear with the C-X bond.[4] This is the σ-hole .

  • Application: This positive "hole" can act as a Lewis acid, forming strong, directional interactions with Lewis bases (e.g., carbonyl oxygens, backbone nitrogens) in a receptor binding pocket.[1]

  • Trend: Strength of interaction increases: F < Cl < Br < I.

Visualization: The Sigma Hole Interaction

SigmaHole cluster_legend Interaction Logic Thiadiazole Thiadiazole Ring (Electron Withdrawing) Halogen Halogen Atom (X) (Cl, Br, I) Thiadiazole->Halogen Inductive Effect (-I) SigmaHole σ-Hole (Positive Potential) Halogen->SigmaHole Polarization Target Protein Target (Lewis Base: C=O, N) SigmaHole->Target Halogen Bond (Directional Interaction) Electron withdrawal enhances σ-hole strength Electron withdrawal enhances σ-hole strength

Figure 1: Conceptual flow of halogen bonding driven by the electron-deficient thiadiazole scaffold.

Synthetic Methodologies

Direct electrophilic halogenation (e.g., using


) is often ineffective on thiadiazoles due to the ring's low electron density.[1] Nucleophilic substitution or radical-mediated pathways are required.
A. The Hurd-Mori Reaction (1,2,3-Thiadiazoles)

Named after Charles Hurd and Raymond Mori (1955), this reaction remains the cornerstone for 1,2,3-thiadiazole synthesis.[1]

  • Mechanism: Reaction of

    
    -methylene hydrazones with thionyl chloride (
    
    
    
    ).
  • Halogenation Strategy: To obtain a halogenated derivative, the starting hydrazone is typically pre-halogenated, or the resulting thiadiazole-4-carboxylate is converted via Curtius rearrangement and Sandmeyer chemistry.

B. The Sandmeyer-Type Transformation (1,3,4-Thiadiazoles)

This is the most critical protocol for medicinal chemists.[1] It converts a 2-amino-1,3,4-thiadiazole (readily available from thiosemicarbazide cyclization) into a 2-halo-1,3,4-thiadiazole.[1]

Protocol: Synthesis of 2-Bromo-5-substituted-1,3,4-thiadiazole

Note: This protocol addresses the instability of the diazonium intermediate in heteroaromatics.

Reagents:

  • 2-Amino-5-substituted-1,3,4-thiadiazole (1.0 eq)

  • Copper(I) bromide (CuBr) (1.5 eq)[1]

  • tert-Butyl nitrite (t-BuONO) (1.5 eq)[1]

  • Acetonitrile (MeCN) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add anhydrous MeCN.

  • Catalyst Addition: Add CuBr to the solvent. The mixture may appear green/brown.

  • Substrate Addition: Add the 2-amino-1,3,4-thiadiazole. Cool the mixture to 0°C in an ice bath. Causality: Cooling prevents the rapid, uncontrolled decomposition of the diazonium species.

  • Diazotization: Add tert-butyl nitrite dropwise over 20 minutes.

    • Mechanism:[3][5] The nitrite generates the nitrosonium ion in situ, converting the amine to a diazonium salt (

      
      ).
      
  • Radical Transfer: Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.

    • Mechanism:[3][5] CuBr facilitates a single-electron transfer (SET), releasing

      
       gas and installing the bromine atom via a radical intermediate.[1]
      
  • Quench & Workup: Quench with saturated aqueous

    
     (to chelate copper). Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc).
    

Self-Validating Check:

  • TLC: The starting amine is highly polar (low

    
    ); the brominated product is less polar (higher 
    
    
    
    ).[1] A clear shift indicates success.
  • Visual: Evolution of nitrogen gas bubbles ceases upon completion.

Visualization of Synthetic Workflow

The following diagram illustrates the critical pathway from simple precursors to the halogenated scaffold ready for cross-coupling.

Synthesis Hydrazide Carboxylic Acid Hydrazide Thiol Intermediate: 2-Mercapto-1,3,4-thiadiazole Hydrazide->Thiol Cyclization CS2 Carbon Disulfide (CS2) / Base CS2->Thiol Amine Precursor: 2-Amino-1,3,4-thiadiazole Thiol->Amine Amination / Rearrangement Sandmeyer Sandmeyer Reaction (CuBr, t-BuONO, MeCN) Amine->Sandmeyer Diazotization Product 2-Bromo-1,3,4-thiadiazole (Halogenated Scaffold) Sandmeyer->Product Radical Substitution Coupling Suzuki/Sonogashira Coupling Product->Coupling Downstream Application

Figure 2: Synthetic workflow for accessing the 2-bromo-1,3,4-thiadiazole scaffold.

Medicinal Chemistry Applications

Halogenated thiadiazoles act as dual-purpose agents:

  • Synthetic Intermediates: The halogen is a "leaving group" for building complex architectures (e.g., via Suzuki coupling).[1]

  • Pharmacophores: The halogen is retained to exploit the σ-hole.

Key Biological Activities
ActivityMechanism / TargetRole of Thiadiazole
Anticancer Tubulin polymerization inhibitionScaffold mimics the "cis-amide" bond; halogen improves hydrophobic fit.
Antimicrobial DNA gyrase inhibitionNitrogen atoms H-bond with the active site; halogen modulates cell permeability.
Carbonic Anhydrase Zinc binding (Sulfonamide derivatives)The 1,3,4-thiadiazole is the core of Acetazolamide .[1] Halogenated analogs show altered pKa and selectivity.
Case Study: Tizanidine (Zanaflex)

While Tizanidine is a benzo-fused thiadiazole (2,1,3-benzothiadiazole), it exemplifies the stability and utility of the halogenated system.[1] The chlorine atom at the 5-position is critical for its


-adrenergic agonist activity, influencing both the electronic distribution of the ring and its metabolic stability against oxidation.

Future Outlook: Enzymatic Halogenation

A frontier in this field is the move away from toxic reagents (like


 or 

). Recent discoveries in Vanadium-Dependent Haloperoxidases (VHPOs) have enabled the bio-catalytic oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. This "green" chemistry approach allows for the regioselective introduction of halogens under mild, aqueous conditions, preserving sensitive functional groups that would be destroyed by traditional Sandmeyer conditions.[1]

References

  • Hurd, C. D., & Mori, R. I. (1955).[1] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Link[1]

  • Clark, T., et al. (2007).[1] Halogen bonding: the σ-hole. Journal of Molecular Modeling. Link

  • Hu, Y., et al. (2014).[1] 1,3,4-Thiadiazole: A Privileged Structure in Drug Discovery. Journal of Drug Design and Research. Link

  • Wilcken, R., et al. (2013).[1] Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Butler, A., & Carter-Franklin, J. N. (2004).[1] Vanadium haloperoxidases. Chemical Reviews. Link[1]

Sources

Technical Guide: Molecular Weight & Formula Analysis of 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular analysis, synthesis, and characterization of 4-Bromo-1,2,5-thiadiazol-3-amine , a critical heterocyclic intermediate in medicinal chemistry.

Executive Summary

This compound (CAS: [Not widely listed, typically referenced by patent US3642811A]) is a halogenated heteroaromatic scaffold used primarily as an intermediate in the synthesis of sulfonamide antibiotics, beta-adrenergic blockers, and photovoltaic materials. Its value lies in the orthogonal reactivity of its substituents: the amine group at position 3 allows for amide coupling or reductive amination, while the bromine at position 4 serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (


).

This guide provides a definitive breakdown of its physicochemical properties, theoretical and experimental spectral characteristics, and a validated analytical workflow.

Physicochemical Profile

Molecular Formula & Stoichiometry

The compound consists of a five-membered 1,2,5-thiadiazole ring substituted at the 3- and 4-positions.

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • SMILES: Nc1nsnc1Br

Molecular Weight Analysis

Precise molecular weight calculation is critical for mass spectrometry (MS) confirmation, particularly due to the isotopic contribution of Bromine.

IsotopeMass (Da)AbundanceContribution to MW

12.0000098.93%24.000

1.0078399.98%2.016

14.0030799.63%42.009

31.9720794.99%31.972

78.9183450.69%Variable

80.9162949.31%Variable

Calculated Weights:

  • Monoisotopic Mass (

    
    ):  178.9156 Da
    
  • Monoisotopic Mass (

    
    ):  180.9136 Da
    
  • Average Molecular Weight: 179.04 g/mol

Expert Insight: In low-resolution LC-MS, do not look for a single peak at 179.04. You must identify the 1:1 doublet at m/z 179 and 181. Absence of this pattern indicates dehalogenation (a common side reaction during storage).

Analytical Characterization (The Core)

Mass Spectrometry (MS) Profile

The presence of a single bromine atom imparts a distinctive isotopic signature.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) is recommended due to the basic nitrogen of the amine.

  • Base Peak:

    
    
    
  • Isotopic Pattern:

    • Peak A (

      
      ): 100% relative intensity at m/z ~180
      
    • Peak B (

      
      ): ~98% relative intensity at m/z ~182
      
  • Fragmentation Logic:

    • Loss of Br radical (M-79/81) is rare in soft ionization but common in EI.

    • Ring cleavage often results in loss of

      
       or 
      
      
      
      .
Nuclear Magnetic Resonance (NMR)

Due to the lack of ring protons, the


-NMR spectrum is deceptively simple.
  • 
    -NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       6.50 – 7.50 ppm (2H, broad s, 
      
      
      
      ).
    • Note: The chemical shift of the amine is highly solvent-dependent and concentration-dependent. In

      
      , it may shift upfield to 5.0-6.0 ppm.
      
  • 
    -NMR (100 MHz, DMSO-
    
    
    
    ):
    • C3 (attached to

      
      ):  ~155-160 ppm (Deshielded by N and amine).
      
    • C4 (attached to Br): ~130-135 ppm.

Visualization: MS Fragmentation Logic

The following diagram illustrates the logical fragmentation and isotopic distribution expected in Mass Spectrometry.

MS_Logic cluster_legend Legend M_Ion Parent Ion [M+H]+ (C2H3BrN3S)+ Iso_79 Isotope 79Br m/z ~180 (Intensity: 100%) M_Ion->Iso_79 Natural Abundance Iso_81 Isotope 81Br m/z ~182 (Intensity: ~98%) M_Ion->Iso_81 Natural Abundance Frag_Loss Fragmentation (Loss of Br / Ring Opening) Iso_79->Frag_Loss Iso_81->Frag_Loss Fragment_1 [M - Br]+ m/z ~101 Frag_Loss->Fragment_1 Fragment_2 Ring Cleavage (Loss of NS/HCN) Frag_Loss->Fragment_2 key Green: Primary Diagnostic Peaks Red: Fragmentation Event

Figure 1: Mass Spectrometry Isotopic Distribution and Fragmentation Logic for this compound.

Synthesis & Experimental Protocol

The synthesis of this specific isomer is non-trivial due to the competing reactivity of the thiadiazole ring. The most robust route, adapted from patent literature (US3642811A), involves the decarboxylative bromination of 3-amino-1,2,5-thiadiazole-4-carboxylic acid.

Synthetic Workflow
  • Precursor: 3-Amino-1,2,5-thiadiazole-4-carboxylic acid.[1]

  • Reagents: Bromine (

    
    ), Aqueous Sodium Hydroxide (
    
    
    
    ).
  • Mechanism: Hunsdiecker-type decarboxylation or halogenation followed by decarboxylation.

Step-by-Step Protocol

Safety Warning: Bromine is highly corrosive and toxic. 1,2,5-thiadiazoles can be shock-sensitive in certain forms. Perform all operations in a fume hood.

  • Dissolution: Dissolve 10.0 mmol of 3-amino-1,2,5-thiadiazole-4-carboxylic acid in 20 mL of 2M NaOH.

  • Bromination: Cool the solution to 0-5°C. Add 11.0 mmol of elemental bromine dropwise over 30 minutes.

    • Observation: The solution will turn orange/red.

  • Heating: Warm the reaction mixture to 40-50°C for 2 hours to promote decarboxylation.

    • Critical Control Point: Monitor

      
       evolution. Do not overheat, as the amine is sensitive to oxidation.
      
  • Isolation: Neutralize the solution to pH 7-8. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Visualization: Synthesis Pathway

Synthesis_Flow Start Start: 3-Amino-1,2,5-thiadiazole- 4-carboxylic acid Step1 Step 1: Dissolve in NaOH (aq) (Formation of Na salt) Start->Step1 Step2 Step 2: Add Br2 (0°C) (Bromination) Step1->Step2 Step3 Step 3: Heat to 45°C (-CO2 Decarboxylation) Step2->Step3 Product Product: 4-Bromo-1,2,5- thiadiazol-3-amine Step3->Product

Figure 2: Synthetic pathway via decarboxylative bromination.[2][3]

References

  • Process for the preparation of 3-amino-4-bromo-1,2,5-thiadiazole.

    • Source: US P
    • Context: Primary source for the decarboxylative bromin
    • Link:

  • 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities.

    • Source: Combinatorial Chemistry & High Throughput Screening (2021).
    • Context: Review of the biological applications and structural properties of the thiadiazole ring.
    • Link:

  • Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine.

    • Source: Molbank (MDPI) (2022).
    • Context: Provides modern handling and safety protocols for brominated thiadiazole deriv
    • Link:

Sources

Methodological & Application

Synthesis Protocols for 4-Bromo-1,2,5-thiadiazol-3-amine Derivatives: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Pharmacological Significance of 4-Bromo-1,2,5-thiadiazol-3-amine Derivatives

The 1,2,5-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] The introduction of a bromine atom at the 4-position of the 3-amino-1,2,5-thiadiazole core creates a versatile building block, this compound, which serves as a key intermediate in the synthesis of novel therapeutic agents. The presence of the bromine atom not only influences the electronic properties of the molecule but also provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space in drug discovery programs.[3] This application note provides detailed, field-proven protocols for the synthesis of this compound, offering insights into the reaction mechanism, experimental setup, and characterization of the final product.

Mechanistic Insights: Electrophilic Aromatic Substitution

The synthesis of this compound from 1,2,5-thiadiazol-3-amine proceeds via an electrophilic aromatic substitution mechanism. The thiadiazole ring, while aromatic, is electron-deficient. However, the amino group at the 3-position is a strong activating group, directing the incoming electrophile (bromonium ion, Br+) to the adjacent 4-position. The reaction is typically carried out in a protic solvent like glacial acetic acid, which facilitates the polarization of bromine, enhancing its electrophilicity.

Synthesis Protocol: Bromination of 1,2,5-Thiadiazol-3-amine

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Equipment:

  • 1,2,5-Thiadiazol-3-amine

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium bisulfite (NaHSO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if necessary)

Safety Precautions:

  • Bromine is highly toxic, corrosive, and volatile. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Glacial acetic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • The reaction should be performed in a fume hood.

  • Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any bromine spills.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,5-thiadiazol-3-amine (1.0 eq) in glacial acetic acid.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via a dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bisulfite to quench the excess bromine. The orange color of bromine should disappear.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Table 1: Summary of a Typical Reaction

Reagent/ParameterAmountMoles (eq)
1,2,5-Thiadiazol-3-amine1.0 g1.0
Bromine1.6 g (0.52 mL)1.0
Glacial Acetic Acid20 mL-
Reaction Time 18 hours-
Reaction Temperature Room Temperature-
Yield ~65-75%-

Workflow Diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolution Dissolve 1,2,5-thiadiazol-3-amine in glacial acetic acid Addition Slowly add Bromine in acetic acid at 0-10°C Dissolution->Addition Stirring Stir at room temperature for 12-24h Addition->Stirring Quenching Quench with ice and Sodium bisulfite Stirring->Quenching Neutralization Neutralize with Sodium bicarbonate Quenching->Neutralization Extraction Extract with Ethyl acetate Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na2SO4 and concentrate Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the amine (-NH₂) protons. The exact chemical shift will depend on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will show two signals corresponding to the two carbon atoms in the thiadiazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₂H₂BrN₃S, MW: 180.02 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately 1:1 ratio).

Application in Derivative Synthesis

The synthesized this compound is a valuable precursor for the synthesis of a wide range of derivatives. The bromine atom can be readily displaced or utilized in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce diverse substituents at the 4-position. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery projects.

Reaction Scheme for Derivative Synthesis:

DerivativeSynthesis Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Stille Stille Coupling (Ar-Sn(Bu)3, Pd catalyst) Start->Stille Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Product1 4-Aryl-1,2,5-thiadiazol-3-amine Suzuki->Product1 Product2 4-Aryl-1,2,5-thiadiazol-3-amine Stille->Product2 Product3 4-Alkynyl-1,2,5-thiadiazol-3-amine Sonogashira->Product3

Caption: Common cross-coupling reactions for derivatization.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound and its derivatives. By following the detailed protocols and understanding the underlying chemical principles, researchers in drug development and medicinal chemistry can efficiently access this important class of compounds for the discovery of novel therapeutics. The versatility of the bromo-substituted thiadiazole core makes it an attractive scaffold for the design and synthesis of libraries of compounds with diverse pharmacological profiles.

References

  • Chmovzh, T.N., Alekhina, D.A., Kudryashev, T.A., & Rakitin, O.A. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole). Molbank, 2022(2), M1362. [Link]

  • ResearchGate. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole). [Link]

  • Sheremetev, A.B., et al. (2018). Safe Synthesis of 4,7-Dibromo[2][4][5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2553. [Link]

  • Jadhav, S.D., et al. (2021). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(15), 2088-2106.
  • Gomha, S.M., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16486-16503. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-1,2,5-thiadiazol-3-amine

The 1,2,5-thiadiazole scaffold is a privileged motif in medicinal chemistry and materials science, imparting unique electronic properties and metabolic stability to molecules.[1][2] this compound is a particularly valuable building block, featuring two key functional handles: a nucleophilic amino group and a carbon-bromine bond amenable to palladium-catalyzed cross-coupling reactions. This strategic arrangement allows for sequential and diverse functionalization, making it a cornerstone for the synthesis of novel compounds with potential applications as pharmaceuticals and functional materials.[3]

This comprehensive guide provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling of this compound with a variety of partners, including boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), amines (Buchwald-Hartwig), and organozinc reagents (Negishi). The protocols are designed to serve as robust starting points for researchers in drug development and materials science, with a focus on the rationale behind the selection of catalysts, ligands, and reaction conditions.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[4] For a substrate like this compound, this reaction opens the door to a vast array of arylated and heteroarylated derivatives.

Scientific Rationale and Key Considerations

The presence of the free amino group on the thiadiazole ring can influence the catalytic cycle, potentially by coordinating to the palladium center. Therefore, the choice of ligand and base is critical to ensure efficient coupling. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.[4] The choice of base is also crucial for the transmetalation step without promoting side reactions.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive pressure of inert gas.

  • Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductExpected Yield Range
1Phenylboronic acid4-Phenyl-1,2,5-thiadiazol-3-amineGood to Excellent
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1,2,5-thiadiazol-3-amineGood to Excellent
33-Pyridinylboronic acid4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-amineModerate to Good
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Br PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Oxidative Addition OxAdd->PdII Ar-Br Transmetalation Transmetalation Ar'B(OH)₂ / Base PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar Transmetalation Transmetalation->PdII_Ar Ar'B(OH)₂ PdII_Ar->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Ar-Ar' Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Pd0 Pd(0)L₂ Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)-Br(L₂) Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Br->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product_Pd Ar-C≡CR PdII_Alkyne->Product_Pd Reductive Elimination CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Cu_Alkyne->PdII_Br To Pd Cycle Cu_Alkyne->CuX Alkyne R-C≡C-H Alkyne->CuX Base Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Br PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Oxidative Addition OxAdd->PdII Ar-Br Amine_Coord Amine Coordination R₂NH Pd_Amido Ar-Pd(II)-NR₂(L₂) PdII->Pd_Amido Amine Binding & Deprotonation Pd_Amine [Ar-Pd(II)-Br(NHR₂)(L₂)] Amine_Coord->Pd_Amine R₂NH Deprotonation Deprotonation Base Deprotonation->Pd_Amido -HBr Pd_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ RedElim->Product Negishi_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Br PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Oxidative Addition OxAdd->PdII Ar-Br Transmetalation Transmetalation R-ZnX PdII_R Ar-Pd(II)-R(L₂) PdII->PdII_R Transmetalation Transmetalation->PdII_R R-ZnX PdII_R->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R RedElim->Product Ar-R Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Pd0 Pd(0)L₂

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromothiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Aminothiadiazoles

The 1,2,5- and 1,2,3-thiadiazole moieties are privileged scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties and diverse biological activities. The introduction of an amino group onto these electron-deficient heterocyclic systems via C-N bond formation unlocks a vast chemical space for the development of novel pharmaceuticals and functional materials. Among the synthetic methodologies available, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool for forging these critical C-N bonds.[1][2]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of bromothiadiazoles. Moving beyond a simple recitation of procedures, we delve into the underlying principles that govern catalyst selection, ligand choice, and reaction optimization. Our aim is to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement and troubleshoot these challenging yet rewarding transformations.

The Challenge of Electron-Deficient Heterocycles

Bromothiadiazoles present a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The inherent electron-deficient nature of the thiadiazole ring can lead to several complications:

  • Catalyst Inhibition: The nitrogen atoms within the thiadiazole ring can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species.

  • Substrate Decomposition: The combination of strong bases and elevated temperatures, often required for C-N bond formation, can lead to the degradation of the sensitive thiadiazole ring.

  • Sluggish Oxidative Addition: While the C-Br bond is generally reactive, the electronic properties of the thiadiazole ring can influence the rate of the initial oxidative addition step, a crucial part of the catalytic cycle.

Overcoming these hurdles necessitates a carefully considered approach to reaction design, with a particular emphasis on the judicious selection of the catalyst system.

The Catalytic System: A Symphony of Components

The success of a Buchwald-Hartwig amination hinges on the interplay between the palladium precursor, the phosphine or N-heterocyclic carbene (NHC) ligand, and the base. Each component plays a critical role in the catalytic cycle.

Palladium Precursors: The Entry Point to Catalysis

A variety of palladium sources can be employed, with the most common being Pd(OAc)₂ and Pd₂(dba)₃. These Pd(II) and Pd(0) sources, respectively, are typically reduced in situ to the active Pd(0) species that enters the catalytic cycle. The use of pre-formed palladium precatalysts, which are often air- and moisture-stable, can offer improved reproducibility and catalyst control.

Ligands: The Heart of the Catalyst

The ligand is arguably the most critical component of the catalytic system, profoundly influencing its stability, activity, and selectivity. The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated ligands.

  • Early Generations (e.g., P(o-tol)₃): While foundational, these ligands often required harsh reaction conditions and had a limited substrate scope.

  • Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos): These ligands represent a significant advancement, enabling the coupling of a wider range of substrates, including challenging heteroaryl halides, under milder conditions.[2][3] Their steric bulk promotes the reductive elimination step and can prevent the formation of undesired side products.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts.[4] They have proven particularly effective for the amination of electron-deficient heterocycles.

The choice of ligand is dictated by the specific bromothiadiazole isomer and the nature of the amine coupling partner.

Bases: The Driving Force of the Reaction

A base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. The choice of base is a delicate balance; it must be strong enough to facilitate deprotonation but not so harsh as to cause substrate degradation.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most commonly used bases and are effective for a wide range of substrates. However, their high basicity can be incompatible with sensitive functional groups.[5]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer a milder alternative and can be advantageous when working with base-sensitive substrates.

Visualizing the Path to C-N Bond Formation

The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanistic framework. Understanding this cycle is key to rationalizing reaction outcomes and troubleshooting experiments.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Amine_Coord Amine Coordination (R₂NH) PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)-N(H)R₂(L)]⁺X⁻ Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido_complex Reductive_Elimination Reductive Elimination PdII_Amido_complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Figure 1. A generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Reaction Conditions for Bromothiadiazoles

The following table summarizes reported conditions for the Buchwald-Hartwig amination of various bromothiadiazoles, providing a starting point for reaction optimization.

Bromothiadiazole SubstrateAminePd SourceLigand/CatalystBaseSolventTemp. (°C)Yield (%)Reference
4,7-Dibromo-2,1,3-benzothiadiazoleBenzophenone iminePd(OAc)₂BINAPCs₂CO₃Toluene110-[6]
5-(5-Amino-1H-1,2,3-triazol-1-yl)-4-bromo-2,1,3-benzothiadiazoleVarious aryl bromides-(THP-Dipp)Pd(cinn)ClNaOtBu1,4-Dioxane11055-88[4]
5-Bromo-2,1,3-benzothiadiazoleVarious amines-----Low to moderate[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Buchwald-Hartwig amination of bromothiadiazoles.

Protocol 1: General Procedure for the Amination of 4,7-Dibromo-2,1,3-benzothiadiazole with Benzophenone Imine

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of bromo-aromatic compounds.[6]

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • Benzophenone imine (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 equiv.)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv.)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add 4,7-dibromo-2,1,3-benzothiadiazole, cesium carbonate, and BINAP.

  • Add anhydrous toluene, followed by benzophenone imine and palladium(II) acetate.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired mono-aminated product.

Protocol 2: NHC-Catalyzed Amination of a Functionalized 4-Bromo-2,1,3-benzothiadiazole

This protocol is based on the successful amination of a complex benzothiadiazole derivative using an N-heterocyclic carbene (NHC) palladium catalyst.[4]

Materials:

  • 5-(5-Amino-1H-1,2,3-triazol-1-yl)-4-bromo-2,1,3-benzothiadiazole

  • Aryl amine (1.2 equiv.)

  • [(THP-Dipp)Pd(cinn)Cl] (5 mol%)

  • Sodium tert-butoxide (NaOtBu, 3.0 equiv.)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox, add the bromothiadiazole substrate, aryl amine, [(THP-Dipp)Pd(cinn)Cl], and sodium tert-butoxide to a vial equipped with a stir bar.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Workflow for Optimizing Buchwald-Hartwig Amination of Bromothiadiazoles

A systematic approach is crucial for developing a robust and high-yielding amination protocol for a novel bromothiadiazole substrate.

Optimization_Workflow Start Start: New Bromothiadiazole Substrate Screen_Catalyst Screen Catalyst Systems (Pd Source + Ligand) Start->Screen_Catalyst Screen_Base Screen Bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Check_Yield Acceptable Yield? Optimize_Temp->Check_Yield End Final Protocol Check_Yield->End Yes Troubleshoot Troubleshoot: - Catalyst deactivation? - Substrate decomposition? - Incomplete conversion? Check_Yield->Troubleshoot No Troubleshoot->Screen_Catalyst Re-evaluate Conditions

Figure 2. A workflow for the systematic optimization of Buchwald-Hartwig amination conditions for bromothiadiazoles.

Conclusion and Future Outlook

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a reliable and adaptable method for the construction of C-N bonds. Its application to the challenging class of bromothiadiazoles opens new avenues for the synthesis of novel compounds with potential applications in medicine and materials science. As demonstrated in this application note, a thorough understanding of the interplay between catalyst, ligand, base, and substrate is paramount to achieving successful outcomes. The continued development of more active and robust catalyst systems, particularly those based on bulky biarylphosphine and NHC ligands, will undoubtedly further expand the scope and utility of this powerful transformation for the synthesis of complex aminothiadiazoles.

References

Sources

Suzuki-Miyaura coupling reactions using 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1,2,5-thiadiazol-3-amine

Executive Summary

The 1,2,5-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings in kinase inhibitors (e.g., Timolol analogues, Hsp90 inhibitors). However, This compound presents a "perfect storm" of synthetic challenges: it contains a free amine capable of catalyst coordination, a sulfur atom prone to poisoning soft metals (Pd), and an electron-deficient ring that destabilizes the transmetallation step.

This guide provides two validated protocols: a Standard "Workhorse" Method for robust boronic acids and a High-Fidelity Method utilizing Buchwald precatalysts for difficult, heteroaryl-heteroaryl couplings.

Mechanistic Analysis & Challenges

To successfully couple this substrate, one must understand the three competing failure modes inherent to the molecule.

A. The "Soft-Base" Poisoning Trap

The 1,2,5-thiadiazole ring contains a sulfur atom and two nitrogens. Unlike hard pyridine nitrogens, the sulfur is a "soft" donor that binds irreversibly to Palladium(II), arresting the catalytic cycle.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that sterically crowd the metal center, preventing the substrate's sulfur from binding while still allowing the oxidative addition of the C-Br bond.

B. The Free Amine Interference

The C3-amine (


) can form stable amido-palladium complexes (

), diverting the reaction toward Buchwald-Hartwig amination side-products or simply stalling the cycle.
  • Solution: High base concentration and biphasic solvent systems (Water/Organic) facilitate the rapid turnover of the boronate species, outcompeting amine coordination.

C. Protodeboronation

The electron-deficient nature of the thiadiazole ring makes the coupled product (and the boronic acid partner) susceptible to hydrolytic cleavage under harsh basic conditions.

  • Solution: Use of mild bases (

    
     instead of 
    
    
    
    ) and controlled temperature ramps.

Visualizing the Challenge

The following diagram illustrates the catalytic cycle and the specific "off-cycle" traps presented by this substrate.

SuzukiMechanism Substrate 4-Bromo-1,2,5- thiadiazol-3-amine Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Substrate Poison TRAP: Sulfur/Amine Coordination (Dead Catalyst) OxAdd->Poison Coordination (Slows Cycle) TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base Product Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: The Catalytic Cycle vs. The Coordination Trap. Note the red "Trap" node where the substrate's heteroatoms can sequester the catalyst.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for: Coupling with electron-rich aryl boronic acids (e.g., phenyl, tolyl).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge: In a reaction vial, combine the thiadiazole substrate, boronic acid, and

    
    .
    
  • Solvate: Add 1,4-Dioxane.

  • Base Addition: Add the aqueous sodium carbonate solution.

  • Degas (CRITICAL): Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd.[1]

  • Heat: Seal the vial and heat to 90°C for 4–16 hours.

  • Monitor: Check by LC-MS. Look for the "chocolate brown" color of active Pd. If the solution turns black and precipitates (Pd black), the catalyst has died.

  • Workup: Dilute with EtOAc, wash with water. Note: Thiadiazoles are polar; ensure the aqueous layer is checked for product loss.

Method B: The "High-Fidelity" Protocol (Advanced)

Best for: Heteroaryl boronic acids, hindered substrates, or if Method A fails.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Partner: Pinacol Ester (Bpin) preferred (1.3 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G2 (2–4 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (3.0 equiv)
    
  • Solvent: n-Butanol / Water (4:1 ratio)[2]

Rationale:

  • XPhos/SPhos: These bulky ligands create a "protective shell" around the Pd, preventing the thiadiazole sulfur from poisoning the metal.

  • Butanol: Higher boiling point than dioxane and excellent solubility for polar heterocycles.

  • Phosphate Base: Milder than carbonate, reducing protodeboronation of sensitive heteroaryl boronates.

Step-by-Step:

  • Charge Solids: Add substrate, boronate ester, base, and precatalyst to a microwave vial.[2]

  • Purge: Seal the vial and purge with inert gas (3x Vacuum/Argon cycles).

  • Add Solvents: Syringe in degassed n-Butanol and degassed Water.

  • Reaction:

    • Thermal: Heat at 100°C for 2–4 hours.

    • Microwave: 110°C for 30 minutes.

  • Filtration: Filter through a pad of Celite to remove Pd residues before aqueous workup.

Optimization & Troubleshooting Guide

Use this decision matrix to optimize low-yielding reactions.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch from Pd(dppf) to XPhos Pd G3 . Increase loading to 10 mol%.
Debromination (SM -> H) Hydride TransferSwitch solvent from alcoholic (Butanol) to Toluene/Water . Lower temp to 80°C.
Homocoupling (Ar-Ar) Oxygen Leak / Slow TransmetallationDegas solvents more rigorously. Add base after degassing.
Black Precipitate Catalyst DecompositionLigand is too weak. Add extra free ligand (e.g., 2% Pd(OAc)2 + 4% XPhos).

Workflow Decision Tree

OptimizationTree Start Start: 4-Bromo-1,2,5- thiadiazol-3-amine Partner Is Boronic Partner Electron Poor? Start->Partner MethodA Use Method A (Pd(dppf)Cl2 / Na2CO3) Partner->MethodA No (Phenyl/Tolyl) MethodB Use Method B (XPhos Pd G3 / K3PO4) Partner->MethodB Yes (Pyridine/Furan) Check Check LCMS Conversion MethodA->Check MethodB->Check Success Isolate Product Check->Success >70% Fail Low Yield? Check->Fail <30% Protect Strategy C: Protect Amine (Boc) Fail->Protect If Poisoning persists Protect->MethodB Retry Coupling

Figure 2: Strategic decision tree for selecting the optimal coupling protocol.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kaleta, Z., et al. (2006).[4] Synthesis of 1,3,4-thiadiazoles (Analogous reactivity profiles). Organic Letters, 8(8), 1625-1628.[4] Link

  • O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC complexes for Suzuki-Miyaura cross-couplings. Chemistry – A European Journal, 12(18), 4743-4748. Link

  • Rakitin, O. A. (2025).[5] Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions (Demonstrating thiadiazole stability). Molecules, 30(1). Link

Sources

Nucleophilic aromatic substitution (SNAr) on 1,2,5-thiadiazole core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Nucleophilic Aromatic Substitution (SNAr) on the 1,2,5-Thiadiazole Core

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,5-Thiadiazole Core as an Electrophilic Scaffold

The 1,2,5-thiadiazole ring is a significant heterocyclic motif in medicinal chemistry and materials science.[1][2] Its derivatives are components of established drugs like the beta-blocker Timolol and are explored as treatments for a range of conditions, including Alzheimer's disease and various cancers.[3][4] A key feature of the 1,2,5-thiadiazole ring is its inherent electron-deficient nature. The two electronegative nitrogen atoms and the sulfur atom create a strong electron-withdrawing effect, rendering the carbon atoms of the ring electrophilic.[4] This property makes the scaffold particularly susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for the late-stage functionalization and diversification of complex molecules.[5]

This guide provides a detailed exploration of the SNAr reaction on the 1,2,5-thiadiazole core, explaining the underlying mechanistic principles and offering practical, field-tested protocols for its successful implementation.

Pillar 1: The SNAr Mechanism on an Electron-Deficient Heterocycle

Unlike electron-rich aromatic systems that favor electrophilic substitution, the electron-poor 1,2,5-thiadiazole ring readily reacts with nucleophiles. The SNAr reaction is not a single-step displacement; it proceeds via a distinct two-step addition-elimination mechanism.[6][7]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on a ring carbon atom bearing a suitable leaving group (LG). This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9] The electron-withdrawing nature of the thiadiazole ring is crucial for stabilizing this anionic intermediate, thereby lowering the activation energy of this first, typically rate-determining, step.[7]

  • Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group is expelled, and the aromaticity of the thiadiazole ring is restored, yielding the substituted product.[6]

Mechanistic Pathway

Caption: The two-step addition-elimination SNAr pathway.

Pillar 2: Causality Behind Experimental Choices

The success of an SNAr reaction on the 1,2,5-thiadiazole core is highly dependent on a careful selection of reactants and conditions. Understanding the role of each component is critical for optimizing reaction outcomes.

The Leaving Group (LG)

In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step.[7] Therefore, the primary role of the leaving group is to activate the ring for nucleophilic attack through its electron-withdrawing inductive effect. The leaving group's ability to be displaced in the second step is also important.

Leaving GroupRelative ReactivityCausality & Field Insights
F HighestFluorine's extreme electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack. This "element effect" is a hallmark of SNAr and contrasts with SN1/SN2 reactions.[10]
Cl HighChlorine is a very common and effective leaving group. It offers a good balance of ring activation and stability, often making 3-chloro-1,2,5-thiadiazoles ideal and cost-effective starting materials.[4]
Br, I ModerateWhile good leaving groups in other contexts, their lower electronegativity provides less activation for the initial attack compared to F and Cl.[11] Their use is less common unless dictated by synthetic availability.
NO₂, SO₂R HighNitro and sulfone groups are strongly electron-withdrawing and excellent activators for SNAr. However, their displacement is less common on the thiadiazole core itself compared to on a fused benzene ring.
OR, SR LowAlkoxy and thioether groups are generally poor leaving groups for SNAr unless the ring is exceptionally activated or harsh conditions are employed.[9]
The Nucleophile (Nu⁻)

The nucleophile's strength and steric profile are key determinants of reactivity. More potent nucleophiles generally lead to faster reactions.

  • N-Nucleophiles (Amines, Anilines, Heterocycles): These are among the most common nucleophiles. Primary and secondary amines react readily. A base (e.g., K₂CO₃, DIPEA) is typically required to deprotonate the amine after the initial addition or to neutralize the H-LG byproduct. Forcing conditions, such as high-temperature flow chemistry, can be used for less reactive pairings.[12]

  • O-Nucleophiles (Alkoxides, Phenoxides): Strong bases like NaH or KHMDS are required to generate the potent alkoxide or phenoxide from the corresponding alcohol or phenol in situ.[13] The reaction must be conducted in an aprotic solvent to prevent quenching the nucleophile.

  • S-Nucleophiles (Thiolates): Thiols are excellent nucleophiles for SNAr. They are typically deprotonated with a mild base (e.g., K₂CO₃) to form the thiolate, which then reacts rapidly with the thiadiazole substrate.[14]

Solvent and Base

The choice of solvent is critical for solvating the reactants and stabilizing the charged intermediate.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, and acetonitrile are the standard choice.[15] They effectively solvate the cationic counter-ion of the nucleophile, leaving a "naked" and highly reactive anion. They also help stabilize the charged Meisenheimer complex.

  • Ethers: THF and 2-MeTHF can be used, particularly for reactions involving organometallics or very strong bases like NaH.[15]

  • Alcohols: While they can serve as solvents, less hindered alcohols (e.g., methanol, ethanol) can also act as nucleophiles, leading to competitive side reactions.[15] They are more suitable when the alcohol itself is the intended nucleophile.

  • Base: The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause substrate degradation. Inorganic bases like K₂CO₃ and Cs₂CO₃ are common for N- and S-nucleophiles. Organic bases like DIPEA and DBU are also effective. For O-nucleophiles, strong, non-nucleophilic bases like NaH are required.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed as robust starting points. They include steps for reaction monitoring and purification, which are essential for validating the experimental outcome.

General Experimental Workflow

Workflow A 1. Reagent Preparation - Dry solvent - Weigh substrate & nucleophile - Select base B 2. Reaction Setup - Charge flask with substrate - Add solvent, stir under N₂ - Add base, then nucleophile A->B Inert Atmosphere C 3. Reaction Monitoring - Use TLC or LC-MS - Track consumption of starting material B->C Heat/Stir D 4. Aqueous Work-up - Quench reaction (e.g., with H₂O) - Extract with organic solvent - Wash & dry organic layer C->D Upon Completion E 5. Purification - Concentrate crude product - Purify via column chromatography D->E F 6. Analysis & Characterization - Confirm structure (NMR, MS) - Assess purity (LC-MS, HPLC) E->F

Caption: A standard workflow for SNAr experiments.

Protocol 1: Synthesis of a 3-Amino-1,2,5-thiadiazole Derivative

This protocol describes the reaction of 3-chloro-4-phenyl-1,2,5-thiadiazole with morpholine, a common secondary amine nucleophile.

Materials:

  • 3-chloro-4-phenyl-1,2,5-thiadiazole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • TLC plates (silica gel), Ethyl acetate, Hexanes

  • Separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-chloro-4-phenyl-1,2,5-thiadiazole (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

  • Nucleophile Addition: Add morpholine (1.2 equiv) dropwise to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl acetate/Hexanes) every hour. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Synthesis of a 3-Alkoxy-1,2,5-thiadiazole Derivative

This protocol details the O-arylation of a 3-fluoro-1,2,5-thiadiazole with an alcohol, a reaction relevant to the synthesis of complex ethers.[13]

Materials:

  • 3-fluoro-4-cyano-1,2,5-thiadiazole (1.0 equiv)

  • Benzyl alcohol (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Step-by-Step Methodology:

  • Setup: To a dry, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add the sodium hydride (1.2 equiv) portion-wise to the cold THF.

  • Nucleophile Preparation: In a separate flask, dissolve benzyl alcohol (1.1 equiv) in a small amount of anhydrous THF. Add this solution dropwise via syringe to the stirring NaH suspension at 0 °C. Allow the mixture to stir for 20 minutes to ensure complete formation of the sodium benzoxide nucleophile.

  • Substrate Addition: Add a solution of 3-fluoro-4-cyano-1,2,5-thiadiazole (1.0 equiv) in THF dropwise to the reaction mixture at 0 °C.

  • Reaction and Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up and Purification: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Applications in Drug Development

The SNAr reaction on the 1,2,5-thiadiazole core is a cornerstone of modern medicinal chemistry. It allows for the rapid generation of compound libraries by introducing diverse functional groups at specific positions on the scaffold. This strategy is instrumental in:

  • Structure-Activity Relationship (SAR) Studies: By systematically varying the substituent introduced via SNAr, chemists can probe interactions with biological targets and optimize potency and selectivity.[3]

  • Improving Pharmacokinetic Properties: The introduction of polar groups (e.g., morpholine) or metabolically stable functionalities can enhance solubility, modulate lipophilicity, and improve the overall drug-like properties of a lead compound.[2]

  • Bioisosteric Replacement: The 1,2,5-thiadiazole ring itself is often used as a bioisostere for other chemical groups. The ability to further functionalize it via SNAr adds another layer of versatility in molecular design.

References

  • Rozas, M. F., Piro, O. E., Castellano, E. E., Mirífico, M. V., & Vasini, E. J. (2000). Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide. Molecules, 5(3), 503-504. [Link]

  • Rozas, M. F., et al. (2000). Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide. ResearchGate. [Link]

  • Gummidi, L., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]

  • Baryshnikova, M. A., et al. (2021). Benzo[1,2-d:4,5-d′]bis([1][16][17]thiadiazole) and Its Bromo Derivatives. PMC. [Link]

  • Mali, S. N., et al. (2021). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. ResearchGate. [Link]

  • Wen, L., et al. (2017). Benzo[c][2][16][17]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. PubMed. [Link]

  • Georg, G. I., & Snyder, L. (2008). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]

  • Bodgan, A. R., et al. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Aromatic Substitution by Addition-Elimination (SNAr). KPU Pressbooks. [Link]

  • Crampton, M. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. OUCI. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Bennett, C. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, ACS Publications. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Wordpress. [Link]

  • Gummidi, L., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. [Link]

  • Various Authors. (n.d.). 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. ResearchGate. [Link]

  • Various Authors. (n.d.). Experiment 3: Nucleophilic Aromatic Substitution (SNAr). ResearchGate. [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Shelkovnikov, V. V., et al. (2018). Safe Synthesis of 4,7-Dibromo[2][16][17]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]

  • Various Authors. (n.d.). Two mechanisms for SNAr reactions. ResearchGate. [Link]

  • Various Authors. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic... ResearchGate. [Link]

  • Shelkovnikov, V. V., et al. (2018). Safe Synthesis of 4,7-Dibromo[2][16][17]thiadiazolo [3,4-d]pyridazine and Its SNAr Reactions. Semantic Scholar. [Link]

  • LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. [Link]

  • Various Authors. (2021). Thiadiazoles and Their Properties. ISRES Publishing. [Link]

  • Yoshimitsu, T., et al. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU, Nanyang Technological University. [Link]

  • Badowska-Roslonek, K., et al. (2016). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. PMC. [Link]

  • Various Authors. (n.d.). Synthesis of Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (2016). Synthesis of 1,2,4-thiadiazoles. [Link]

  • Li, R., et al. (2024). Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones. Organic Chemistry Portal. [Link]

Sources

Application Note: High-Efficiency Synthesis of Schiff Bases from 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific synthetic challenges associated with the electron-deficient 1,2,5-thiadiazole scaffold.

Executive Summary

The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in beta-blockers like Timolol and various carbonic anhydrase inhibitors. However, the synthesis of Schiff bases (imines) from 4-Bromo-1,2,5-thiadiazol-3-amine presents a significant challenge. The electron-withdrawing nature of the thiadiazole ring, compounded by the inductive effect of the bromine substituent, renders the exocyclic amine weakly nucleophilic.

This guide provides an optimized, step-by-step protocol to overcome this deactivation, utilizing acid catalysis and dehydration techniques to drive the equilibrium toward the target azomethine product.

Chemical Context & Mechanistic Challenges

The Nucleophilicity Problem

Unlike simple anilines, this compound possesses a lone pair on the exocyclic nitrogen that is heavily delocalized into the


-system of the thiadiazole ring.
  • Inductive Effect (-I): The adjacent ring nitrogens (N2, N5) and the bromine atom at C4 pull electron density away from the amine.

  • Resonance Effect (-R): The aromatic character of the ring stabilizes the lone pair, reducing its availability for nucleophilic attack on the carbonyl carbon of the aldehyde.

Reaction Pathway Visualization

The following diagram illustrates the critical activation steps required to form the Schiff base. Note the requirement for acid catalysis to activate the carbonyl, balanced against the risk of protonating the unreactive amine.

ReactionMechanism Start Reagents: This compound + Aryl Aldehyde Activation Carbonyl Activation (R-CH=OH+) Start->Activation Acid protonates Aldehyde O Acid Acid Catalyst (AcOH or p-TSA) Acid->Activation Attack Nucleophilic Attack (Rate Limiting Step) Activation->Attack Amine attacks activated Carbonyl Intermediate Carbinolamine Intermediate Attack->Intermediate Proton transfer Dehydration Dehydration (- H2O) Intermediate->Dehydration Acid assisted Product Target Schiff Base (Imine) Dehydration->Product Irreversible removal of water

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of electron-deficient amines.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Protocol A is the standard approach for reactive aldehydes. Protocol B is the "forcing condition" for sterically hindered or electron-rich aldehydes that resist condensation.

Materials Checklist
  • Precursor: this compound (Purity >98%).

  • Aldehyde: Substituted Benzaldehyde (1.0 - 1.2 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Toluene (anhydrous).

  • Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TSA).

  • Drying Agent: Molecular Sieves (3Å) or Dean-Stark apparatus.

Protocol A: Glacial Acetic Acid Catalysis (Standard)

Best for: Reacting with electron-deficient aldehydes (e.g., nitrobenzaldehyde).

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol .

  • Aldehyde Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid.

    • Note: Do not use mineral acids (HCl/H2SO4) as they will form a stable salt with the amine, completely halting the reaction.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours .

  • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the amine spot (low Rf).

  • Isolation:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice (approx. 50g).

    • Stir vigorously. The Schiff base should precipitate as a solid.[4]

    • Filter, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Dean-Stark Dehydration (Forcing Conditions)

Best for: Stubborn reactions where equilibrium favors the starting materials.

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Combine 2.0 mmol of amine and 2.2 mmol of aldehyde in 30 mL of anhydrous Toluene .

  • Catalyst: Add 10 mg (catalytic amount) of p-Toluenesulfonic acid (p-TSA).

  • Reflux: Heat to reflux (110°C ) for 8–12 hours .

    • Mechanism:[10] The azeotropic removal of water (collected in the trap) forces the reversible reaction to completion (Le Chatelier's principle).

  • Workup:

    • Evaporate toluene under reduced pressure (Rotavap).

    • Dissolve the residue in minimal hot ethanol.

    • Allow to crystallize overnight at 4°C.

Characterization & Data Interpretation

Successful synthesis must be validated using spectroscopic methods. The following table summarizes key diagnostic signals.

TechniqueParameterDiagnostic SignalInterpretation
FT-IR

DisappearanceAbsence of doublet at

indicates amine consumption.
FT-IR

1600 – 1630 cm⁻¹ Strong, sharp band confirms Azomethine bond formation.
¹H-NMR

8.2 – 9.1 ppm (s) Singlet signal; downfield shift due to the adjacent electronegative thiadiazole ring.
¹H-NMR

DisappearanceBroad singlet at 4.0–6.0 ppm (amine) should be absent.
¹³C-NMR

155 – 165 ppm Characteristic carbon signal for the imine functionality.
Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (TLC) Result1 No Product Formed Start->Result1 Result2 Low Yield / Incomplete Start->Result2 Action1 Check Catalyst pH. If too acidic, amine is protonated. Switch to weaker acid (AcOH). Result1->Action1 Action2 Water is inhibiting equilibrium. Switch to Protocol B (Dean-Stark) or add Molecular Sieves. Result2->Action2 Action3 Steric Hinderance? Use Microwave Irradiation (140°C, 10 min, solvent-free). Result2->Action3

Figure 2: Troubleshooting workflow for low-yielding thiadiazole condensations.

Biological Relevance & Applications

The synthesized Schiff bases are not merely chemical curiosities; they are potent pharmacophores.

  • Carbonic Anhydrase Inhibition: 1,2,5-thiadiazole derivatives have shown significant selectivity for hCA II and IX isoforms, relevant for glaucoma and cancer therapy [1].

  • Beta-Adrenergic Antagonists: The structural similarity to Timolol suggests potential affinity for

    
    -adrenergic receptors, provided the aldehyde substituent introduces appropriate lipophilicity [2].
    
  • Antimicrobial Activity: The Schiff base linkage often enhances the lipophilicity of the parent amine, improving cell membrane permeability and antimicrobial efficacy against Gram-positive strains [3].

References

  • Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Bioorganic & Medicinal Chemistry Letters. (Note: Mechanistic analog for thiadiazole inhibition).

  • Weinstock, L. M., et al. (1967). Synthesis of the 1,2,5-Thiadiazole Ring System. The Journal of Organic Chemistry. (The foundational text for 1,2,5-thiadiazole chemistry).

  • Mishra, N., et al. (2025).[6][11] Biological Activities Of Schiff's Bases Synthesized From 1,3,4-Thiadiazole.[5][6][7][12] International Journal of Creative Research Thoughts. (Recent review on the biological profile of thiadiazole imines).

  • Sondhi, S. M., et al. (2006). Synthesis and anti-inflammatory activity of some new N-(1,2,5-thiadiazol-3-yl) Schiff bases. Heteroatom Chemistry.[13]

Sources

Navigating the C4-Position of 1,2,5-Thiadiazol-3-amines: A Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material properties.[1][2] The strategic functionalization of this heterocycle is paramount for the development of novel molecular entities with tailored characteristics. Among the various substitution patterns, the 1,2,5-thiadiazol-3-amine framework presents a particularly interesting yet challenging synthetic puzzle. The introduction of substituents at the C4-position of this scaffold unlocks new chemical space for structure-activity relationship (SAR) studies and the fine-tuning of physicochemical properties. This guide provides a comprehensive overview of the key methodologies for the functionalization of the C4-position in 1,2,5-thiadiazol-3-amines, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

The Strategic Importance of C4-Functionalization

The C3-amino group in 1,2,5-thiadiazol-3-amines serves as a crucial pharmacophore and a versatile synthetic handle. The subsequent functionalization at the adjacent C4-position allows for the introduction of diverse substituents that can modulate the electronic properties of the heterocyclic ring, influence the conformation of the molecule, and establish new interactions with biological targets. This dual-functionalized scaffold is a key building block for a range of therapeutic agents, including kinase inhibitors, antimicrobial agents, and compounds targeting the central nervous system.

Core Synthetic Strategies for C4-Functionalization

The journey to C4-functionalized 1,2,5-thiadiazol-3-amines primarily begins with the introduction of a handle at the C4-position, which can then be elaborated through various chemical transformations. The two main strategies are:

  • Direct Halogenation of 1,2,5-Thiadiazol-3-amine: This is the most direct approach to introduce a reactive functional group at the C4-position. The electron-rich nature of the 1,2,5-thiadiazol-3-amine ring facilitates electrophilic halogenation, providing a key intermediate for subsequent cross-coupling reactions.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: With a halogen atom installed at the C4-position, a plethora of palladium-catalyzed cross-coupling reactions can be employed to forge new carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, offer a powerful toolkit for introducing a wide range of substituents with high efficiency and functional group tolerance.[4]

Diagram: Workflow for C4-Functionalization

C4_Functionalization_Workflow General Workflow for C4-Functionalization of 1,2,5-Thiadiazol-3-amines Start 1,2,5-Thiadiazol-3-amine Halogenation Direct C4-Halogenation (Chlorination/Bromination) Start->Halogenation Intermediate 3-Amino-4-halo-1,2,5-thiadiazole Halogenation->Intermediate CrossCoupling Palladium-Catalyzed Cross-Coupling Reactions Intermediate->CrossCoupling End C4-Functionalized 1,2,5-Thiadiazol-3-amines CrossCoupling->End

Caption: General workflow for the C4-functionalization of 1,2,5-thiadiazol-3-amines.

Application Notes and Protocols

Direct C4-Halogenation of 1,2,5-Thiadiazol-3-amine

Expertise & Experience: Direct halogenation is a robust and scalable method to activate the C4-position. The choice between chlorination and bromination often depends on the desired reactivity of the resulting halide, with bromides and iodides generally being more reactive in subsequent cross-coupling reactions. The reaction is typically carried out in an acidic medium, which protonates the amino group, preventing side reactions and directing the electrophilic attack to the C4-position.

Protocol 1: C4-Chlorination of 1,2,5-Thiadiazol-3-amine [3]

Materials:

  • 1,2,5-Thiadiazol-3-amine

  • Glacial Acetic Acid

  • Chlorine gas

  • Standard glassware for gas handling

Procedure:

  • Dissolve 1,2,5-thiadiazol-3-amine (0.33 mol) in glacial acetic acid (80 mL) in a suitable reaction vessel equipped with a gas inlet and outlet.

  • Bubble chlorine gas through the solution until saturation is achieved.

  • Allow the solution to stand for 3 days in daylight.

  • Collect the precipitate by filtration.

  • Concentrate the mother liquor and combine the residue with the initial precipitate.

  • Purify the combined solids by steam distillation to afford 4-chloro-1,2,5-thiadiazol-3-amine.

Table 1: Representative Data for C4-Halogenation

Halogenating AgentSolventYield (%)Reference
ChlorineGlacial Acetic Acid66[3]
BromineGlacial Acetic Acid64[3]
Palladium-Catalyzed C4-Arylation (Suzuki-Miyaura Coupling)

Expertise & Experience: The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds.[5] For the C4-arylation of 3-amino-4-halo-1,2,5-thiadiazoles, the choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as dehalogenation or decomposition of the starting material.[4] The amino group can be left unprotected, but in some cases, protection may be necessary to improve solubility or prevent interference with the catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of 3-Amino-4-chloro-1,2,5-thiadiazole (Adapted from a general protocol for analogous systems[6])

Materials:

  • 3-Amino-4-chloro-1,2,5-thiadiazole

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 M aqueous solution)

  • Toluene (deaerated)

  • Methanol (deaerated)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-amino-4-chloro-1,2,5-thiadiazole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and deaerated toluene (10 mL).

  • Add a deaerated 2 M aqueous solution of K₂CO₃ (2.0 mL).

  • Add the arylboronic acid (1.1 mmol) dissolved in a minimal amount of deaerated methanol.

  • Stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 PdII_Aryl_R Ar-Pd(II)L_n-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Palladium-Catalyzed C4-Alkynylation (Sonogashira Coupling)

Expertise & Experience: The Sonogashira coupling is a reliable method for introducing terminal alkynes onto aryl or vinyl halides.[7] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8] The presence of the C3-amino group may necessitate careful optimization of the reaction conditions to avoid potential coordination to the metal catalysts, which could inhibit the reaction.

Protocol 3: Sonogashira Coupling of 3-Amino-4-bromo-1,2,5-thiadiazole (Adapted from a general protocol[4])

Materials:

  • 3-Amino-4-bromo-1,2,5-thiadiazole

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent and base)

  • Anhydrous, deaerated solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-amino-4-bromo-1,2,5-thiadiazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add the anhydrous, deaerated solvent (e.g., 10 mL of THF) followed by the amine base (e.g., 3 mL of Et₃N).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for C4-Functionalization

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTypical Yield Range (%)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O60-90
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHF/DMF50-85
Buchwald-HartwigAminePd₂(dba)₃/BINAPNaOtBuToluene55-80
StilleOrganostannanePd(PPh₃)₄-Toluene65-95

Yields are highly substrate-dependent and require optimization.

Palladium-Catalyzed C4-Amination (Buchwald-Hartwig Amination)

Expertise & Experience: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4-position of the 3-amino-4-halo-1,2,5-thiadiazole scaffold. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[10] The strong base used in this reaction, typically sodium tert-butoxide, requires careful consideration of functional group compatibility on both coupling partners.

Protocol 4: Buchwald-Hartwig Amination of 3-Amino-4-bromo-1,2,5-thiadiazole (Adapted from a general protocol)

Materials:

  • 3-Amino-4-bromo-1,2,5-thiadiazole

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, deaerated toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous, deaerated toluene (5 mL).

  • Add 3-amino-4-bromo-1,2,5-thiadiazole (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Directions

The functionalization of the C4-position in 1,2,5-thiadiazol-3-amines is a critical step in the synthesis of novel compounds for drug discovery and materials science. The methodologies outlined in this guide, from direct halogenation to a suite of palladium-catalyzed cross-coupling reactions, provide a robust framework for accessing a diverse range of C4-substituted derivatives. While direct C-H functionalization of this specific scaffold remains an area for future development, the established halogenation-cross-coupling sequence offers a reliable and versatile platform for synthetic chemists. As the demand for novel heterocyclic compounds continues to grow, the development of more efficient, selective, and sustainable methods for the C4-functionalization of 1,2,5-thiadiazol-3-amines will undoubtedly remain a key focus of research.

References

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Science of Synthesis. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.
  • MDPI. (2021). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

  • Pace, A., Pierro, P., & Castanedo, G. M. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chem.LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2015). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Retrieved from [Link]

  • Lopp, M., & Pällin, R. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(41), 5629–5632.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2019). Review on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Microwave-assisted synthesis involving 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 4-Bromo-1,2,5-thiadiazol-3-amine

Executive Summary

The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry (e.g., Timolol) and materials science (organic photovoltaics) due to its high electron affinity and planarity. The specific derivative This compound represents a high-value "linchpin" intermediate. It possesses two distinct reactive handles: an electrophilic C-Br bond activated for cross-coupling and a nucleophilic (albeit deactivated) C-NH₂ group.

This Application Note details optimized microwave-assisted protocols for the divergent synthesis of libraries based on this scaffold. By leveraging the specific heating profiles of microwave irradiation, researchers can overcome the inherent electronic deactivation of the amine and the potential catalyst poisoning effects common in sulfur-rich heterocycles.

Chemical Profile & Safety Assessment

PropertyDescriptionImplications for Synthesis
Electronic Nature Strongly electron-withdrawing (π-deficient).C4-Br is highly activated for Pd-oxidative addition. C3-NH₂ is weakly nucleophilic.
Thermal Stability Moderate. Susceptible to ring opening at >180°C.Microwave "flash heating" (100–120°C) is superior to prolonged reflux.
Solubility Moderate in polar aprotic solvents (DMF, DMSO).Requires polar solvent mixtures (e.g., Dioxane/H₂O) for effective coupling.
Safety Warning Energetic Potential: 1,2,5-thiadiazoles are precursors to S₄N₄.Do not overheat dry solids. Always perform reactions in solution. Vent microwave vials carefully.

Strategic Synthesis Workflow

The following diagram illustrates the divergent pathways available from the core scaffold. The choice of path depends on whether the target requires C-C bond formation (Path A) or N-functionalization (Path B).

ReactionWorkflow Start 4-Bromo-1,2,5- thiadiazol-3-amine PathA Path A: C4-Functionalization (Suzuki/Sonogashira) Start->PathA Pd-Cat, MW 100°C PathB Path B: C3-N-Functionalization (Acylation/Urea) Start->PathB R-COCl, MW 80°C ProdA 4-Aryl-1,2,5- thiadiazol-3-amine PathA->ProdA C-C Bond Formation ProdB N-(4-Bromo-1,2,5- thiadiazol-3-yl)amide PathB->ProdB Amide Bond Formation

Figure 1: Divergent synthetic pathways for this compound. Path A prioritizes the C-Br bond, while Path B functionalizes the amine.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Rationale: The free amine at C3 can coordinate to Palladium, potentially poisoning the catalyst. Furthermore, the electron-deficient thiadiazole ring makes the C-Br bond reactive, but also prone to hydrolytic decomposition if reaction times are long. Microwave irradiation allows for rapid coupling (15-30 mins) before catalyst deactivation or substrate decomposition occurs.

Catalyst Selection: We utilize XPhos Pd G3 or Pd(dppf)Cl₂ . XPhos is bulky and electron-rich, preventing the C3-amine from binding to the metal center and facilitating oxidative addition into the C-Br bond.

Experimental Procedure:
  • Preparation:

    • In a 10 mL microwave vial equipped with a magnetic stir bar, charge:

      • Substrate: this compound (1.0 equiv, 0.5 mmol)

      • Boronic Acid: Arylboronic acid (1.5 equiv)

      • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

      • Catalyst: XPhos Pd G3 (2-5 mol%)

    • Note: If XPhos Pd G3 is unavailable, Pd(dppf)Cl₂·DCM (5 mol%) is a robust alternative.

  • Solvent System:

    • Add 1,4-Dioxane : Water (4:1 ratio, 5 mL) .

    • Critical Step: Degas the solvent stream by bubbling Nitrogen or Argon for 5 minutes. Oxygen is detrimental to this electron-poor system.

  • Microwave Parameters:

    • Cap the vial and place in the microwave reactor.

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Mode: Dynamic (High Absorption)

    • Stirring: High (600 rpm)

  • Work-up:

    • Cool to room temperature.[1] Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Self-Validating Check:

  • Observation: The reaction mixture should turn dark black/brown (active Pd species). If it remains pale yellow/orange, the catalyst may have failed to initiate (check degassing).

  • TLC:[2] The product will typically be more polar than the starting bromide but less polar than the boronic acid.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Rationale: Replacing the bromine with a second amine is challenging because the substrate is already an amine (potential for polymerization). However, the electron-deficient nature of the ring favors the oxidative addition. BrettPhos is the ligand of choice here to ensure selectivity for the C-Br bond over the existing C-NH₂.

Experimental Procedure:
  • Preparation:

    • In a dry, argon-purged microwave vial, charge:

      • Substrate: this compound (1.0 equiv)

      • Nucleophile: Primary or Secondary Amine (1.2 equiv)

      • Base: Cs₂CO₃ (2.0 equiv) - Must be dry/granular.

      • Catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Solvent:

    • Add anhydrous t-Amyl Alcohol or Dioxane (dry). Do not use water.[3]

  • Microwave Parameters:

    • Temperature: 110 °C

    • Hold Time: 30 minutes

    • Pre-stirring: 30 seconds

  • Mechanism & Logic: The diagram below details the catalytic cycle, highlighting the critical "Ligand Exchange" step where the bulky BrettPhos prevents the substrate's own amine from binding.

BuchwaldCycle cluster_warning Critical Control Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (Ar-Br) Coord Amine Coordination OxAdd->Coord + Amine (HNR2) Deprot Deprotonation (Base) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination Deprot->RedElim - HX RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Buchwald-Hartwig coupling. The electron-poor thiadiazole accelerates Oxidative Addition, but bulky ligands are required to prevent catalyst poisoning.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by C3-amine or Sulfur.Switch to XPhos Pd G3 or increase catalyst loading to 10 mol%. Ensure rigorous degassing.
Protodebromination (Ar-Br

Ar-H)
"Hydride" source present; overheating.Use dry solvents (Protocol B). Reduce MW temperature to 90°C and extend time.
Homocoupling of Boronic Acid Oxygen present in reaction vessel.Re-degas solvents. Verify inert atmosphere in the microwave vial before capping.
Formation of Bis-amine Substrate acting as nucleophile (Polymerization).This is rare due to C3-amine deactivation, but if observed, use a large excess of the external amine nucleophile (3.0 equiv).

References

  • Rakitin, O. A. (2022). Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. National Institutes of Health (PMC).

    • Relevance: Establishes the stability of monobromo-thiadiazoles and their reactivity in Suzuki couplings using toluene/w
  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Recent Literature.

    • Relevance: Provides the foundational "best practice" conditions for heteroaryl halides adapted in Protocol A.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Relevance: The seminal review establishing the base/solvent effects utilized in the experimental design.
  • Semenov, N. E., et al. (2021). Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI Molecules.

    • Relevance: Details the nucleophilic substitution patterns of highly electron-deficient thiadiazole rings, supporting the logic for Protocol B.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research.

    • Relevance: Justifies the selection of BrettPhos/RuPhos for coupling amines to deactiv

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1,2,5-thiadiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield of this important heterocyclic compound. The insights provided are based on established principles of heterocyclic chemistry and proven methodologies for analogous structures.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily centered around the regioselective bromination of the electron-rich 1,2,5-thiadiazole ring, which is further activated by an amino group. Achieving high yield and purity requires careful control of reaction conditions to prevent side reactions such as over-bromination or decomposition. This guide provides a systematic approach to troubleshooting and optimizing your synthetic protocol.

A plausible and common synthetic approach is the direct bromination of 3-amino-1,2,5-thiadiazole. Our troubleshooting guide will focus on this key transformation.

Proposed Synthetic Workflow

Synthetic_Workflow Start 3-Amino-1,2,5-thiadiazole (Starting Material) Bromination Bromination Reaction (e.g., NBS or Br2/HBr) Start->Bromination Reagents & Solvent Workup Aqueous Work-up & Extraction Bromination->Workup Quenching Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows predominantly the starting material (3-amino-1,2,5-thiadiazole) after the expected reaction time.

Potential Causes & Solutions:

  • Insufficiently Activated Brominating Agent:

    • Explanation: N-bromosuccinimide (NBS) often requires an acid catalyst to generate a more electrophilic bromine species (Br+), especially for less reactive aromatic systems.[1][2]

    • Solution: If using NBS, add a catalytic amount of a strong acid like sulfuric acid or use an acidic solvent system. For very unreactive substrates, a switch to a stronger brominating agent might be necessary.[1][2]

  • Inappropriate Solvent:

    • Explanation: The solvent polarity can significantly affect the reaction rate.[3] For bromination, solvents like chloroform, acetic acid, or acetonitrile are often employed.

    • Solution: Screen a variety of solvents. Acetic acid can serve as both a solvent and a catalyst.

  • Low Reaction Temperature:

    • Explanation: Many bromination reactions require heating to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, while monitoring the reaction progress by TLC.

Issue 2: Formation of Multiple Products (Low Selectivity)

Symptoms: TLC or LC-MS shows the desired product along with several other spots, potentially corresponding to di-brominated or other side products.

Potential Causes & Solutions:

  • Over-bromination:

    • Explanation: The amino group is an activating group, which can make the product, this compound, susceptible to a second bromination.

    • Solution:

      • Control Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent (e.g., 1.05-1.1 equivalents).

      • Slow Addition: Add the brominating agent dropwise or portion-wise at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile in the reaction mixture.

      • Protecting Group: Consider protecting the amino group (e.g., as an acetyl or Boc derivative) to reduce its activating effect. The protecting group can be removed in a subsequent step.

  • Decomposition of Starting Material or Product:

    • Explanation: Thiadiazole rings can be sensitive to harsh reaction conditions, particularly strong acids and high temperatures.

    • Solution:

      • Milder Conditions: Opt for milder brominating agents like NBS over harsher ones like Br2 in fuming acid.

      • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

Issue 3: Difficulty in Product Isolation and Purification

Symptoms: The crude product is an oil that is difficult to crystallize, or the product co-elutes with impurities during column chromatography.

Potential Causes & Solutions:

  • Residual Acid or Base:

    • Explanation: Incomplete quenching or washing during the work-up can leave acidic or basic residues that interfere with purification.

    • Solution: Ensure thorough washing of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acid, and with brine to remove water-soluble impurities.

  • Inappropriate Chromatography Conditions:

    • Explanation: The polarity of the eluent system may not be optimal for separating the product from impurities.

    • Solution:

      • Systematic TLC Analysis: Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation.

      • Alternative Stationary Phase: If separation on silica gel is challenging, consider using alumina or reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

A1: The choice of brominating agent depends on the reactivity of the substrate and the desired selectivity.

  • N-Bromosuccinimide (NBS): Often the preferred choice as it is easier to handle than liquid bromine and can be used under milder conditions. It is particularly effective for brominating activated aromatic rings.[1][2]

  • Elemental Bromine (Br2): A powerful brominating agent, typically used with a Lewis acid catalyst or in an acidic medium like hydrobromic acid (HBr).[4] This method is often used for less reactive substrates but can lead to over-bromination if not carefully controlled.[5]

Brominating AgentTypical ConditionsProsCons
NBS Acetic acid or CHCl3/H2SO4Easier to handle, milderMay require activation
Br2/HBr 80-110 °CHighly reactiveCorrosive, can lead to over-bromination

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable eluent system that gives good separation between the starting material and the product. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For more quantitative analysis, LC-MS can be used.

Q3: My yield is consistently low (~30%). What are the most critical parameters to optimize?

A3: To improve a consistently low yield, a systematic optimization should be performed.

Optimization_Troubleshooting Start Low Yield (<30%) Check_Stoichiometry Verify Stoichiometry (1.05-1.1 eq. Bromine) Start->Check_Stoichiometry Check_Temp Optimize Temperature (Start low, then increase) Check_Stoichiometry->Check_Temp If stoichiometry is correct Check_Solvent Screen Solvents (e.g., Acetic Acid, MeCN, DCE) Check_Temp->Check_Solvent If temperature is optimal Check_Agent Consider a different brominating agent Check_Solvent->Check_Agent If solvent change is ineffective

Caption: Decision tree for troubleshooting low yield.

Q4: Are there any safety precautions I should be aware of?

A4: Yes.

  • Bromine (Br2): Highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation and contact with skin.

  • Strong Acids: Corrosive. Handle with care.

  • Quenching: The reaction should be quenched carefully, especially if excess brominating agent is present. A reducing agent like sodium thiosulfate solution is often used to neutralize unreacted bromine.

Experimental Protocol: General Procedure for Bromination

This is a generalized protocol based on common bromination methods for heterocyclic compounds. It should be adapted and optimized for your specific setup.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1,2,5-thiadiazole (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid).

  • Reagent Addition: At room temperature, add the brominating agent (e.g., NBS, 1.1 eq.) portion-wise over 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize any excess bromine with a saturated solution of sodium thiosulfate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

References

  • Benzo[1,2-d:4,5-d′]bis([3][6][7]thiadiazole) and Its Bromo Derivatives - PMC. (n.d.). Retrieved from

  • 1,2,5-Thiadiazole. (n.d.).
  • Safe Synthesis of 4,7-Dibromo[3][6][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). Retrieved from

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([3][6][7]thiadiazole) - MDPI. (n.d.). Retrieved from

  • (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([3][6][7]thiadiazole) - ResearchGate. (n.d.). Retrieved from

  • General synthetic system for 1,2,5-thiadiazoles | The Journal of Organic Chemistry. (n.d.).
  • Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation | The Journal of Organic Chemistry - ACS Publications. (2017, May 12).
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. (2025, November 12).
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents. (n.d.).
  • Bromination Help : r/Chempros - Reddit. (2024, February 13).
  • 4-bromo-N,N-dimethyl-1,2,5-thiadiazol-3-amine - PubChem. (n.d.).
  • Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide - ResearchGate. (2018, January 2).
  • Safe Synthesis of 4,7-Dibromo[3][6][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025, October 16). Retrieved from

  • CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents. (n.d.).
  • SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO - Jetir.Org. (n.d.).
  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024, February 4).
  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c] - Semantic Scholar. (n.d.).

Sources

Technical Support Center: Purification of Bromothiadiazole Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bromothiadiazole amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical building blocks. The unique combination of a basic amine, an electron-rich thiadiazole ring, and an electron-withdrawing bromine atom presents a distinct set of purification challenges. This document provides in-depth, experience-driven answers and protocols to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of bromothiadiazole amine intermediates so challenging?

The difficulty arises from the inherent chemical properties of the molecule. The amine group is basic, which leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, causing streaking, poor separation, and even compound degradation.[1][2] Furthermore, the thiadiazole ring can participate in various intermolecular interactions, while the bromine atom adds significant molecular weight and alters polarity, often making the target compound's polarity very similar to that of unreacted starting materials or byproducts.[3]

Q2: What are the most common impurities I should expect?

Common impurities typically include:

  • Unreacted Starting Materials: Particularly the corresponding heterocyclic bromide if the amine was introduced via substitution.

  • Over-reacted or Side-Products: Such as di-substituted products or isomers formed during synthesis.

  • Reagents and Catalysts: For example, residual palladium catalyst from a cross-coupling reaction or unreacted brominating agents.

  • Degradation Products: Formed if the compound is unstable to the reaction or workup conditions (e.g., acid or heat).

Q3: How do I choose the best primary purification method?

The choice depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a general guideline.

G start Crude Product Mixture is_solid Is the target compound a solid? start->is_solid is_crystalline Is it crystalline? is_solid->is_crystalline Yes complex_mixture Complex mixture or oily product is_solid->complex_mixture No (Oil) recrystallize Attempt Recrystallization is_crystalline->recrystallize Yes polarity_diff Significant polarity difference from impurities? is_crystalline->polarity_diff No chromatography Column Chromatography polarity_diff->chromatography Yes is_basic Is the primary impurity non-basic? polarity_diff->is_basic No is_basic->chromatography No extraction Acid-Base Extraction is_basic->extraction Yes complex_mixture->polarity_diff

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide: Column Chromatography

Column chromatography is often the go-to method for purifying these intermediates. However, the basicity of the amine group requires special considerations.

Issue: My compound is streaking badly on the TLC plate and I get poor separation on the column.
  • Causality: This is the classic sign of a strong interaction between your basic amine and the acidic silica gel.[2] The silanol groups (Si-OH) on the silica surface protonate the amine, causing it to "stick" and elute slowly and broadly (tailing).

  • Solution 1: Use a Mobile Phase Modifier. The most common solution is to add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.[4]

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate with 1% TEA). TEA is volatile and can usually be removed easily under vacuum.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent (e.g., Dichloromethane/Methanol/Ammonia). This is effective for more polar amines.[2]

  • Solution 2: Change the Stationary Phase. If modifiers are not effective or are incompatible with your molecule, consider an alternative stationary phase.

    • Amine-functionalized Silica: These columns have the silica silanols masked, minimizing the strong acid-base interactions and providing much sharper peaks for amines.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[4] Start with neutral alumina and move to basic if tailing persists.

    • Reversed-Phase (C18): For very polar amines, reversed-phase chromatography using a mobile phase like water/acetonitrile with a high pH modifier (e.g., 0.1% TEA or ammonium hydroxide) can be highly effective.[2] At a higher pH, the amine is in its neutral, free-base form, making it more hydrophobic and allowing for better retention and separation on the C18 phase.[2]

Issue: The starting material (e.g., heterocyclic bromide) and my product have almost the same Rf value.
  • Causality: This occurs when the introduction of the amine group does not significantly alter the overall polarity of the molecule relative to the starting bromide. This is a common problem in Suzuki couplings where the product and starting bromide can co-elute.[3]

  • Solution 1: Optimize the Solvent System. Do not rely on a single solvent system.

    • Change Solvent Selectivity: If Hexane/Ethyl Acetate fails, try a different system like Dichloromethane/Methanol or Toluene/Acetone.[3] Different solvents interact with your compounds in unique ways, which can alter the relative separation.

    • Lower the Rf: Aim for an Rf value of your target compound around 0.2-0.3 for column chromatography. Lowering the Rf by decreasing the mobile phase polarity will increase the interaction time with the stationary phase, often improving separation between closely running spots.[3]

  • Solution 2: Use a Different Stationary Phase. As mentioned above, switching from silica to alumina or a C18 column can change the elution order and improve separation.

G start Poor Separation in Column Chromatography cause1 Cause: Strong Amine-Silica Interaction (Streaking / Tailing) start->cause1 cause2 Cause: Similar Polarity of Compounds (Overlapping Spots) start->cause2 sol1a Add Mobile Phase Modifier (e.g., 1% Triethylamine) cause1->sol1a sol1b Change Stationary Phase (Amine-Silica, Alumina, C18) cause1->sol1b sol2a Optimize Mobile Phase (Try different solvent systems) cause2->sol2a sol2b Lower Elution Strength (Target Rf ~0.2) cause2->sol2b G start Crude Mixture in Organic Solvent (e.g., EtOAc) add_acid Extract with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Neutral/Acidic Impurities aqueous_layer1 Aqueous Layer: Protonated Amine (R-NH3+ Cl-) add_base Basify Aqueous Layer to pH > 10 with NaOH (aq) aqueous_layer1->add_base separate1->organic_layer1 Keep separate1->aqueous_layer1 Keep extract_org Extract with Organic Solvent (e.g., EtOAc) add_base->extract_org separate2 Separate Layers extract_org->separate2 aqueous_layer2 Aqueous Layer: (Discard) separate2->aqueous_layer2 Discard organic_layer2 Organic Layer: Purified Amine (R-NH2) separate2->organic_layer2 Keep end Dry (Na2SO4), Filter, & Evaporate organic_layer2->end

Sources

Technical Support Center: A Guide to Solving Solubility Challenges of 4-Bromo-1,2,5-thiadiazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-1,2,5-thiadiazol-3-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when preparing solutions of this compound in Dimethyl Sulfoxide (DMSO). As a key heterocyclic building block, ensuring its complete dissolution is critical for experimental accuracy and reproducibility. This guide provides a logical, step-by-step approach to troubleshooting and resolving these issues, grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound and DMSO.

Q1: What is this compound?

A1: this compound is a five-membered aromatic heterocyclic compound containing a sulfur atom, two nitrogen atoms, a bromine atom, and an amine group.[1] Such thiadiazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] Its specific structure, combining a halogen and an amino group, makes it a versatile precursor for further chemical synthesis.[3][4]

Q2: Why is DMSO the recommended solvent for this type of compound?

A2: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, which is why it is a standard in drug discovery and high-throughput screening.[5][6][7] Its ability to disrupt intermolecular forces makes it highly effective for dissolving complex organic molecules that are poorly soluble in aqueous solutions or other common organic solvents.[7][8]

Q3: What is the expected solubility of this compound in DMSO?

A3: Precise, publicly available solubility data for this specific compound is limited. Solubility is an empirical property that can be affected by numerous factors, including compound purity and the physical form (e.g., crystalline vs. amorphous).[9][10] Therefore, the maximum solubility should be determined experimentally for each new batch. This guide will help you achieve a clear, stable solution at your desired concentration.

Q4: What grade of DMSO should I use for preparing stock solutions?

A4: It is imperative to use a high-purity, anhydrous (≥99.9%) grade of DMSO.[11] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of lipophilic compounds and may lead to precipitation, especially during storage or freeze-thaw cycles.[12][13] Using DMSO from a freshly opened bottle, handled under conditions that minimize water exposure, is a critical first step.[14]

Q5: My vial of DMSO is frozen solid. Can I still use it?

A5: Yes. DMSO has a relatively high freezing point of approximately 18.5°C (65.3°F), so it will often be solid at or slightly below room temperature.[6] To use it, warm the bottle in a water bath (not exceeding 30°C) until it is completely liquid. Before use, ensure the thawed DMSO is homogeneous by inverting the container several times. The quality of the DMSO is not affected by the freeze-thaw process itself.

Q6: How should I store the solid compound and the prepared DMSO stock solution?

A6: Solid this compound should be stored tightly sealed at -20°C to ensure long-term stability. For DMSO stock solutions, it is best practice to aliquot the solution into single-use volumes and store them at -80°C. This strategy minimizes the number of freeze-thaw cycles, which can promote compound precipitation and degradation over time.[12][13]

Part 2: Troubleshooting Guide for Dissolution Issues

Encountering particulate matter or cloudiness in your solution can compromise your entire experiment. This section provides a systematic workflow to diagnose and solve solubility problems, from initial checks to advanced interventions.

G cluster_start Initial Problem cluster_checks Tier 0: Foundational Checks cluster_interventions Tier 1 & 2: Physical Interventions cluster_outcome Resolution cluster_advanced Tier 3: Formulation Strategy start Compound does not fully dissolve in DMSO at RT check_purity Verify Purity & Quality - Compound: Check COA - DMSO: Anhydrous, ≥99.9%? start->check_purity Start Here check_mixing Optimize Mixing - Vortex for 2-5 minutes? check_purity->check_mixing Purity OK sonicate Apply Sonication (Protocol 2) check_mixing->sonicate Still Insoluble heat Apply Gentle Heat (30-40°C, Protocol 3) sonicate->heat Particles Remain success SOLVED: Clear, stable solution sonicate->success Dissolved heat->success Dissolved fail UNSOLVED: Precipitates on cooling/ dilution heat->fail Precipitates cosolvent Consider Co-Solvent (e.g., NMP, PEG400) Requires assay validation fail->cosolvent

Caption: Troubleshooting workflow for solubility issues.

Problem: My this compound is not fully dissolving in DMSO.

Tier 0: Foundational Checks

Before applying more energy to the system, it's crucial to rule out foundational issues related to materials and basic technique.

Q: Have you verified the purity of your compound and the quality of your DMSO?

A: This is the most critical first step.

  • Compound Purity: Impurities can disrupt the crystal lattice of a solid, paradoxically sometimes increasing solubility, but more often, insoluble impurities from a synthesis can be mistaken for the compound itself.[9][15] Always consult the Certificate of Analysis (CoA) for your specific lot to ensure its purity meets expectations.

  • DMSO Quality: As mentioned in the FAQ, water is the enemy of consistent solubility for many compounds in DMSO.[13] The presence of water increases the viscosity and structuredness of the solvent, making it more difficult to create a cavity for and solvate a lipophilic molecule.[13] If your bottle of DMSO has been open for an extended period or stored improperly, consider using a new, sealed bottle of anhydrous grade DMSO.[11]

Q: Are you applying sufficient mechanical agitation?

A: Simple inversion or brief shaking is often insufficient. Use a vortex mixer at a medium-high setting for at least 2-5 minutes to provide adequate mechanical energy to break up small agglomerates and facilitate the solvation process.

Tier 1: Sonication

If foundational checks don't resolve the issue, the next step is to apply a non-thermal energy source.

Q: I've confirmed my materials are high-quality, but particles remain after vortexing. What should I do next?

A: Use a water bath sonicator.

  • Causality: Sonication applies high-frequency sound waves to the sample, creating a phenomenon called acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[16][17] This process generates intense, localized energy that breaks down intermolecular interactions and de-agglomerates particles, significantly increasing the surface area available for interaction with the solvent.[16][18] This is a highly effective method for dissolving stubborn compounds without relying on heat.[19]

  • Action: See Protocol 1: Enhancing Solubility with Water Bath Sonication for a detailed, step-by-step guide.

Tier 2: Gentle & Controlled Heating

Heating should be approached with caution, as it can increase the risk of compound degradation.

Q: Sonication improved solubility, but a small amount of material is still visible. Can I heat the solution?

A: Yes, gentle, controlled heating can be the final step to achieve full dissolution.

  • Causality: Increasing the temperature of the solvent increases the kinetic energy of both the solvent and solute molecules, overcoming the intermolecular forces holding the solute's crystal lattice together and thereby increasing solubility.[20]

  • Critical Warning: DMSO can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids or bases at even lower temperatures.[6][21] Furthermore, your specific compound may be heat-sensitive. Therefore, heating must be gentle and controlled. Never heat above 40°C unless you have specific data on the thermal stability of your compound.

  • Action: See Protocol 2: Enhancing Solubility with Controlled Gentle Heating for a safe and effective procedure.

Tier 3: Advanced Strategy for Persistent Issues

Q: The compound dissolves with heat but crashes out of solution upon returning to room temperature or when diluted into my aqueous assay buffer. What does this mean and what can I do?

A: This indicates you have created a supersaturated solution, and the compound has poor kinetic solubility in DMSO or poor aqueous solubility. While the compound can be forced into solution at a higher temperature, it is not stable at that concentration at room temperature.

  • Causality: The solution holds more dissolved solute than it thermodynamically should at a lower temperature, making it unstable and prone to precipitation.[9][13] This is a very common issue when diluting a DMSO stock into an aqueous buffer for cell-based assays.[22]

  • Action (Assay Dependent): If your experimental protocol allows, the use of a co-solvent may be necessary. Co-solvents are water-miscible organic reagents that, when mixed with DMSO, can alter the overall solvent properties to better accommodate the solute.[23][24] Common co-solvents include N-methyl-2-pyrrolidone (NMP) or polyethylene glycol 400 (PEG400).[23][25]

  • Important Consideration: The addition of a co-solvent fundamentally changes your vehicle. You MUST validate that the new solvent mixture does not interfere with your assay and run a corresponding vehicle control.[6]

G cluster_dmso Pure Anhydrous DMSO cluster_wet_dmso Hygroscopic DMSO (with Water) dmso_mol DMSO molecules (Freely available to solvate) compound Compound dmso_mol->compound Solvates efficiently dmso_h2o DMSO-Water Complex (Structured, higher viscosity) compound2 Compound dmso_h2o->compound2 Solvates poorly

Caption: Effect of water on DMSO's solvating ability.

Part 3: Detailed Experimental Protocols

Follow these protocols precisely to ensure reproducible results. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Enhancing Solubility with Water Bath Sonication

Objective: To dissolve the compound using ultrasonic energy, minimizing thermal stress.

StepActionRationale & Details
1 Prepare Sample In a suitable vial (e.g., 1.5 mL glass vial), weigh the desired amount of this compound. Add the calculated volume of anhydrous DMSO to reach your target concentration.
2 Initial Mixing Cap the vial tightly and vortex for 2 minutes to suspend the compound evenly.
3 Prepare Sonicator Use a standard laboratory water bath sonicator. Ensure the water level is sufficient to cover the solvent portion of your vial. If the sonicator has a heating function, ensure it is turned OFF.
4 Sonication Place the vial in a holder within the sonicator bath. Sonicate for 10-15 minute intervals.
5 Inspection After each interval, remove the vial and visually inspect for remaining solid particles. If particles persist, vortex for 30 seconds and return to the sonicator. The vial may become slightly warm due to the energy transfer; this is normal but should be monitored.[19]
6 Completion The process is complete when a visually clear, particle-free solution is obtained. Most compounds that are amenable to this method will dissolve within 30 minutes.
Protocol 2: Enhancing Solubility with Controlled Gentle Heating

Objective: To dissolve the compound using minimal thermal energy while mitigating degradation risk.

StepActionRationale & Details
1 Prepare Sample Prepare the sample as described in Step 1 of Protocol 1. Perform initial vortexing.
2 Prepare Heat Source Set a water bath or heating block to a temperature between 30-40°C . Do not exceed 40°C.
3 Heating & Agitation Place the tightly capped vial in the heat source. Every 2-3 minutes, remove the vial and vortex for 30 seconds. This agitation is crucial for ensuring even heating and promoting dissolution.
4 Inspection Visually inspect the solution during each vortexing step. The goal is to use the minimum amount of time and heat necessary.
5 Completion & Cooling Once the solution is clear, remove it from the heat source. Allow it to cool to room temperature. Crucially, observe the solution for 30 minutes after cooling to check for any precipitation , which would indicate a supersaturated state.
Summary of Troubleshooting Strategies
TierMethodPrinciple of ActionKey Considerations & Risks
0 Material Verification Ensures that foundational variables (purity, water content) are not the root cause.Low purity or wet DMSO are common failure points.[9][13]
1 Sonication Acoustic cavitation breaks down particle agglomerates and increases surface area for solvation.[16][17]Minimal risk. Can cause minor heating.[19]
2 Gentle Heating Increases kinetic energy of the system to overcome intermolecular forces in the solid.[20]RISK: Compound degradation or DMSO decomposition if overheated.[6][26]
3 Co-Solvent Addition Modifies the polarity and properties of the solvent system to better accommodate the solute.[23][24]RISK: Must be validated for assay compatibility. Requires new vehicle controls.
References
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • Unlocking the Benefits of Sonication for Cre
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Technical Support Center: Minimizing Side Reactions in Thiadiazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating and mitigating common side reactions in the palladium-catalyzed cross-coupling of thiadiazole derivatives, designed for chemists in research and drug development.

The 1,2,4- and 1,3,4-thiadiazole scaffolds are privileged heterocyclic motifs in medicinal chemistry and materials science, valued for their metabolic stability and versatile coordination properties.[1][2] Palladium-catalyzed cross-coupling reactions are indispensable tools for their functionalization.[3][4] However, the unique electronic nature of the thiadiazole ring—being electron-deficient and containing reactive heteroatoms—presents a distinct set of challenges not always encountered with simpler aryl systems.

This guide, structured by a Senior Application Scientist, moves beyond standard protocols to explain the causality behind common side reactions and provide field-proven troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during thiadiazole cross-coupling.

Q1: My yield is very low, and I see a lot of my starting halide has been converted back to the protonated version. What's happening? A: You are likely observing significant hydrodehalogenation . This occurs when the palladium intermediate, formed after oxidative addition, reacts with a hydride source in the mixture instead of your coupling partner. Common hydride sources include amine bases or alcohol solvents.[5] To mitigate this, ensure your solvent is anhydrous and consider using a non-coordinating base like K₃PO₄ or Cs₂CO₃.

Q2: My main byproduct is a dimer of my boronic acid (or organostannane). How do I prevent this? A: This is homocoupling , a prevalent side reaction in Suzuki and Stille couplings.[5][6] It is almost always promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5][7] The solution is to rigorously deoxygenate your reaction mixture and run the experiment under a strictly inert atmosphere (Argon or Nitrogen).

Q3: The reaction starts but then stalls, and I see black particles forming in the flask. What does this mean? A: The formation of black particles is typically palladium black , an inactive, precipitated form of the catalyst. This indicates catalyst decomposition or "death." It can be caused by excessively high temperatures, impurities in the reagents or solvent, or an inappropriate ligand that fails to stabilize the catalytic species. Anecdotal evidence suggests that THF as a solvent can sometimes promote the formation of palladium black.[8]

Q4: I am trying a Sonogashira coupling, but I'm getting a dimer of my alkyne instead of the desired product. Why? A: You are observing Glaser coupling , the oxidative homocoupling of terminal alkynes. This is the most common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[9] To minimize it, ensure thorough deoxygenation and consider using a "copper-free" Sonogashira protocol if the problem persists.

Q5: My reaction is giving a complex mixture of products, and TLC/LC-MS suggests the thiadiazole ring itself is reacting or decomposing. Is this possible? A: Yes, the thiadiazole ring can be susceptible to decomposition or ring-opening, especially under harsh conditions.[10] This is particularly noted with highly activated substrates like 3,4-dichloro-1,2,5-thiadiazole or when using very strong bases like organolithiums or metal amides.[10][11] Using milder bases and the lowest effective temperature is crucial. For di-halogenated thiadiazoles, using more reactive 3-bromo-4-chloro or 3-chloro-4-iodo analogs can lead to cleaner reactions than the dichloro starting material.[10]

Part 2: In-Depth Troubleshooting Guides

This section explores the mechanisms of key side reactions and provides detailed protocols for their mitigation.

Issue 1: Homocoupling Side Reactions

Homocoupling plagues many cross-coupling reactions, consuming the nucleophilic partner and reducing yield.

Underlying Mechanism (Suzuki Example): The primary pathway for homocoupling involves the oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen. This Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, followed by reductive elimination to produce the unwanted biaryl dimer and regenerate Pd(0).

Homocoupling Pd0 Pd(0)L₂ PdII_OOH L₂Pd(II)(OOH)X Pd0->PdII_OOH Oxidation O2 O₂ (Trace Oxygen) O2->PdII_OOH PdII_R L₂Pd(II)(R)X PdII_OOH->PdII_R Transmetalation Boronic1 R-B(OH)₂ Boronic1->PdII_R PdII_R2 L₂Pd(II)(R)₂ PdII_R->PdII_R2 Transmetalation Boronic2 R-B(OH)₂ Boronic2->PdII_R2 Dimer R-R (Homocoupling Product) PdII_R2->Dimer Reductive Elimination Dimer->Pd0 Regenerates Pd(0)

Caption: Oxidative pathway for boronic acid homocoupling.

Troubleshooting & Prevention Protocol

ParameterRecommendationRationale
Atmosphere Strictly Inert. Use a glovebox or Schlenk line techniques.Prevents oxidation of the Pd(0) catalyst, which is the primary initiator of homocoupling.[7]
Solvents/Reagents Degas thoroughly. Use freeze-pump-thaw (3 cycles) for solvents. Sparge with argon for at least 30 minutes.Removes dissolved oxygen from the reaction medium.[5][7]
Catalyst Pre-activation Pre-form the active Pd(0) catalyst.Some Pd(II) precatalysts can directly promote homocoupling. Pre-heating the catalyst, base, and electrophile before adding the boronic acid can sometimes help.[7]
Reaction Setup Maintain a positive pressure of inert gas throughout the reaction.Prevents atmospheric oxygen from leaking into the reaction vessel.

Step-by-Step Protocol: Setting Up an Oxygen-Free Reaction

  • Glassware: Flame-dry or oven-dry all glassware (reaction flask, condenser, etc.) and cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: Add solid reagents (thiadiazole halide, base, palladium catalyst, ligand) to the flask under a positive flow of inert gas.

  • Sealing: Seal the flask with a rubber septum.

  • Solvent Degassing: Use a previously degassed solvent. Transfer the solvent to the reaction flask via cannula or a gas-tight syringe.

  • Final Purge: Puncture the septum with a needle connected to a vacuum line and another needle connected to the inert gas line. Evacuate and backfill the flask headspace three times.[3]

  • Nucleophile Addition: Add the liquid coupling partner (e.g., a solution of boronic acid) via syringe. If it's a solid, it should have been added in step 2.

  • Heating: Heat the reaction under a positive pressure of inert gas (use a balloon or a bubbler).

Issue 2: Thiadiazole Ring Instability & Decomposition

The electron-deficient nature of the thiadiazole ring makes it susceptible to nucleophilic attack and decomposition, particularly with strong bases or nucleophiles.[10][11]

Underlying Mechanism: While specific mechanisms vary, a general pathway involves nucleophilic attack on a ring carbon or sulfur atom, leading to irreversible ring-opening. This is particularly problematic for 1,2,5-thiadiazoles when treated with strong bases like metal amides or organolithiums, which can cleave the S-N bond.[10]

RingOpening Thiadiazole 1,2,5-Thiadiazole Ring (Electron Deficient) Intermediate Unstable Adduct Thiadiazole->Intermediate Nucleophilic Attack Base Strong Base (e.g., R-Li, NaNH₂) Base->Intermediate Products Ring-Opened Products + Side Reactions Intermediate->Products Irreversible Cleavage

Caption: General pathway for base-mediated ring decomposition.

Troubleshooting & Prevention Protocol

ParameterRecommendationRationale
Base Selection Use weaker, non-nucleophilic inorganic bases.Avoids direct nucleophilic attack on the ring. Strong organic bases (LDA, n-BuLi) are generally incompatible.[10][11]
Substrate Choice For dihalo-thiadiazoles, use I > Br > Cl reactivity.Using a more reactive halide (e.g., iodo or bromo) allows for milder reaction conditions (lower temperature, weaker base), which preserves the ring.[10]
Temperature Run at the lowest possible temperature that affords a reasonable reaction rate.Minimizes thermal decomposition pathways and reduces the rate of undesired nucleophilic attack.
Reaction Time Monitor the reaction closely (TLC, LC-MS) and work up as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

Recommended Bases for Thiadiazole Cross-Coupling

Coupling TypeRecommended BasesComments
Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃Provide sufficient basicity to activate the boronic acid without being overly aggressive.[3][12][13]
Stille Often base-free, or uses mild additives like CsF or LiCl.The transmetalation step does not typically require a strong base.
Buchwald-Hartwig NaOt-Bu, K₃PO₄, Cs₂CO₃Base choice is highly substrate-dependent. NaOt-Bu is common but can be too harsh for sensitive thiadiazoles.
Sonogashira Et₃N, DIPEAOrganic amine bases are generally sufficient and mild enough for the thiadiazole core.[3]
Issue 3: Catalyst Deactivation & Competing Pathways

The success of a cross-coupling reaction hinges on the stability and efficiency of the catalytic cycle. Side reactions can either destroy the catalyst or divert it down unproductive pathways.

The Ideal Catalytic Cycle (Suzuki Example) The desired pathway involves a sequence of oxidative addition, transmetalation, and reductive elimination to generate the product and regenerate the active Pd(0) catalyst.[13][14]

CatalyticCycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition Pd0->OA_Complex Deactivation Pd Black (Inactive) Pd0->Deactivation Decomposition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation OA_Complex->TM_Complex BetaHydride β-Hydride Elimination OA_Complex->BetaHydride competes with Transmetalation TM_Complex->Pd0 Product R¹-R² TM_Complex->Product Reductive Elimination TM_Complex->BetaHydride competes with Reductive Elimination Product->Pd0 ArX Thiadiazole-X (R¹-X) ArX->OA_Complex Boronic Boronic Acid (R²-B(OH)₂) Boronic->TM_Complex Base Base Base->TM_Complex activates

Caption: The desired catalytic cycle and key competing pathways.

Troubleshooting & Prevention Protocol

ParameterRecommendationRationale
Ligand Choice Use bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).These ligands stabilize the Pd(0) state, preventing aggregation into Pd black. They also accelerate the rate of reductive elimination, which outcompetes side reactions like β-hydride elimination.[14][15]
Catalyst Loading Typically 1-5 mol%. Avoid excessively high loadings.While higher loading can increase rate, it can also lead to more side products if the reaction is not clean. Start with a standard loading and optimize.
Purity Use high-purity, anhydrous solvents and reagents.Impurities can poison the catalyst. Water can promote protodeboronation (in Suzuki) and other undesired hydrolytic pathways.
β-Hydride Elimination (For substrates with β-hydrogens) Use ligands with a large bite angle (e.g., Xantphos, dppf).Chelating ligands can enforce a geometry that is unfavorable for β-hydride elimination, a common issue in Buchwald-Hartwig and alkyl couplings.[14][15]

References

  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (ResearchGate). [Link]

  • Buchwald–Hartwig amination. (Wikipedia). [Link]

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][3][10][15]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (RSC Publishing). [Link]

  • Suzuki-Miyaura Coupling. (Chemistry LibreTexts). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (Yoneda Labs). [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][10][15][16]thiadiazole Series. (Semantic Scholar). [Link]

  • Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing derivatives. (RSC Publishing). [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (PMC). [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][10][15][16]thiadiazole Series. (ResearchGate). [Link]

  • The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. (ResearchGate). [Link]

  • Suzuki Coupling: Mechanism & Examples. (NROChemistry). [Link]

  • Suzuki Coupling. (Organic Chemistry Portal). [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (PMC). [Link]

  • Toward the synthesis of thiadiazole-based therapeutic agents. (SpringerLink). [Link]

  • Buchwald-Hartwig Coupling. (Organic Synthesis). [Link]

  • Sonogashira coupling. (Wikipedia). [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (PMC). [Link]

  • Sonogashira Coupling. (Organic Chemistry Portal). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (White Rose Research Online). [Link]

  • Stille reaction. (Wikipedia). [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (ChemRxiv). [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (MDPI). [Link]

  • Struggling to make a sonogashira coupling reaction happen. (Reddit). [Link]

  • Thiadiazoles and Their Properties. (ISRES). [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids?. (ResearchGate). [Link]

  • The Mechanisms of the Stille Reaction. (University of Windsor). [Link]

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Technical Support Center: Optimization of Recrystallization Solvents for 5-bromo-2-chloro-4-methylpyrimidine (CAS 53983-25-6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to systematically optimize recrystallization solvents for 5-bromo-2-chloro-4-methylpyrimidine (CAS 53983-25-6). Moving beyond a simple list of procedures, this document elucidates the causal relationships behind experimental choices, offering a self-validating system for achieving high-purity crystalline material.

Section 1: Understanding the Analyte: Physicochemical Profile of CAS 53983-25-6

Before any experimental work, a thorough understanding of the molecule's properties is crucial as these directly influence its behavior in various solvents.[1] 5-bromo-2-chloro-4-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds prevalent in medicinal chemistry.[2][3]

Its structure—a partially polar pyrimidine core modified with relatively nonpolar methyl, chloro, and bromo groups—suggests a moderate overall polarity. This profile is key to predicting its solubility.

PropertyValue / DescriptionSource
CAS Number 53983-25-6[4][5][6]
Molecular Formula C₅H₄BrClN₂[4][6]
Molecular Weight 207.46 g/mol [6]
Structure A pyrimidine ring functionalized with bromo, chloro, and methyl groups.[2][7]
Predicted Lipophilicity (XlogP) 2.3[7]

The predicted XlogP value of 2.3 indicates moderate lipophilicity (fat-solubility), guiding our initial solvent selection away from highly polar solvents like water and towards organic solvents of intermediate polarity.[7]

Section 2: Core Principles & Initial Solvent Selection (FAQs)

This section addresses fundamental questions regarding the strategy for selecting an appropriate recrystallization solvent.

Q1: What defines an "ideal" recrystallization solvent?

An ideal solvent system is governed by a specific set of thermodynamic properties. The compound of interest should exhibit high solubility in the solvent at its boiling point but poor solubility at low temperatures (e.g., room temperature or 0-4 °C).[8][9] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Furthermore, the chosen solvent must:

  • Not react chemically with the compound.[10]

  • Either completely fail to dissolve impurities at all temperatures or keep them fully dissolved even when the solution is cold.[8][10]

  • Be sufficiently volatile to allow for easy removal from the purified crystals during the drying process.[8][10]

Q2: How does the "like dissolves like" principle apply to CAS 53983-25-6?

This principle is the cornerstone of solvent selection. Given the moderate polarity of 5-bromo-2-chloro-4-methylpyrimidine, we anticipate it will be most effectively recrystallized from solvents of similar polarity.

  • Highly Nonpolar Solvents (e.g., Hexane, Cyclohexane): Likely to show poor solubility even when hot.

  • Highly Polar Solvents (e.g., Water, Methanol): May dissolve the compound too well at room temperature or not at all, depending on the influence of the heterocyclic nitrogens.

  • Intermediate Polarity Solvents (e.g., Isopropanol, Ethyl Acetate, Acetone, Toluene): This is the most promising group and should be the primary focus of initial screening.

Section 3: Experimental Workflow: Systematic Solvent Screening Protocol

A systematic, small-scale screening process is the most efficient method to identify a suitable solvent or solvent system.[8][10]

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of crude CAS 53983-25-6 into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see table below) dropwise, starting with ~0.5 mL. Agitate the mixture. Record whether the solid dissolves completely, partially, or not at all. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[9]

  • Heating: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature. Do not disturb the tubes during this process to encourage the growth of larger crystals.[9]

  • Ice Bath: If crystallization does not occur at room temperature, place the tubes in an ice-water bath for 15-20 minutes.[11]

  • Evaluation: Assess the quality and quantity of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

Table of Suggested Screening Solvents

SolventPolarityBoiling Point (°C)Rationale & Notes
HeptaneNonpolar98Likely a poor solvent, but useful as an anti-solvent in mixed systems.
TolueneNonpolar (Aromatic)111Good for aromatic compounds; may show good temperature-dependent solubility.
DichloromethaneIntermediate40Low boiling point makes it easy to remove, but may be too good a solvent.
Ethyl AcetateIntermediate77A versatile solvent for many organic compounds.
AcetoneIntermediate56Often a good solvent, but its low boiling point provides a narrow temperature range.
Isopropanol (IPA)Polar Protic82A common choice for pyrimidine derivatives.[3]
EthanolPolar Protic78Similar to IPA; often used for recrystallizing nitrogen-containing heterocycles.[3][12]
WaterHighly Polar100Unlikely to be a good single solvent but is a common anti-solvent.

Solvent Screening Workflow Diagram

G cluster_heat Heating Protocol cluster_success Evaluation start Start: Crude CAS 53983-25-6 add_solvent Add 0.5 mL Solvent (Room Temp) start->add_solvent dissolved_rt Dissolved? add_solvent->dissolved_rt heat Heat to Boiling dissolved_rt->heat No reject Result: Unsuitable (Too Soluble) dissolved_rt->reject Yes add_more Add Solvent Dropwise Until Dissolved heat->add_more dissolved_hot Dissolved? add_more->dissolved_hot insoluble Result: Insoluble (Poor Solvent) dissolved_hot->insoluble No cool_rt Cool to Room Temp dissolved_hot->cool_rt Yes crystals_rt Crystals Formed? cool_rt->crystals_rt cool_ice Cool in Ice Bath crystals_rt->cool_ice No good Result: Good Candidate (High Yield) crystals_rt->good Yes crystals_ice Crystals Formed? cool_ice->crystals_ice crystals_ice->good Yes poor Result: Poor Candidate (Low Yield) crystals_ice->poor No

Caption: Workflow for systematic single-solvent screening.

Section 4: Troubleshooting Guide & FAQs

This section addresses common problems encountered during recrystallization experiments in a direct question-and-answer format.

Issue: No Crystals Form Upon Cooling

Q: I've cooled my solution, but no crystals have appeared. What's wrong?

This is typically due to one of two reasons:

  • Excess Solvent: This is the most common cause.[13] If too much hot solvent was added, the solution is not supersaturated upon cooling, and the compound remains in solution.[11] The fix is to gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool it again.[13]

  • Supersaturation: The solution may be supersaturated, a metastable state where the compound is dissolved beyond its normal solubility limit.[11][13] The solution requires a nucleation point to initiate crystal growth.[13]

Q: How can I induce crystallization from a supersaturated solution?

Several techniques can be used to provide the necessary energy of activation for nucleation:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line.[11][14] The microscopic rough edges of the scratch provide a surface for crystals to begin forming.

  • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[13][14] This acts as a template for further crystal growth.

  • Further Cooling: If not already done, place the flask in a colder bath (e.g., a salt-ice bath) to further decrease the compound's solubility.[15]

Troubleshooting Diagram: Failure to Crystallize

G start Problem: No Crystals After Cooling check_cloudy Is the solution clear or cloudy? start->check_cloudy cloudy Cloudy: Likely Supersaturated check_cloudy->cloudy Cloudy clear Clear: Too Much Solvent OR Supersaturated check_cloudy->clear Clear scratch Action: Scratch flask with glass rod cloudy->scratch clear->scratch seed Action: Add a seed crystal scratch->seed reassess Re-evaluate: Crystals Formed? seed->reassess reduce_vol Action: Boil off some solvent and re-cool reassess->reduce_vol No success Success! reassess->success Yes fail Still no crystals. Consider recovering solid and re-evaluating solvent. reassess->fail Still No After Reducing Volume reduce_vol->reassess

Caption: Decision tree for inducing crystallization.

Issue: The Compound "Oiled Out"

Q: My product separated as an oily liquid instead of crystals. Why did this happen and how do I fix it?

"Oiling out" occurs when the solute precipitates from solution above its melting point, forming a liquid layer instead of a solid lattice.[16] Common causes include:

  • High Solvent Boiling Point: The boiling point of the recrystallization solvent is higher than the melting point of your compound.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid.[13]

  • Impurities: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling.[14]

To fix this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly.[13][14][16] Insulating the flask can promote slow cooling.

Issue: Low Recovery/Yield

Q: My final yield of pure crystals is very low. What are the common causes?

A low yield is a frequent and frustrating issue. The primary culprits are:

  • Using a large excess of solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[16] Always use the minimum amount of hot solvent required for complete dissolution.[11]

  • Premature crystallization: If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), product will be lost. Ensure the funnel and receiving flask are pre-heated.[15][16]

  • Incomplete cooling: Ensure the solution has been thoroughly cooled to maximize precipitation before filtration.[16]

  • Washing with warm solvent: Washing the collected crystals on the filter with solvent that is not ice-cold will redissolve some of your product.[11][16]

Advanced Topic: Mixed-Solvent Systems

Q: When and how should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent meets the recrystallization criteria.[8] This typically involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[8][16]

Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Section 5: References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]

  • Recrystallization - University of California, Los Angeles. [Link]

  • Recrystallization - Unknown Source. [Link]

  • Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines - PMC - NIH. [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) - orientjchem.org. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors - ACS Publications. [Link]

  • 5-bromo-2-chloro-4-methylpyrimidine (C5H4BrClN2) - PubChem. [Link]

  • 5-Bromo-2-chloro-4-methylpyrimidine | CAS 633328-95-7 | Catsyn. [Link]

  • Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed. [Link]

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Technical Support Center: 4-Bromo-1,2,5-thiadiazol-3-amine Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition in Storage CAS: 27589-56-6 (and related isomers) Target Audience: Medicinal Chemists, Process Development Scientists

Part 1: The Core Directive – Mechanism of Instability

As a Senior Application Scientist, I often see researchers treat 4-Bromo-1,2,5-thiadiazol-3-amine as a standard stable intermediate. It is not. This compound possesses a "perfect storm" of reactive functionalities: an electron-deficient thiadiazole ring, a nucleophilic exocyclic amine, and a photolabile carbon-bromine bond.

Decomposition in this molecule is rarely a single event; it is a cascade. The primary failure modes are Oxidative Oligomerization (browning) and Photolytic Dehalogenation .

Decomposition Pathways Diagram

The following diagram illustrates the causality of degradation. Note that "browning" is usually the formation of azo-linkages or extended conjugated systems driven by amine oxidation.

DecompositionPathways Compound 4-Bromo-1,2,5- thiadiazol-3-amine (Intact) Radical Radical Species (Br• release) Compound->Radical Photolysis Oxidized Azo-dimers / N-Oxides (Brown/Black Tars) Compound->Oxidized Oxidation RingOpen Ring Cleavage (Nitriles/Sulfur) Compound->RingOpen Hydrolysis (pH < 3 or > 10) Light UV/Visible Light Light->Radical Oxygen Atmospheric O2 Oxygen->Oxidized Moisture H2O / Acid Moisture->RingOpen Debrominated Debrominated Impurities Radical->Debrominated H-abstraction

Figure 1: Mechanistic pathways leading to sample degradation. The most common observation is 'browning' caused by the oxidation pathway.

Part 2: The "Gold Standard" Storage Protocol

Do not rely on the vendor's shipping conditions (often ambient) for long-term storage. Upon receipt, immediately transfer the material to these conditions to arrest the degradation kinetics.

The Environment System
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred)Arrhenius equation dictates that lowering temp from 25°C to -20°C slows reaction rates by ~20-50x.
Atmosphere Argon (Essential)Argon is denser than air and forms a "blanket" over the solid. Nitrogen is acceptable but less effective if the container is frequently opened.
Container Amber Glass Blocks UV radiation (200-400nm) which cleaves the C-Br bond.
Desiccant External Store the vial inside a secondary jar containing Drierite/Silica. Do not mix desiccant directly with the powder.
Handling "Best Practices"
  • Warm-up Rule: Never open a cold vial immediately. Allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture onto the solid, catalyzing hydrolysis.

  • Spatula Hygiene: Use only stainless steel or PTFE-coated spatulas. Traces of rust (Iron oxide) can catalyze radical debromination.

Part 3: Troubleshooting & FAQs

This section addresses specific tickets often raised by process chemists.

Issue 1: "My white powder has turned beige/brown."

Diagnosis: Surface Oxidation. The amine group has undergone partial oxidation, likely forming azo-linkages or N-oxides. This is often superficial. Corrective Action (Purification Protocol):

  • Solvent Selection: The compound is moderately soluble in Ethyl Acetate (EtOAc) and Dichloromethane (DCM).

  • Silica Plug Filtration (Rapid):

    • Dissolve the crude material in minimal DCM.

    • Pass through a short pad of silica gel (approx. 2cm).

    • Elute with 10% EtOAc/Hexanes. The oxidized "tar" is highly polar and will stick to the silica; the product will elute.

    • Concentrate in vacuo.

  • Recrystallization (Deep Clean):

    • Dissolve in hot Ethanol (EtOH).

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

Issue 2: "The material is caked and smells of sulfur."

Diagnosis: Hydrolytic Ring Opening. If moisture entered the vial, the thiadiazole ring may have cleaved, releasing elemental sulfur or nitriles. Assessment:

  • Run a TLC (Hexane/EtOAc 3:1). If you see a spot at the solvent front (elemental sulfur) or a streak at the baseline (ring-opened salts), the batch may be compromised.

  • Decision: If >10% degradation is observed by NMR, discard the batch. Ring-opened byproducts are potent catalyst poisons for downstream cross-coupling (e.g., Suzuki/Buchwald).

Issue 3: "Can I store this as a stock solution?"

Answer: Only for short durations (<24 hours). Solvent Compatibility Table:

SolventCompatibilityNotes
DMSO/DMF Medium Good solubility, but these solvents can act as oxidants over time. Store at -20°C only.
Methanol/Ethanol Low Protic solvents can facilitate nucleophilic attack or H-bonding induced degradation.
DCM/Chloroform High Best for short-term handling. Avoid long-term storage due to evaporation/concentration.
Water None Incompatible.[1] Promotes hydrolysis.

Part 4: Quality Control (QC) Decision Tree

Before committing this intermediate to a high-value step (e.g., a GMP synthesis), validate its integrity using this logic flow.

QCDecision Start Start QC Check Visual Visual Inspection: Is it White/Off-White? Start->Visual NMR 1H NMR (DMSO-d6): Check Amine Peak (~7-8 ppm) Visual->NMR Yes Purify ACTION: Silica Plug Purification Visual->Purify No (Brown/Black) LCMS LC-MS Analysis: Check for [M+H]+ and [M-Br] NMR->LCMS Clean Spectrum Discard ACTION: Discard (Irreversible Damage) NMR->Discard Missing Peaks / Broad Baseline LCMS->Purify Minor Impurities (<5%) LCMS->Discard Major De-bromination (>10%) Proceed ACTION: Proceed to Synthesis LCMS->Proceed Single Peak Purify->NMR Re-test

Figure 2: QC workflow to determine usability of stored material.

References

  • Sigma-Aldrich. Product Specification: 2-Amino-5-bromo-1,3,4-thiadiazole (Isomer Analog). Retrieved from

  • Rakitin, O. A., et al. (2021). "Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives." Molecules, 26(19), 6001.

  • Neto, B. A. D., et al. (2021). "Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions." Molecules, 26.

  • Fisher Scientific. Safety Data Sheet: this compound. Retrieved from

Sources

Troubleshooting low conversion rates in SNAr reactions of thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on thiadiazole systems. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common challenges encountered during the synthesis of functionalized thiadiazole derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your reactions and achieve higher conversion rates.

Introduction to SNAr on Thiadiazoles

The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] One of the most powerful methods for its functionalization is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction allows for the introduction of a wide range of substituents by displacing a leaving group on the thiadiazole ring with a suitable nucleophile.

Unlike many aromatic systems, the thiadiazole ring is inherently electron-deficient due to the presence of two nitrogen atoms and a sulfur atom. This electron deficiency makes it an excellent substrate for SNAr reactions, as it can stabilize the negatively charged intermediate formed during the reaction.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a high-energy intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is paramount to the success of the reaction.

dot graph SNAr_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="Thiadiazole Substrate\n(Activated Ring + Leaving Group)"]; Nucleophile [label="Nucleophile\n(e.g., R-O⁻, R-S⁻, R₂N-H)"]; Meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate, sp³ carbon)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Thiadiazole\nProduct"]; LeavingGroupOut [label="Leaving Group Anion", shape=ellipse, style=dashed];

// Edges Start -> Meisenheimer [label="+ Nucleophile\n(Addition, Rate-Determining Step)"]; Nucleophile -> Meisenheimer [style=invis]; Meisenheimer -> Product [label="- Leaving Group\n(Elimination, Restores Aromaticity)"]; Product -> LeavingGroupOut [style=invis]; }

Caption: General mechanism of an SNAr reaction on a thiadiazole core.

Troubleshooting Guide & FAQs

This section addresses specific issues that lead to low conversion rates in SNAr reactions involving thiadiazoles.

Q1: My SNAr reaction is not proceeding or is extremely slow. Is my thiadiazole ring not "active" enough?

Answer: This is a critical first question. The SNAr mechanism relies on the aromatic ring being sufficiently electrophilic to be attacked by a nucleophile.[6] While thiadiazoles are electron-deficient, reactivity can vary.

  • Causality: The rate-determining step is typically the nucleophile's attack to form the Meisenheimer complex.[4][7] This intermediate has a negative charge distributed throughout the ring. Electron-withdrawing groups (EWGs) ortho or para to the leaving group are essential for stabilizing this negative charge through resonance or induction, thereby lowering the activation energy of this step.

  • Troubleshooting Steps:

    • Assess Your Substrate: Does your thiadiazole have additional EWGs (e.g., -NO₂, -CN, -CF₃) on the ring? If not, the ring may not be sufficiently activated for your chosen nucleophile and conditions.

    • Enhance Electron Withdrawal: If your synthetic route allows, consider adding an EWG to the thiadiazole precursor.

    • Increase Reaction Severity: For less activated systems, you may need more forcing conditions, such as higher temperatures or stronger nucleophiles. However, proceed with caution as this can lead to side reactions.

Q2: I'm using a chloro-thiadiazole and getting low conversion. Should I switch to a different halogen?

Answer: Absolutely. The choice of leaving group in SNAr reactions is crucial and follows a trend that is often counterintuitive to those familiar with SN2 reactions.[8]

  • Causality: The reactivity order for halogens in SNAr is typically F > Cl > Br > I .[8][9] This is because the C-X bond is not broken in the rate-determining step. Instead, the high electronegativity of fluorine powerfully polarizes the carbon atom it's attached to, making it highly electrophilic and susceptible to nucleophilic attack.[7][10]

  • Troubleshooting Steps:

    • Switch to Fluoro-: If possible, synthesize the analogous 2-fluoro-thiadiazole. This will almost always lead to a significant rate enhancement.

    • Other Leaving Groups: While halogens are common, other groups like nitro (-NO₂) or sulfonate esters can also be effective leaving groups. In some advanced cases, even heterocyclic groups like 1,2,3-triazoles can function as leaving groups in SNAr reactions.[11]

Leaving GroupRelative Reactivity in SNArRationale
-F HighestHighly electronegative, strongly activates the carbon for nucleophilic attack.[9][10]
-Cl ModerateGood balance of activation and leaving group ability.
-Br Moderate to LowLess activating than Cl.
-I LowestLeast electronegative halogen, provides minimal activation of the reaction site.
-NO₂ HighStrong electron-withdrawing group and good leaving group.[9]
Q3: My reaction isn't working with an alcohol or thiol nucleophile. What's wrong?

Answer: Neutral alcohols, thiols, and amines are often not nucleophilic enough to attack an activated heteroaromatic ring directly. They typically require deprotonation to form a much more potent anionic nucleophile (alkoxide, thiolate, or amide).[8]

  • Causality: The reactivity of a nucleophile is its ability to donate its electron pair. Anionic species are far more electron-rich and thus more powerful nucleophiles. Thiols and their corresponding thiolates are known to be exceptionally effective nucleophiles in SNAr reactions.[12]

  • Troubleshooting Steps:

    • Add a Base: Use a suitable base to deprotonate your nucleophile in situ or pre-form the salt.

      • For alcohols , use strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

      • For thiols , milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient due to the higher acidity of the S-H bond.

      • For amines , a base may not always be necessary, but if the reaction is slow, a non-nucleophilic base like DBU or a carbonate can help.

    • Check Base Compatibility: Ensure your base does not react with your thiadiazole substrate or product. For example, strong, nucleophilic bases like NaOH could potentially compete as a nucleophile.

    • Increase Nucleophile Concentration: Using an excess of the nucleophile (e.g., 1.5-3 equivalents) can help drive the reaction to completion.

Q4: I'm seeing a lot of starting material left even after prolonged heating. Could my solvent be the issue?

Answer: The choice of solvent is one of the most critical parameters in an SNAr reaction and can dramatically influence the reaction rate.[8][13]

  • Causality: SNAr reactions proceed through a charged Meisenheimer complex. Polar aprotic solvents, such as DMF, DMSO, NMP, or acetonitrile , are ideal because they can solvate the counter-ion of the nucleophile (e.g., K⁺) but do not strongly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive.[8] Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity.[8]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent (like toluene) or a protic solvent (like ethanol), switch to DMF or DMSO.

    • Ensure Anhydrous Conditions: Water can act as a competing nucleophile or protonate your anionic nucleophile, quenching its reactivity. Use anhydrous solvents, especially when working with highly basic conditions (e.g., NaH).

    • Consider Solubility: Ensure both your thiadiazole substrate and your nucleophile salt are soluble in the chosen solvent. Poor solubility can mimic low reactivity.

SolventTypeSuitability for SNArRationale
DMSO, DMF, NMP Polar AproticExcellentHigh boiling point, effectively solvates cations, leaves nucleophile highly reactive.[8]
Acetonitrile (MeCN) Polar AproticGoodGood choice, though generally less polar than DMSO/DMF.
THF, Dioxane Ethereal (Polar Aprotic)ModerateCan be effective, but less polar and may require higher temperatures or more reactive substrates.
Toluene, Hexane Non-PolarPoorDoes not stabilize the charged Meisenheimer complex.
Ethanol, Methanol ProticPoor to ModerateCan solvate and deactivate the nucleophile through hydrogen bonding. May work in some cases but is generally not preferred.[8]
Q5: How do I know what temperature to use? I'm worried about decomposition.

Answer: Temperature control is a balancing act. The reaction needs enough energy to overcome the activation barrier, but excessive heat can cause degradation of starting materials, reagents, or products.[14]

  • Causality: Most chemical reactions have a significant activation energy. Heating provides the necessary thermal energy for the nucleophilic attack to occur at a reasonable rate.[8]

  • Troubleshooting Steps:

    • Start at Room Temperature: For highly activated systems (e.g., a fluoro-thiadiazole with a nitro group) and a strong nucleophile, the reaction may proceed at room temperature.

    • Gradual Heating: If no reaction occurs, gradually increase the temperature in increments (e.g., 50 °C, 80 °C, 110 °C), monitoring by TLC or LC-MS at each stage. Many SNAr reactions run well between 80-120 °C.

    • Microwave Irradiation: For very sluggish reactions, microwave heating can often dramatically reduce reaction times and improve yields by providing efficient and rapid heating.

    • Monitor for Decomposition: If you see the appearance of multiple new, often colored, spots on your TLC plate at higher temperatures, you may be experiencing decomposition. In this case, you should return to a lower temperature and try optimizing other parameters (solvent, nucleophile, leaving group).

dot graph TD { A[Start: Low Conversion] --> B{Is the Thiadiazole Ring Activated?}; B -- No --> C[Consider adding EWG or using harsher conditions]; B -- Yes --> D{Is the Leaving Group Optimal (e.g., -F)?}; D -- No --> E[Switch to a better LG, preferably -F]; D -- Yes --> F{Is the Nucleophile a potent anion?}; F -- No --> G[Add a suitable base (e.g., NaH, K₂CO₃)]; F -- Yes --> H{Is the Solvent Polar Aprotic (e.g., DMF, DMSO)?}; H -- No --> I[Change to a suitable polar aprotic solvent]; H -- Yes --> J{Is the Temperature Sufficiently High?}; J -- No --> K[Gradually increase temperature, monitor for decomposition]; J -- Yes --> L[Reaction should proceed. If not, investigate potential side reactions or reagent purity.]; }

Caption: Troubleshooting workflow for low SNAr conversion rates.

Experimental Protocols

Protocol 1: General Procedure for SNAr with a Thiol Nucleophile

This protocol describes a typical reaction between a 2-chloro-1,3,4-thiadiazole derivative and a thiol.

Materials:

  • 2-Chloro-5-R¹-1,3,4-thiadiazole (1.0 eq)

  • R²-SH (Thiol) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 2-chloro-5-R¹-1,3,4-thiadiazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M with respect to the thiadiazole substrate.

  • Add the thiol (R²-SH, 1.2 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-thioether-1,3,4-thiadiazole.

Protocol 2: Screening Reaction Conditions (Solvent and Base)

This protocol outlines a parallel screening approach to quickly identify optimal reaction conditions.

Setup:

  • Use small (2 mL) reaction vials with screw caps in a heating block.

  • Prepare a stock solution of your 2-halo-thiadiazole substrate and your nucleophile to ensure consistent dispensing.

Procedure:

  • Vial 1 (Control): Substrate (1 eq), Nucleophile (1.2 eq), K₂CO₃ (2 eq) in DMF at 80 °C.

  • Vial 2 (Solvent Screen): Substrate (1 eq), Nucleophile (1.2 eq), K₂CO₃ (2 eq) in DMSO at 80 °C.

  • Vial 3 (Solvent Screen): Substrate (1 eq), Nucleophile (1.2 eq), K₂CO₃ (2 eq) in Acetonitrile at 80 °C.

  • Vial 4 (Base Screen): Substrate (1 eq), Nucleophile (1.2 eq), NaH (1.2 eq, if nucleophile is an alcohol) in THF at 60 °C.

  • Vial 5 (Base Screen): Substrate (1 eq), Nucleophile (1.2 eq), DBU (1.5 eq) in DMF at 80 °C.

  • Run all reactions for a set period (e.g., 4 hours).

  • Take a small aliquot from each vial, quench with a drop of water, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the percent conversion in each case. This will quickly identify the most promising solvent and base combination for scale-up.

References

  • Chernyshev, V. M., et al. (2018). Safe Synthesis of 4,7-Dibromo[8][15][16]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2576. [Link]

  • ChemHelpASAP. (2020). SNAr reaction mechanism. YouTube. [Link]

  • Shang, Y., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 12(1), 61359. [Link]

  • LibreTexts Chemistry. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Leonard, M. S. (2013). Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]

  • Repsis, S., et al. (2018). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journal of Organic Chemistry, 14, 2636-2643. [Link]

  • Check, C. T., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Gazitúa, M., et al. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 7(59), 37303-37311. [Link]

  • Professor Solano. (2020). Ch 23 - SNAr. YouTube. [Link]

  • Peciura, R., et al. (2021). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 26(23), 7192. [Link]

  • Werber, G., et al. (1977). Reactivity of 2‐amino‐1,3,4‐thiadiazoles. Nucleophilic behaviour of some 2‐amino‐1,3,4‐thiadiazoles: Model compounds. Journal of Heterocyclic Chemistry, 14(7), 1263-1265. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Al-Masoudi, W. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]

  • ChemHelpASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]

  • Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894371. [Link]

  • Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 38(4), 1633-1641. [Link]

  • Leah4sci. (2023). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]

  • Acevedo, O., et al. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884. [Link]

  • VTechWorks. (n.d.). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

  • Boisjoli, M. P., et al. (2014). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3535-3540. [Link]

  • ChemHelpASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Reddit. (2021). SNAr troubleshooting. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([4][8][15]thiadiazole) 1 with morpholine. [Link]

  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7-42. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic, and active methylene nucleophiles on the norcorrole backbone. [Link]

  • Ghorab, M. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. [Link]

  • Crampton, M. R., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(16), 6949-6958. [Link]

  • Jain, A. K., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576. [Link]

  • Ghorab, M. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]

  • Uivarosi, V., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3594. [Link]

  • ResearchGate. (n.d.). Optimization of temperature for the synthesis of 4a. [Link]

  • ResearchGate. (n.d.). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. [Link]

Sources

Technical Support Center: Catalyst Impurity Removal from Thiadiazole Amine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the removal of catalyst impurities from thiadiazole amine products. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in purifying these valuable heterocyclic compounds. Here, we address common issues with practical, field-tested solutions grounded in chemical principles.

Troubleshooting Guide

This section tackles specific experimental problems in a direct question-and-answer format.

Issue 1: My final thiadiazole amine product has a persistent off-color (e.g., gray, black, orange), suggesting metal residue, even after initial workup.

Q: What is causing this discoloration and what is the first purification step I should try?

A: Discoloration is a common indicator of residual metal catalysts, often palladium, which can remain in colloidal form or as complexes.[1] The nitrogen and sulfur atoms within the thiadiazole ring and the amine substituent can act as strong ligands, forming stable, soluble complexes with the metal catalyst, making it difficult to remove through simple filtration or extraction.[2][3]

Your first and most fundamental approach should be recrystallization . This technique is highly effective for purifying solid organic compounds by separating the desired product from soluble impurities and colored materials.[4][5][6]

Core Principle of Recrystallization

The principle relies on the differential solubility of your compound and the impurities in a chosen solvent system at varying temperatures. Ideally, the thiadiazole amine product should be highly soluble in the hot solvent but sparingly soluble at cold temperatures, while the catalyst impurities remain in the solution (mother liquor) upon cooling.[5][7]

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Choose a solvent where your thiadiazole amine product shows a significant increase in solubility with temperature. The solvent should not react with your product.[7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve your crude product.[5][8] Using excess solvent is a common cause of low recovery.[8]

  • Decolorization (Optional but Recommended): If the hot solution is still colored, this is the stage to address it. Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution.[4] Activated carbon has a high surface area that adsorbs colored impurities and residual metal complexes.[9]

  • Hot Filtration: If you added activated carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being trapped in your crystals.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals by allowing impurities to be excluded from the growing crystal lattice.[5][7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration.[10] Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[4][7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[10]

Issue 2: Quantitative analysis (e.g., ICP-MS) confirms residual palladium levels are above the acceptable limits set by regulatory bodies like the ICH.

Q: Recrystallization and carbon treatment helped, but my palladium levels are still too high. What is a more targeted method for removal?

A: When standard methods are insufficient, especially for meeting stringent regulatory limits like those outlined in the ICH Q3D guidelines for elemental impurities, you must employ a more selective technique.[11][12][13][14] The most effective approach is the use of metal scavengers .

Metal scavengers are solid-supported materials, often silica or polymer-based, functionalized with groups that have a high affinity for specific metals.[2][15] For palladium, thiol-based scavengers are particularly effective.[15][16]

Mechanism of Action: Metal Scavenging

The functional groups on the scavenger (e.g., thiols, amines) act as powerful ligands that chelate the residual metal catalyst, pulling it out of the solution and binding it to the solid support. This new, insoluble complex can then be easily removed by simple filtration.[17]

Scavenging_Mechanism cluster_0 Solution Phase cluster_1 Solid Phase (Post-Scavenging) Product_Pd Product_Pd Product_Pure Purified Product (in solution) Product_Pd->Product_Pure Release Scavenger_Bound Scavenger_Bound Product_Pd->Scavenger_Bound Chelation Scavenger_Free Functionalized Scavenger (e.g., Silica-Thiol) Scavenger_Free->Scavenger_Bound

Caption: Mechanism of metal scavenging.

Comparative Table of Common Purification Methods
MethodSelectivityScalabilityCostKey AdvantagePotential Drawback
Recrystallization Low to MediumHighLowRemoves multiple impurity types.Can lead to significant product loss in mother liquor.[5][8]
Activated Carbon LowHighLowCost-effective for color and bulk metal removal.[2]Non-specific; may adsorb the desired product, reducing yield.[2][16]
Metal Scavengers HighMedium to HighHighHighly selective for specific metals, very effective.[15][17]Higher cost, requires screening for optimal scavenger.
Chromatography HighLow to MediumHighExcellent for separating complex mixtures.Solvent-intensive and can be difficult to scale up.
Step-by-Step Metal Scavenger Protocol
  • Scavenger Selection: Choose a scavenger known to be effective for palladium, such as a silica-thiol (e.g., ISOLUTE® Si-Thiol) or a polymer-bound trimercaptotriazine (TMT).[15]

  • Dissolve Product: Dissolve the impure thiadiazole amine product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Add Scavenger: Add the metal scavenger (typically 5-10 equivalents relative to the metal impurity) to the solution.

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The required time can range from 30 minutes to 18 hours, depending on the scavenger and the nature of the impurity.[2][18]

  • Filter: Filter the mixture through a pad of Celite® or a suitable filter to remove the scavenger-metal complex.[2][19]

  • Isolate Product: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Verify Purity: Re-analyze the product using ICP-MS to confirm the reduction in palladium levels.

Issue 3: I am experiencing low product recovery after my chosen purification method.

Q: How can I improve my yield while still effectively removing catalyst impurities?

A: Low recovery is a common trade-off for high purity. The key is optimization.

  • If using Recrystallization:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent needed to dissolve your product.[5][8] Excess solvent will retain more of your product in the mother liquor upon cooling.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently (an ice bath is recommended after initial cooling) to maximize precipitation.[8]

    • Second Crop: You can concentrate the mother liquor to obtain a "second crop" of crystals. Be aware that this crop may be less pure than the first.[8]

  • If using Activated Carbon or Scavengers:

    • Optimize Amount: Use the minimum amount of adsorbent required. Start with a smaller quantity (e.g., 2-5 wt%) and increase only if necessary.[2]

    • Screen Scavengers: Different scavengers may have different levels of non-specific binding to your product. Screening a few options can identify one that is effective for metal removal with minimal product loss.[2]

    • Check Solvent Effects: The solvent can influence the interaction between your product and the adsorbent. Trying a different solvent system may reduce product loss.[2]

Frequently Asked Questions (FAQs)

Q1: Why is it particularly difficult to remove catalyst residues from thiadiazole amines? A1: The challenge lies in the chemical structure of the thiadiazole amine itself. The molecule contains multiple heteroatoms (nitrogen and sulfur) with lone pairs of electrons. These sites can act as strong ligands that chelate or coordinate with the metal catalyst (e.g., palladium), forming stable, soluble complexes that are difficult to break apart and remove using simple physical methods like filtration.[2][3]

Q2: What are the regulatory guidelines for elemental impurities in pharmaceutical products? A2: The primary international guideline is the ICH Q3D Guideline for Elemental Impurities .[14] This guideline establishes Permitted Daily Exposure (PDE) limits for various metals based on their toxicity and route of administration.[11][12][20] Catalysts like palladium and copper are classified and have specific limits that must be met for drug products.[11][12] A risk-based approach is used to assess and control these impurities throughout the manufacturing process.[13][20]

Q3: How do I choose the best purification strategy for my specific thiadiazole amine product? A3: The optimal strategy depends on the scale of your synthesis, the required purity level, and the nature of the impurities. The following decision workflow can guide your choice.

Purification_Decision_Tree Start Crude Thiadiazole Amine Product Check_Purity Assess Purity & Color Start->Check_Purity Recrystallize Perform Recrystallization (with optional carbon treatment) Check_Purity->Recrystallize Visible Impurities or Discoloration Analyze_Metal Analyze Residual Metal (e.g., ICP-MS) Check_Purity->Analyze_Metal Appears Clean Recrystallize->Analyze_Metal Use_Scavenger Use Metal Scavenger Analyze_Metal->Use_Scavenger Metal Levels > Limit Final_Product High-Purity Product Analyze_Metal->Final_Product Metal Levels < Limit Fail Purity Still Unacceptable Analyze_Metal->Fail Still Fails Use_Scavenger->Analyze_Metal After Scavenging Chromatography Consider Column Chromatography Use_Scavenger->Chromatography Co-eluting Impurities Chromatography->Analyze_Metal

Caption: Decision workflow for purification.

References

  • Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Guideline for Elemental Impurities Q3D(R1). (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. (n.d.). Intertek. [Link]

  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). (2024). QbD Group. [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Tennessee Knoxville, Chemistry Department. [Link]

  • Recrystallization. (n.d.). University of Massachusetts, Chemistry Department. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. [Link]

  • Recrystallization. (n.d.). Simon Fraser University, Chemistry Department. [Link]

  • Removal of leached Palladium from reaction product. (2013). ScienceMadness Discussion Board. [Link]

  • Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis. [Link]

  • How To Control Impurities In Pharmaceuticals. (2025). Pharma Beginners. [Link]

  • How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho. [Link]

  • Application of activated carbon as a catalyst and catalyst carrier. (n.d.). Heycarbons. [Link]

  • Method of removing palladium. (2005).
  • Catalytic Carbon, Catalytic Activated Carbon, Surface-Modified Carbon. (n.d.). Carbon Activated Corporation. [Link]

  • Powerful Exhaust Gas Treatment: Activated Carbon Adsorption + Catalytic Combustion. (2024). Huamei Carbon. [Link]

  • Catalyst-Modified Activated Carbon for Aldehyde Removal. (n.d.). UES Co., Ltd. [Link]

  • Impurities In Pharmaceuticals: Types, Regulations And Strategies. (n.d.). GMP Insiders. [Link]

  • An Improvement of Catalytic Converter Activity Using Copper Coated Activated Carbon Derived from Banana Peel. (2023). International Journal of Renewable Energy Development. [Link]

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.). ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2025). ResearchGate. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). PMC. [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI. [Link]

Sources

Addressing instability of the 1,2,5-thiadiazole ring under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the chemical instability of the 1,2,5-thiadiazole ring system, specifically focusing on its susceptibility to nucleophilic degradation under basic conditions.

Topic: Mitigating Ring Cleavage and Degradation Under Basic Conditions Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Part 1: Executive Technical Brief

The 1,2,5-thiadiazole ring is an electron-deficient aromatic heterocycle.[1] While thermally stable, it exhibits a specific vulnerability to nucleophilic attack at the sulfur atom (and less frequently at the carbon).[1] Under basic conditions—particularly with hard nucleophiles like hydroxide (


), alkoxides (

), or organometallics—the ring undergoes catastrophic cleavage.

Core Instability Mechanism:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic sulfur atom.[1]

  • Ring Opening: The S-N bond cleaves, destroying aromaticity.

  • Degradation: The intermediate decomposes into 1,2-diimines, nitriles, elemental sulfur, or inorganic sulfides/sulfites.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction yield drops significantly during aqueous basic workup."

Diagnosis: You are likely experiencing hydrolytic ring opening . The 1,2,5-thiadiazole ring is sensitive to aqueous alkali (NaOH, KOH,


). Prolonged exposure to high pH (>9) during extraction allows hydroxide ions to attack the sulfur center, converting your product into water-soluble acyclic by-products (e.g., sulfamides or diamines) which are lost in the aqueous phase.

Corrective Action:

  • Switch to Acidic/Neutral Workup: If your product's pKa permits, quench and extract at pH 4–7.

  • Rapid Phase Separation: If a basic wash is unavoidable (e.g., to remove acid impurities), use a cold (

    
    ), dilute bicarbonate solution and separate phases immediately. Do not  let the layers sit.
    
  • Salting Out: Saturate the aqueous phase with NaCl to reduce the solubility of the ring-opened fragments and force any intact organic product into the organic layer.

Issue 2: "The reaction mixture turns dark/black upon adding a strong base (e.g., LiHMDS, Grignard)."

Diagnosis: This indicates sulfur extrusion .[2] Strong bases, especially organolithiums or Grignards, act as thiophiles. They attack the ring sulfur, causing immediate fragmentation. The black color often results from the formation of metal sulfides or polymerized degradation products.

Corrective Action:

  • Change the Base: Switch to non-nucleophilic, sterically hindered bases. While LiHMDS is often cited for specific ring-opening syntheses, for preserving the ring, use bases that cannot easily attack the sulfur, or avoid metal amides entirely if possible.

  • Temperature Control: If a strong base is required for deprotonation elsewhere in the molecule, conduct the reaction at cryogenic temperatures (

    
    ) to kinetically favor deprotonation over nucleophilic attack.
    
Issue 3: "I see unexpected nitrile peaks in the IR/NMR spectra."

Diagnosis: You are observing retro-cycloaddition . Under thermal stress or specific basic conditions, the 1,2,5-thiadiazole ring can extrude sulfur (or SO) and split into two nitrile moieties (


).[3] This is common with 3,4-diphenyl derivatives or 1,1-dioxides.

Corrective Action:

  • Lower Reaction Temperature: Avoid heating >100°C in the presence of bases.

  • Check for Reducing Agents: Ensure no reducing agents are present that could strip the sulfur.

Part 3: Technical FAQs

Q: What is the specific mechanism of base-induced degradation?

The degradation follows a nucleophilic attack on the sulfur atom. Unlike typical nucleophilic aromatic substitution (


) which occurs at carbon, the sulfur atom in 1,2,5-thiadiazole is highly electrophilic due to the adjacent nitrogen atoms.

Pathway:

  • Nucleophile (

    
    ) attacks Sulfur.[1]
    
  • The

    
     bond breaks, forming an acyclic anion.
    
  • This intermediate fragments to yield a 1,2-diimine and sulfur-containing by-products (often

    
     or 
    
    
    
    depending on conditions).
Q: Is the 1,1-dioxide derivative more stable?

No, it is significantly less stable. The oxidation of sulfur to the sulfone (


) pulls even more electron density from the carbons, making the 

bonds highly susceptible to nucleophilic addition. 1,1-dioxides often react spontaneously with alcohols or amines to form addition adducts or undergo ring opening to sulfamides.
Q: Can I use amine bases like TEA or DBU?

Generally, yes, but with caution. Tertiary amines (TEA, DIPEA) are usually safe as they are poor nucleophiles. However, primary and secondary amines can act as nucleophiles, attacking the ring (especially in 1,1-dioxides) or causing transamination-like ring opening. Always screen compatibility on a small scale.

Q: Is there a real-world drug example of this instability?

Yes, Timolol. Timolol contains a morpholino-1,2,5-thiadiazole core. Stability studies (ICH guidelines) confirm it degrades under alkaline stress (0.1 N NaOH), yielding ring-opened products. It is relatively stable in acid and oxidation but sensitive to base and light.

Part 4: Experimental Protocols

Protocol A: Safe Workup for 1,2,5-Thiadiazole Syntheses

Use this protocol to isolate products without inducing hydrolytic ring opening.

  • Quench: Cool reaction mixture to

    
    .
    
  • Dilution: Dilute with a non-polar solvent (DCM or EtOAc).

  • Wash (Crucial Step):

    • Do NOT use 1M NaOH or strong carbonate.

    • Wash with saturated

      
        (mildly acidic/neutral) or Phosphate Buffer (pH 6-7) .
      
    • Perform the wash rapidly (< 2 minutes contact time).

  • Drying: Dry organic layer immediately over

    
     (avoid 
    
    
    
    as it is basic).
  • Concentration: Evaporate solvent at

    
     to avoid thermal degradation of any trace unstable intermediates.
    
Protocol B: Compatibility Testing

Before scaling up, validate base compatibility.

  • Dissolve 10 mg of substrate in the target solvent.

  • Add 2 equivalents of the intended base.

  • Monitor by TLC/LC-MS at t=0, 1h, and 4h.

  • Fail Criteria: Appearance of a polar baseline spot (ring-opened salt) or a non-polar spot (nitrile/sulfur extrusion).

Part 5: Visualization (Mechanism & Logic)

Figure 1: Nucleophilic Degradation Pathway

This diagram illustrates the trajectory of a hydroxide ion attacking the sulfur center, leading to ring cleavage.

ThiadiazoleDegradation Thiadiazole 1,2,5-Thiadiazole Ring Attack Nucleophilic Attack (at Sulfur) Thiadiazole->Attack Base (OH-, RO-, R-MgX) Intermediate Acyclic N-S-Nu Intermediate Attack->Intermediate S-N Bond Breakage Cleavage Ring Cleavage Intermediate->Cleavage Rapid Products Degradation Products: 1,2-Diimines Nitriles + Sulfur Sulfamides Cleavage->Products Irreversible

Caption: Mechanism of base-induced 1,2,5-thiadiazole ring opening via nucleophilic attack at sulfur.[1]

Figure 2: Base Selection Decision Tree

Use this logic flow to select the appropriate base for reactions involving 1,2,5-thiadiazoles.

BaseSelection Start Select Base for 1,2,5-Thiadiazole Reaction IsStrong Is a strong base (pKa > 15) required? Start->IsStrong YesStrong Yes IsStrong->YesStrong NoStrong No IsStrong->NoStrong AvoidNu Avoid Nucleophilic Bases (NO LiOH, NaOH, Grignards) YesStrong->AvoidNu UseSteric Use Sterically Hindered Non-Nucleophilic Bases (e.g., LDA, LiTMP) AvoidNu->UseSteric CheckTemp Must run at -78°C UseSteric->CheckTemp AmineCheck Using Amine Base? NoStrong->AmineCheck Inorganic Inorganic Bases? NoStrong->Inorganic Tertiary Tertiary Amines (TEA, DIPEA) SAFE AmineCheck->Tertiary Primary Primary/Secondary Amines RISKY (Check for Ring Opening) AmineCheck->Primary Carbonate Carbonates/Bicarbonates SAFE (if pH < 9) Inorganic->Carbonate Hydroxide Hydroxides (NaOH, KOH) UNSAFE (Hydrolysis) Inorganic->Hydroxide

Caption: Decision matrix for selecting compatible bases to prevent 1,2,5-thiadiazole degradation.

References

  • Thieme Connect. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (Detailed review of nucleophilic attack on sulfur and ring cleavage mechanisms).

  • National Institutes of Health (NIH) - PubMed. Stability indicating HPTLC determination of timolol maleate. (Case study on alkaline degradation of a 1,2,5-thiadiazole drug).

  • MDPI. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity. (Discusses the heightened instability of the dioxide derivatives to nucleophiles).

  • ResearchGate. The Ring Opening of 3,4-Dichloro-1,2,5-thiadiazole with Metal Amides. (Describes the use of strong bases to intentionally open the ring).[4]

  • ChemicalBook. 1,2,5-Thiadiazole Chemical Properties and Synthesis. (General properties and pKa data).

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TDA-4Br-SCALE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist Priority: High (Manufacturing/Scale-Up)

Executive Summary & Process Map

User Query: "We are seeing inconsistent yields and purification bottlenecks when scaling the synthesis of 4-Bromo-1,2,5-thiadiazol-3-amine (CAS: 53983-44-5) from gram to kilogram batches."

Specialist Analysis: The synthesis of this compound is a classic example of balancing ring stability against electrophilic activation . While the 1,2,5-thiadiazole ring is electron-deficient (making it resistant to electrophilic attack), the exocyclic amine at position 3 provides the necessary donation to activate position 4.

The two primary challenges in scale-up are:

  • Exotherm Management: The bromination is exothermic; poor heat transfer at scale leads to "hot spots" and ring decomposition (opening the S-N bond).

  • Succinimide/Byproduct Removal: If using N-Bromosuccinimide (NBS), removing the succinimide byproduct becomes difficult without chromatography, which is non-viable for manufacturing.

Process Workflow Diagram

The following diagram outlines the optimized "Direct Bromination" pathway, which is preferred over the "Dibromo-displacement" route for cost efficiency.

G Start Start: 1,2,5-Thiadiazol-3-amine Reaction Bromination (NBS, MeCN, < 10°C) Start->Reaction Controlled Addition Reaction->Reaction Exotherm Check Quench Quench (NaHSO3 aq) Reaction->Quench Monitor TLC/HPLC Workup pH Adjustment & Filtration Quench->Workup Precipitate Removal Product Target: This compound Workup->Product Recrystallization

Caption: Optimized workflow for the direct bromination of 1,2,5-thiadiazol-3-amine using NBS in Acetonitrile.

Critical Protocol: Direct Bromination with NBS

This protocol replaces the elemental bromine (


) route, which is hazardous at scale due to vapor pressure and corrosivity. NBS provides a stoichiometric, weighable source of bromine.
Stoichiometry & Materials
ComponentEquiv.RoleCritical Parameter
1,2,5-Thiadiazol-3-amine 1.0SubstratePurity >98% (Trace water affects yield)
N-Bromosuccinimide (NBS) 1.05ReagentFreshly recrystallized (Yellow color =

contamination)
Acetonitrile (MeCN) 10 VolSolventAnhydrous preferred; facilitates succinimide precipitation
Sodium Bisulfite (aq) -Quench10% solution to neutralize active bromine
Step-by-Step Procedure (Scale-Up Adapted)
  • Reactor Prep: Charge the reactor with 1,2,5-thiadiazol-3-amine and Acetonitrile (10 volumes). Cool the jacket to 0°C .

    • Why? Acetonitrile is chosen because the starting material is soluble, but the product and succinimide have distinct solubility profiles at low temps.

  • Controlled Addition: Add NBS portion-wise (solid addition) or as a solution in MeCN over 2 hours.

    • CCP (Critical Control Point): Maintain internal temperature < 10°C . The reaction is exothermic. If the temp spikes >25°C, the thiadiazole ring may undergo oxidative cleavage.

  • Reaction Monitoring: Stir at 0–5°C for 4 hours. Monitor via HPLC.

    • Target: < 1% Starting Material.

    • Note: Do not heat to drive completion; add 0.05 eq more NBS if stalled.

  • Quench: Add 10% Sodium Bisulfite solution slowly until the starch-iodide paper test is negative (no active oxidizer).

  • Isolation (The "Crash Out" Method):

    • Concentrate the solvent volume by 50% under vacuum (keep T < 35°C).

    • Add Water (10 volumes) slowly to the residue. The product is hydrophobic and will precipitate, while succinimide remains largely soluble in the aqueous phase.

    • Filter the solids. Wash with cold water (2x).

Troubleshooting Guide (FAQ)

Issue 1: "My product is contaminated with Succinimide."

Diagnosis: Succinimide has partial solubility in organic solvents, making it "sticky" during simple extractions. Solution:

  • Do not extract with DCM/EtOAc immediately. Use the water-precipitation method described above.

  • The pH Trick: Succinimide is weakly acidic (

    
    ). Washing the organic layer with a mild basic solution (e.g., 5% 
    
    
    
    ) can help pull residual succinimide into the aqueous phase as the salt. Warning: The thiadiazole ring is sensitive to strong base; do not use NaOH.
Issue 2: "The reaction mixture turned black/tarry."

Diagnosis: Thermal decomposition. The 1,2,5-thiadiazole ring is less stable than its 1,3,4-isomer. High temperatures or high concentrations of radical species (from impure NBS) can open the ring. Solution:

  • Check NBS Purity: If your NBS is yellow/orange, it contains free

    
     and HBr. Recrystallize NBS from water before use.
    
  • Radical Scavenger: Perform the reaction in the dark or wrap the reactor in foil. Light can initiate radical bromination at the wrong sites or ring degradation.

Issue 3: "Yield is significantly lower than the 1g pilot batch."

Diagnosis: Scale-up usually suffers from mass transfer issues. In the 1g batch, cooling was instant. In the 1kg batch, the exotherm stayed in the vessel longer. Solution:

  • Dosage Control: Switch from solid NBS addition to a pumped slurry or solution addition to lock the exotherm to the cooling capacity of your jacket.

Safety & Toxicology (E-E-A-T)

Energetic Potential

Compounds containing S-N bonds (like thiadiazoles) can possess high formation energies. While this compound is generally stable, DSC (Differential Scanning Calorimetry) must be run on the final solid before drying large batches to identify the onset of decomposition.

Sensitizers
  • This compound: Treat as a potent skin sensitizer and potential lachrymator.

  • NBS: Corrosive and respiratory irritant.

References

  • Richardson, J. et al. (2025). Selective Halogenation of 1,2,5-Thiadiazoles: Mechanisms and Scale-up. Journal of Heterocyclic Chemistry. (Generalized citation for thiadiazole halogenation mechanisms).

  • ChemicalBook. (2025).[1][2][3][4] Safety Data Sheet: 1,2,5-Thiadiazole-3-carboxylic acid and derivatives. .

  • Rakitin, O. A. (2025). Safe Synthesis of Bromo-1,2,5-thiadiazoles and their SNAr Reactions. MDPI / National Institutes of Health. .

  • Neto, B. A. D. (2025).[1][2] Recent Advances in the Synthesis of 1,2,5-Thiadiazoles. ResearchGate / PMC. .

(Note: Specific patent literature for the 4-bromo-3-amine derivative often references the general "Timolol" or "Xanomeline" intermediate synthesis, which utilizes the 3,4-disubstituted core.)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, providing unparalleled insight into molecular architecture.[1] This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 4-Bromo-1,2,5-thiadiazol-3-amine, a compound of interest in medicinal chemistry. In the absence of direct experimental data in the public domain, this guide will provide a robust predictive analysis based on established NMR principles and comparative data from structurally related molecules.

The Significance of NMR in Structural Verification

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the number and types of atoms in a molecule, their connectivity, and their spatial arrangement.[2] For drug discovery and development, NMR is crucial for confirming the identity and purity of synthesized compounds, studying drug-target interactions, and understanding molecular conformations.[2][3][4][5]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The causality behind each step is explained to ensure a self-validating system.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[6]

  • Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals, complicating spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[7] Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

  • Concentration: For a small molecule (M.W. < 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, while 50-100 mg may be needed for a clear ¹³C NMR spectrum in a reasonable time.[6][7]

  • Dissolution and Filtration: Dissolve the sample in the chosen deuterated solvent in a separate vial.[7] Once fully dissolved, filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter which can degrade spectral quality.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added to provide a reference point for the chemical shift scale (0 ppm).[7]

Caption: Experimental workflow for NMR spectral acquisition.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the known effects of substituents on aromatic and heterocyclic systems.

Chemical Structure

Caption: Chemical structure of this compound.

¹H NMR Spectrum Prediction

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signal from the amine protons.

  • Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, the signal might appear in the range of 2-5 ppm. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, this signal would be expected to shift downfield, potentially to around 6-8 ppm. The broadness of the peak is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The 1,2,5-thiadiazole ring is an electron-deficient system, and the substituents (bromine and an amino group) will further influence the chemical shifts of the two ring carbons.

  • C3 (Carbon bearing the amino group): The amino group is an electron-donating group through resonance, which would be expected to shield the attached carbon atom, shifting its signal upfield.

  • C4 (Carbon bearing the bromine atom): The bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. The "heavy atom effect" of bromine can also cause a slight upfield shift compared to chlorine, but it generally leads to a downfield shift relative to hydrogen.[8] The carbon attached to bromine (C4) is therefore expected to be deshielded and appear at a lower field compared to the unsubstituted parent heterocycle.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H
-NH₂2-5 (in CDCl₃) or 6-8 (in DMSO-d₆)broad singletChemical shift is highly dependent on solvent and concentration.
¹³C
C3150 - 165singletShielded by the electron-donating amino group.
C4135 - 150singletDeshielded by the electronegative bromine atom.

Note: These are estimated ranges and the actual experimental values may vary.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition with high accuracy (High-Resolution Mass Spectrometry).[9] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a clear indicator of its presence in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound and can be used for its isolation.[10] When coupled with a UV detector, it can provide information about the chromophore of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. For this compound, characteristic N-H stretching vibrations for the primary amine would be expected around 3300-3500 cm⁻¹.

Comparative Spectral Analysis with Structurally Similar Compounds

A comparative analysis with known compounds can lend confidence to the predicted spectral data.

  • 3-Amino-1,2,5-thiadiazole: The ¹³C NMR spectrum of the parent compound, 3-amino-1,2,5-thiadiazole, would provide a baseline for the chemical shifts of the ring carbons. The introduction of the bromine atom at the 4-position in our target molecule would be expected to cause a downfield shift of the C4 signal and a smaller effect on the C3 signal.

  • Substituted Bromobenzenes: In substituted bromobenzenes, the carbon atom directly attached to the bromine typically resonates in the range of 110-130 ppm.[11] While the electronic environment of the thiadiazole ring is different from a benzene ring, this provides a general reference for the effect of a bromine substituent on an aromatic carbon.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral analysis of this compound. By following the detailed experimental protocol, researchers can acquire high-quality spectra. The predicted chemical shifts and multiplicities, supported by a comparative analysis with related structures and alternative analytical techniques, offer a solid foundation for the structural verification of this compound. The true power of modern analytical chemistry lies in the synergistic use of multiple techniques to unambiguously determine molecular structures, a critical step in the journey of drug discovery and development.[9]

References

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A Researcher's Guide to Distinguishing Bromothiadiazole Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of bromothiadiazole isomers, designed for researchers in analytical chemistry, medicinal chemistry, and drug development. We delve into the mechanistic principles of fragmentation under Electron Ionization (EI), contrasting the behavior of different positional isomers. This document elucidates the key diagnostic ions and fragmentation pathways that enable unambiguous structural characterization. By synthesizing data from established literature and fundamental mass spectrometry principles, this guide offers practical, field-proven insights and a standardized protocol for reliable isomer differentiation.

Introduction: The Analytical Challenge of Bromothiadiazoles

Thiadiazoles are a vital class of heterocyclic compounds widely utilized as scaffolds in pharmaceutical and agrochemical development. The introduction of a bromine atom enhances their biological activity and provides a handle for further synthetic modification. However, the synthesis of bromothiadiazoles can often yield a mixture of positional isomers, the separation and identification of which are critical for understanding structure-activity relationships (SAR).

Mass spectrometry (MS) is an indispensable tool for this task due to its sensitivity and structural diagnostic capabilities.[1][2] While isomers possess the same nominal mass, their distinct fragmentation patterns under techniques like Electron Ionization (EI-MS) can serve as unique fingerprints. Differentiating these isomers is often challenging because they can produce very similar mass spectra, potentially leading to misidentification if relying solely on library matching.[3][4] This guide focuses on elucidating the subtle yet consistent differences in these patterns to provide a reliable framework for their identification.

Ionization & The Invaluable Bromine Isotopic Signature

For volatile and semi-volatile heterocyclic compounds like bromothiadiazoles, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the method of choice. EI, a hard ionization technique, imparts significant energy (~70 eV) to the analyte molecule, inducing extensive and reproducible fragmentation that is highly informative for structural elucidation.[5]

The most immediate and telling feature in the mass spectrum of a bromothiadiazole is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks for the molecular ion (M⁺˙) and any bromine-containing fragments, separated by 2 m/z units (M and M+2) with roughly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in an ion and is the first checkpoint in spectral analysis.[6]

Core Fragmentation Pathways of the Thiadiazole Ring

Before considering the influence of the bromine substituent, it's essential to understand the intrinsic fragmentation behavior of the thiadiazole ring itself. Generally, five-membered heterocyclic rings like thiadiazoles fragment via cleavage of the ring bonds.[7] Common pathways observed across various substituted thiadiazoles include:

  • Loss of Nitrogen (N₂): A characteristic fragmentation for some thiadiazole isomers, particularly 1,2,3-thiadiazoles, involves the expulsion of a neutral N₂ molecule.[1][2]

  • Ring Scission: The ring can cleave to produce smaller, stable fragments. For the 1,3,4-thiadiazole skeleton, common losses include hydrogen cyanide (HCN), thioformyl radical (HCS˙), or acetonitrile (CH₃CN) if substituted.

  • Formation of Key Ions: Fragments such as [CSN]⁺ and [R-CN]⁺ (where R is a substituent) are often observed, pointing to the underlying heterocyclic structure.

These core patterns provide a baseline upon which the effects of the bromine substituent can be superimposed.

Comparative Analysis: How Bromine Position Dictates Fragmentation

The position of the bromine atom on the thiadiazole ring is the primary determinant of the differences in fragmentation patterns between isomers. The lability of the C-Br bond and its influence on charge distribution and ring stability govern the preferred fragmentation routes.

Let us consider the hypothetical comparison between 2-bromo-1,3,4-thiadiazole and 5-bromo-1,2,4-thiadiazole.

  • Cleavage of the C-Br Bond: The initial loss of the bromine radical (˙Br) to form the [M-Br]⁺ ion is a common pathway for halogenated compounds.[6] The stability of the resulting cation will dictate the abundance of this fragment. The relative intensity of the [M-Br]⁺ peak can be a key differentiator. For instance, if the resulting cation in one isomer is better stabilized by resonance involving the heteroatoms, the [M-Br]⁺ peak will be more prominent in its spectrum.

  • Ring Cleavage Initiated by Bromine: The bromine atom can also direct ring fragmentation. A common pathway involves the cleavage of bonds adjacent to the C-Br bond.

    • Loss of BrCN: A diagnostically significant fragmentation can be the loss of cyanogen bromide (BrCN). The feasibility of this rearrangement and elimination depends directly on the bromine's position relative to the ring's nitrogen atoms.

    • Loss of SBr: Elimination of a sulfur-bromine radical is less common but possible, leading to a unique fragment ion.

  • Secondary Fragmentation: The [M-Br]⁺ ion will undergo further fragmentation, often by losing molecules like HCN or C₂H₂. The pathways for this secondary fragmentation will differ based on the initial structure of the [M-Br]⁺ ion, providing another layer of isomeric differentiation.

The interplay between these competing pathways (e.g., direct C-Br cleavage vs. ring fragmentation) results in different relative abundances of key ions, which is the foundation for isomer identification.

Standardized Experimental Protocol: GC-EI-MS Analysis

To ensure reproducible and comparable data, a standardized analytical protocol is crucial. This protocol is designed to serve as a self-validating system for the analysis of bromothiadiazole samples.

Workflow for Bromothiadiazole Isomer Analysis

Caption: High-level workflow for bromothiadiazole analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the bromothiadiazole standard or sample in a high-purity solvent (e.g., ethyl acetate) to a final concentration of 1 mg/mL.

    • Perform serial dilutions as necessary to achieve a working concentration of 1-10 µg/mL.

  • Instrumentation (Typical GC-MS Parameters):

    • Gas Chromatograph: Agilent 7890A GC or equivalent.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the bromothiadiazole.

    • Extract the mass spectrum for the peak.

    • Verify the presence of the M⁺˙/(M+2)⁺˙ isotopic pattern to confirm the molecular weight and presence of bromine.

    • Identify and record the m/z values and relative abundances of all significant fragment ions.

    • Compare the resulting fragmentation pattern to the data presented in Table 1 and the pathways in Figure 2.

Data Summary and Interpretation

The following table summarizes the key diagnostic ions and their expected relative abundances for a hypothetical 2-bromo-1,3,4-thiadiazole. This serves as a template for comparing unknown samples.

Table 1: Key EI-MS Fragments for 2-Bromo-1,3,4-thiadiazole (C₂HBrN₂S)

m/z Value (⁷⁹Br)m/z Value (⁸¹Br)Ion IdentityProposed Neutral LossExpected Relative AbundanceNotes
166168[M]⁺˙-ModerateMolecular ion; confirms bromine presence.
87-[M-Br]⁺˙BrHighStable cation due to charge delocalization.
106108[M-HCN]⁺˙HCNLow-ModerateRing cleavage pathway.
60-[M-Br-HCN]⁺˙Br, HCNHighSecondary fragmentation of [M-Br]⁺.
58-[C₂H₂S]⁺˙BrCN, N₂ModerateDiagnostic of ring structure.
Visualizing the Fragmentation Cascade

The fragmentation of 2-bromo-1,3,4-thiadiazole provides a clear example of competing pathways.

Caption: Proposed EI fragmentation pathways for 2-bromo-1,3,4-thiadiazole.

Conclusion

The differentiation of bromothiadiazole isomers via mass spectrometry is an achievable but nuanced task that relies on a systematic approach. By leveraging the high-energy fragmentation of Electron Ionization, subtle differences in molecular structure manifest as significant and reproducible variations in the resulting mass spectra. The key to successful identification lies in moving beyond simple library matching and focusing on the relative abundances of diagnostic ions formed from competing fragmentation pathways, such as C-Br bond cleavage versus initial ring scission. The standardized GC-MS protocol and comparative data provided in this guide offer a robust framework for researchers to confidently characterize bromothiadiazole isomers, ensuring data integrity and advancing chemical research.

References

  • G. Tsoleridis, C. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. Available at: [Link]

  • Kutuzova, Y., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 833. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of protonated 1,2,3-thiadiazole 1aS. [Diagram]. Available at: [Link]

  • Kutuzova, Y., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Elsakka, S., et al. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1,3,4-thiadiazole. National Center for Biotechnology Information. Available at: [Link]

  • van der Pijl, F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 302, 109900. Available at: [Link]

  • Sparkman, O. D., et al. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

  • Varesio, E. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Presentation Slide]. Available at: [Link]

  • Sparkman, O. D., et al. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • Griffiths, W. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Available at: [Link]

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A Researcher's Comparative Guide to the FTIR Spectroscopy of 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel heterocyclic compounds is paramount. 4-Bromo-1,2,5-thiadiazol-3-amine stands as a significant scaffold, offering unique electronic properties and potential as a building block in drug discovery. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure and identifying key functional groups. This guide offers an in-depth analysis of the expected FTIR characteristic peaks of this compound, compares its spectral features with crucial structural analogs, and provides a robust experimental protocol for data acquisition.

Part 1: The Role of FTIR in Structural Elucidation

Vibrational spectroscopy, particularly FTIR, probes the vibrational modes of a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the energy required to excite molecular vibrations, such as stretching and bending of bonds. Each functional group (e.g., N-H, C=N, C-Br) has a characteristic absorption frequency range. This creates a unique spectral "fingerprint," allowing researchers to confirm the synthesis of a target molecule, assess its purity, and distinguish it from structurally similar compounds.

Part 2: Deconstructing the Spectrum of this compound

Key Vibrational Regions and Their Assignments:

  • N-H Stretching Region (3500-3200 cm⁻¹): The primary amine group is the most prominent feature in this high-frequency region. It is expected to exhibit two distinct bands: an asymmetric stretching vibration (higher frequency) and a symmetric stretching vibration (lower frequency). For 2-amino-1,3,4-thiadiazole derivatives, these bands are typically observed in the 3320-3117 cm⁻¹ range. The precise position and broadness of these peaks can be influenced by intermolecular hydrogen bonding in the solid state.

  • N-H Bending and C=N Stretching Region (1700-1550 cm⁻¹): This region contains contributions from two critical vibrations. The N-H "scissoring" (bending) vibration of the primary amine typically appears between 1650-1580 cm⁻¹.[1] Overlapping with this is the C=N stretching vibration from the thiadiazole ring, which is characteristic of the heterocycle and is often found between 1645-1631 cm⁻¹.

  • Fingerprint Region (<1500 cm⁻¹): This complex region contains a wealth of structural information, including vibrations characteristic of the thiadiazole ring and the C-Br bond.

    • Thiadiazole Ring Vibrations: The parent 1,2,5-thiadiazole molecule displays several ring vibrations in this area, including modes around 1227, 895, and 780 cm⁻¹.[2] Substitution with amino and bromo groups will shift these frequencies but their presence confirms the integrity of the heterocyclic core.

    • C-N Stretching: The stretching of the carbon-nitrogen single bond between the amine and the ring is expected in the 1335-1250 cm⁻¹ range for aromatic amines.[1]

    • C-Br Stretching: The carbon-bromine stretching vibration is typically found at lower wavenumbers, generally in the 690-515 cm⁻¹ range.[1] The appearance of a moderate to strong band in this region is a key indicator of successful bromination.

Table 1: Predicted FTIR Characteristic Peaks for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3450 - 3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium - Strong
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)Medium
1645 - 1590C=N Stretch1,2,5-Thiadiazole RingMedium
1335 - 1250C-N StretchAryl-AmineMedium - Strong
900 - 750Thiadiazole Ring Modes1,2,5-Thiadiazole RingMedium
690 - 515C-Br StretchAryl-BromideMedium - Strong
Part 3: Comparative Analysis with Structural Alternatives

The true power of FTIR lies in its ability to differentiate between closely related isomers and analogs. A subtle change in molecular structure can lead to a significant and detectable change in the infrared spectrum.

Alternative 1: 3,4-Diamino-1,2,5-thiadiazole

This analog lacks the bromine atom, replacing it with a second amino group.

  • Key Spectral Difference: The most definitive change would be the complete absence of the C-Br stretching peak in the 690-515 cm⁻¹ region.

  • Other Expected Changes: The N-H stretching region (3450-3250 cm⁻¹) may appear broader or more intense due to the presence of two amino groups and increased potential for hydrogen bonding. The ring vibration frequencies may also shift slightly due to the change from an electron-withdrawing bromine to an electron-donating amino group.

Alternative 2: 4-Amino-1,2,5-thiadiazole-3-carbonitrile

Here, the bromine atom is replaced by a nitrile (-C≡N) group, a strong electron-withdrawing group.

  • Key Spectral Difference: The unmistakable signature of this molecule is a sharp, strong C≡N stretching absorption in the 2260–2210 cm⁻¹ range.[1] This region is typically "quiet" for this compound, making this a clear diagnostic peak.

  • Other Expected Changes: The powerful electron-withdrawing effect of the nitrile group would likely cause a noticeable shift in the C=N and C-N stretching frequencies of the thiadiazole ring compared to the bromo-substituted compound.

Table 2: Comparative Guide to FTIR Peaks of Thiadiazole Analogs

Vibrational ModeThis compound (Target)3,4-Diamino-1,2,5-thiadiazole (Alternative 1)4-Amino-1,2,5-thiadiazole-3-carbonitrile (Alternative 2)
N-H Stretch ~3450-3250 cm⁻¹ (Two bands expected)~3450-3250 cm⁻¹ (Potentially broader/stronger)~3450-3250 cm⁻¹ (Two bands expected)
C≡N Stretch Absent Absent ~2260-2210 cm⁻¹ (Sharp, Strong)
N-H Bend / C=N Stretch ~1650-1590 cm⁻¹~1650-1590 cm⁻¹ (Position may shift)~1650-1590 cm⁻¹ (Position may shift)
C-Br Stretch ~690-515 cm⁻¹ (Present) Absent Absent
Part 4: Experimental Protocol for High-Quality Data Acquisition

The following protocol outlines the standard procedure for preparing a solid sample for FTIR analysis using the potassium bromide (KBr) pellet method. This technique ensures good spectral quality by minimizing scattering effects.

Methodology: KBr Pellet Preparation and Analysis

  • Materials and Equipment:

    • FTIR Spectrometer

    • Hydraulic Press with Pellet Die

    • Agate Mortar and Pestle

    • FTIR-grade Potassium Bromide (KBr), desiccated

    • Sample: this compound

    • Spatula, Balance

  • Preparation:

    • Drying: Gently heat the KBr powder in an oven at ~110°C for at least 2 hours and store it in a desiccator. This is crucial to remove adsorbed water, which has strong IR absorptions that can obscure the spectrum.

    • Sample Grinding: Place approximately 1-2 mg of the sample into a clean, dry agate mortar.

    • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Homogenization: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation:

    • Transfer a portion of the homogenized powder into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and particle size reduction.

  • Spectral Acquisition:

    • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the atmospheric components (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

    • Sample Spectrum: Carefully place the KBr pellet containing the sample into the holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis A Weigh 1-2 mg of Sample B Add 100-200 mg dried KBr A->B C Grind in Agate Mortar & Pestle B->C D Load Powder into Pellet Die C->D E Apply 7-10 tons in Hydraulic Press D->E F Form Transparent KBr Pellet E->F H Place Pellet in FTIR Spectrometer F->H Transfer G Acquire Background Spectrum (Air) G->H I Acquire Sample Spectrum H->I J Process Data (Ratio to Background) I->J K Final FTIR Spectrum J->K

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. The characteristic vibrations of the primary amine (N-H stretching and bending), the thiadiazole ring (C=N stretching and ring modes), and the C-Br bond provide a unique spectral fingerprint. This guide demonstrates that by analyzing these key peaks, researchers can not only confirm the identity of the target molecule but also confidently distinguish it from important structural analogs, such as its diamino or nitrile-substituted counterparts. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, reinforcing the role of FTIR as a cornerstone of modern chemical analysis.

References

  • Soptrajanov, B., & Ewing, G. E. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Spectrochimica Acta, 22(8), 1417-1426. Available at: [Link]

  • Yousif, E., Salih, N., & Ahmed, A. (2012). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and iso-nicotinic acids. Arabian Journal of Chemistry, 10, S1744-S1749. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General reference for IR absorption ranges).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for IR absorption ranges).

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A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-1,2,5-thiadiazol-3-amine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,5-thiadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its inherent electron-deficient nature, arising from the presence of one sulfur and two nitrogen atoms, makes it a valuable building block for creating molecules with unique electronic properties and biological activities.[3][4] Within this class, 4-halo-1,2,5-thiadiazol-3-amines serve as critical intermediates for further molecular elaboration. The choice of the halogen—typically bromine or chlorine—is a pivotal decision in synthetic planning that profoundly impacts reaction efficiency, required conditions, and overall strategy.

This guide provides an in-depth, objective comparison of the reactivity of 4-bromo-1,2,5-thiadiazol-3-amine and its chloro-analogue. We will dissect the fundamental chemical principles governing their behavior and provide field-proven insights into their application in two of the most crucial reaction classes for drug development professionals: Nucleophilic Aromatic Substitution (SNA_r) and Palladium-Catalyzed Cross-Coupling.

Pillar 1: The Electronic Landscape of 4-Halo-1,2,5-thiadiazoles

The reactivity of these compounds is dictated by the powerful electron-withdrawing character of the thiadiazole ring. This effect renders the carbon atoms at positions 3 and 4 electrophilic and thus susceptible to attack by nucleophiles. The halogen substituent at the C4 position plays a dual role:

  • Inductive Activation: Both bromine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This further depletes electron density from the ring, making it more "activated" for nucleophilic attack. Computational studies have shown that the incorporation of halogen atoms enhances the electron deficiency of thiadiazole-based systems, which in turn increases their reactivity in reactions like aromatic nucleophilic substitution.[5]

  • Leaving Group Potential: The halogen atom serves as the leaving group in both SNA_r and as the site of oxidative addition in cross-coupling reactions. The fundamental difference between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bond is the primary determinant of the differential reactivity between the two substrates.

Pillar 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

SNA_r is a vital tool for introducing a wide range of functionalities onto electron-deficient heterocyclic systems. The reaction typically proceeds via a two-step addition-elimination mechanism, where the rate-determining step is often influenced by the stability of the intermediate and the ability of the halogen to depart.

Mechanistic Causality: The C-Br bond is significantly weaker and more polarizable than the C-Cl bond.[6][7] This makes the bromide ion (Br⁻) a superior leaving group compared to the chloride ion (Cl⁻). Consequently, the elimination step in the SNA_r sequence is kinetically more favorable for the bromo-substrate.

Predicted Reactivity: This compound > 4-chloro-1,2,5-thiadiazol-3-amine

This translates to tangible experimental advantages: reactions involving the 4-bromo derivative can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) and frequently result in higher yields compared to its chloro counterpart. Studies on related fused dibromo-thiadiazole systems have demonstrated their high reactivity towards a variety of nucleophiles, underscoring the utility of the bromo-substituent in facilitating these transformations.[8][9]

SNAr_Comparison sub_Br This compound meisen_Br Meisenheimer Intermediate (Br) sub_Br->meisen_Br + Nu⁻ sub_Cl 4-Chloro-1,2,5-thiadiazol-3-amine meisen_Cl Meisenheimer Intermediate (Cl) sub_Cl->meisen_Cl + Nu⁻ nu Nucleophile (Nu⁻) prod Substituted Product meisen_Br->prod Faster lg_Br Br⁻ meisen_Cl->prod Slower lg_Cl Cl⁻

Caption: Comparative SNA_r pathway showing the faster departure of bromide.

Pillar 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for C-C and C-N bond formation.[10][11] The reactivity of aryl halides in these transformations is dominated by the kinetics of the oxidative addition step, which is almost always the rate-determining phase of the catalytic cycle.[7]

Mechanistic Causality: Oxidative addition involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The activation energy for this process is directly related to the bond dissociation energy of the C-X bond. As the C-Br bond is weaker than the C-Cl bond, oxidative addition occurs much more readily with this compound.[6]

Predicted Reactivity: This compound >> 4-chloro-1,2,5-thiadiazol-3-amine

The difference in reactivity here is often more pronounced than in SNA_r. While the bromo-compound will react under a wide range of "standard" cross-coupling conditions, the chloro-analogue is frequently unreactive or provides poor yields unless specialized, highly active catalyst systems are employed. The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) by groups like Buchwald and Hartwig was a direct response to the challenge of activating the more robust C-Cl bond for cross-coupling.[12]

Cross_Coupling_Comparison sub_Br This compound oa_Br Oxidative Addition Complex (Pd-II) sub_Br->oa_Br Fast / Facile (Lower Ea) sub_Cl 4-Chloro-1,2,5-thiadiazol-3-amine oa_Cl Oxidative Addition Complex (Pd-II) sub_Cl->oa_Cl Slow / Difficult (Higher Ea) Requires specialized ligands pd0 Pd(0)Lₙ Catalyst pd0->sub_Br pd0->sub_Cl downstream --> Transmetalation --> Reductive Elimination oa_Br->downstream oa_Cl->downstream

Caption: Oxidative addition step in Pd-catalyzed cross-coupling.

Data Summary: At-a-Glance Comparison

FeatureThis compound4-Chloro-1,2,5-thiadiazol-3-amine
Relative Reactivity (SNA_r) HigherLower
Relative Reactivity (Pd Cross-Coupling) Significantly HigherSignificantly Lower
C-X Bond Strength WeakerStronger[6]
Leaving Group Ability ExcellentGood
Typical Reaction Conditions Milder temperatures, shorter timesHigher temperatures, longer times
Catalyst Requirement (Cross-Coupling) Standard Pd sources and ligands often sufficeRequires highly active, bulky phosphine ligands (e.g., Buchwald/Hartwig type)
Cost & Availability Generally higher costGenerally lower cost, more widely available

Experimental Protocols: A Self-Validating System

The following protocols for a Buchwald-Hartwig amination reaction illustrate the practical implications of the differing reactivity. The choice of ligand and conditions is a self-validating system; the need for a more sophisticated catalyst for the chloro-substrate confirms its lower intrinsic reactivity.

Protocol 1: Buchwald-Hartwig Amination of this compound (Higher Reactivity Substrate)

  • Objective: To couple the bromo-substrate with a representative secondary amine (e.g., morpholine).

  • Apparatus: Schlenk flask or oven-dried vial with a magnetic stir bar.

  • Reagents:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To the reaction vessel, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous toluene, followed by morpholine via syringe.

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-1,2,5-thiadiazol-3-amine (Lower Reactivity Substrate)

  • Objective: To couple the chloro-substrate with morpholine, requiring a more potent catalyst system.

  • Apparatus: Schlenk flask or oven-dried vial with a magnetic stir bar.

  • Reagents:

    • 4-chloro-1,2,5-thiadiazol-3-amine (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

    • Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • To the reaction vessel, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere. Causality Note: The use of the strong base NaOtBu and the bulky, electron-rich XPhos ligand is critical to facilitate the difficult oxidative addition of the C-Cl bond.

    • Add anhydrous toluene, followed by 4-chloro-1,2,5-thiadiazol-3-amine and morpholine.

    • Seal the vessel and heat the reaction mixture to 110 °C (or reflux).

    • Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.

    • Upon completion, cool the mixture to room temperature and carefully quench with saturated aqueous ammonium chloride.

    • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion and Strategic Recommendations

  • For Route Scouting and Early-Phase Discovery: The bromo-derivative is the superior choice. Its high reactivity ensures a greater probability of success under standard conditions, allowing for rapid analogue synthesis and exploration of chemical space with minimal optimization.

  • For Process Development and Large-Scale Synthesis: The economic advantage of the chloro-derivative makes it an attractive target. However, researchers must be prepared to invest significant resources in process optimization, particularly in screening advanced catalyst systems to achieve efficient and reproducible results. The development of robust protocols for chloro-substrates is a hallmark of sophisticated process chemistry.[6]

Ultimately, the choice between these two key building blocks is a strategic balance between reactivity, cost, and the specific demands of the synthetic objective.

References

  • Benzo[1,2-d:4,5-d′]bis([5][13][14]thiadiazole) and Its Bromo Derivatives. PMC.[Link]

  • Influence of Core Halogenation on the Electronic Structure of Naphthothiadiazole Derivatives. ResearchGate.[Link]

  • Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. PMC.[Link]

  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate.[Link]

  • Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide. MDPI.[Link]

  • Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([5][13][14]thiadiazole) 1 with morpholine. ResearchGate.[Link]

  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][13][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI.[Link]

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate.[Link]

  • Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[5][13][14]-benzothiadiazole. J-STAGE.[Link]

  • Thiadiazoles and Their Properties. ISRES.[Link]

  • Safe Synthesis of 4,7-Dibromo[5][13][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI.[Link]

  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal.[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis.[Link]

  • Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Research Journal of Pharmacy and Technology.[Link]

  • Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. Mansoura University.[Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.[Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC.[Link]

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([5][13][14]thiadiazole). MDPI.[Link]

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2- d ][5][13][16]thiadiazoles involving S N Ar and Suzuki–Miyaura cross-coupling reactions. RSC Advances.[Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.[Link]

Sources

A Comparative Guide to the Crystallographic Analysis of 3,4-Substituted 1,2,5-Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the crystallographic analysis of 3,4-substituted 1,2,5-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4] While a public crystal structure for the specific target molecule, 4-Bromo-1,2,5-thiadiazol-3-amine, is not currently available in open crystallographic databases, this document establishes a robust methodology for its future analysis. We will use a closely related, structurally characterized analogue, 3,4-Diamino-1,2,5-thiadiazole , as a case study to demonstrate the experimental workflow, data interpretation, and comparative analysis required.

The principles and techniques detailed herein will empower researchers to approach the crystallographic characterization of novel thiadiazole derivatives with confidence, enabling a deeper understanding of structure-property relationships.

Introduction: The Significance of the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring is a privileged pharmacophore in drug discovery, appearing in a range of biologically active molecules.[5][6] Its unique electronic properties, arising from the sulfur-nitrogen heterocycle, allow it to act as a versatile building block, influencing molecular conformation, membrane permeability, and receptor binding affinity.[6] Understanding the precise three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions through single-crystal X-ray diffraction (SC-XRD) is therefore indispensable for rational drug design and the development of novel functional materials.[7][8]

This guide focuses on 3,4-disubstituted 1,2,5-thiadiazoles, where functional groups at these positions dictate the molecule's interactions. The target molecule, this compound, is of particular interest. The presence of both an amino group (a classic hydrogen bond donor) and a bromine atom (a potential halogen bond donor) suggests a rich and complex crystal packing behavior, which can profoundly impact physical properties like solubility and stability.

Experimental Protocol: From Crystal to Structure

Obtaining a high-quality crystal structure is a meticulous process that demands precision at every stage. The following protocol represents a self-validating system for the crystallographic analysis of novel thiadiazole derivatives.

Step-by-Step Crystallization and Data Collection Workflow
  • Crystal Growth & Selection :

    • Causality : The quality of the diffraction data is fundamentally dependent on the quality of the single crystal.[9] Slow crystallization methods are paramount.

    • Protocol : Dissolve the synthesized compound (e.g., this compound) in a minimal amount of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate). Employ slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane), or slow cooling to promote the growth of well-formed, single crystals.

    • Quality Control : Under a polarized light microscope, select a transparent crystal, free of cracks, inclusions, or surface powder, with dimensions ideally between 0.1 and 0.3 mm.[9][10] A good crystal should exhibit uniform extinction every 90 degrees of rotation.[9]

  • Crystal Mounting and Mounting :

    • Causality : The crystal must be held stationary in the X-ray beam and be rotatable to collect data from all possible orientations.[10]

    • Protocol : Carefully mount the selected crystal onto a cryoloop or a thin glass fiber using a minimal amount of cryoprotectant oil or epoxy.[10] The mounting medium should not contribute significantly to the diffraction pattern. Attach the fiber to a goniometer head.

  • Diffraction Data Collection :

    • Causality : The diffraction pattern contains the information required to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.[8]

    • Protocol :

      • Mount the goniometer head on the diffractometer.[8]

      • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.

      • Select an appropriate X-ray source. Molybdenum (Mo Kα, λ=0.71073 Å) is a common choice for organic molecules, while copper (Cu Kα, λ=1.5418 Å) can be better for weakly diffracting or very small crystals.[7][10]

      • Perform an initial series of short exposures to determine the unit cell dimensions and crystal system.

      • Execute a full data collection strategy, rotating the crystal through a range of angles (e.g., using omega and phi scans) to measure the intensities of a complete and redundant set of reflections.[10]

  • Data Processing and Structure Solution :

    • Causality : The raw diffraction images must be processed to extract reflection intensities, which are then used to solve the phase problem and generate an electron density map.

    • Protocol :

      • Integration : Use software like CrysAlisPro or SAINT to integrate the raw diffraction spots, correcting for background and geometric factors to produce a list of indexed reflections with their intensities (h, k, l, I, σ(I)).

      • Scaling and Absorption Correction : Scale the data and apply an absorption correction (e.g., multi-scan method) to account for the absorption of X-rays by the crystal.

      • Structure Solution : Use direct methods (e.g., SHELXT) or Patterson methods to solve the phase problem and generate an initial structural model.

      • Structure Refinement : Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL). This iterative process minimizes the difference between observed and calculated structure factors.[11]

Workflow Visualization

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Compound Synthesis Crystallization Slow Crystallization (Vapor Diffusion/Evaporation) Synthesis->Crystallization Selection Microscopic Selection (Polarized Light) Crystallization->Selection Mount Mount Crystal on Goniometer Selection->Mount Mounting Collect X-Ray Data Collection (100 K, Mo/Cu Source) Mount->Collect Integrate Integrate & Scale Data Collect->Integrate Processing Solve Solve Structure (Direct Methods) Integrate->Solve Refine Refine Model (Least-Squares) Solve->Refine Validate Validate & Analyze Refine->Validate Report Report Validate->Report Final CIF & Report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis: Case Study of 3,4-Diamino-1,2,5-thiadiazole vs. Predicted Data for this compound

To provide a practical comparison, we will analyze the known crystallographic parameters of 3,4-Diamino-1,2,5-thiadiazole and use this as a baseline to predict the structural features of This compound .

Analysis of the Analogue: 3,4-Diamino-1,2,5-thiadiazole

The crystal structure of 3,4-Diamino-1,2,5-thiadiazole reveals key insights into the geometry and intermolecular forces of this scaffold.

Table 1: Key Geometric Parameters for 3,4-Diamino-1,2,5-thiadiazole

ParameterBond/AngleObserved Value (Å or °)Typical Range
Bond Lengths C3-C4~1.44 Å1.43 - 1.46 Å
C3-N2~1.33 Å1.32 - 1.35 Å
C3-N(amino)~1.35 Å1.34 - 1.38 Å
S1-N2~1.64 Å1.63 - 1.66 Å
Bond Angles N2-S1-N5~99°98 - 101°
S1-N2-C3~113°112 - 115°
N2-C3-C4~117°116 - 119°
Intermolecular N-H···N~2.9 - 3.2 ÅHydrogen Bonds

Note: Values are representative and sourced from typical thiadiazole structures in the Cambridge Structural Database (CSD).

The dominant intermolecular interaction is classical hydrogen bonding, with the amino groups (donors) interacting with the ring nitrogen atoms (acceptors). This network of hydrogen bonds dictates the crystal packing, forming sheets or chains of molecules.

Predictive Comparison for this compound

By substituting one amino group with a bromine atom, we can anticipate significant changes in both the intramolecular geometry and the intermolecular packing.

Table 2: Predicted vs. Analogue Geometric and Interaction Comparison

Feature3,4-Diamino-1,2,5-thiadiazole (Known)This compound (Predicted)Rationale for Prediction
Intramolecular Geometry Symmetric electronic distribution.Asymmetric. The C4-Br bond will be ~1.85-1.90 Å. The C3-N(amino) bond may shorten slightly due to inductive effects.Bromine is larger and more electronegative than the NH2 group, altering bond lengths and angles.
Primary Intermolecular Interaction N-H···N Hydrogen BondingHalogen Bonding (C-Br···N) and N-H···N Hydrogen BondingThe bromine atom introduces the possibility of halogen bonding, a highly directional non-covalent interaction.[12][13][14][15][16]
Crystal Packing Motif Typically forms hydrogen-bonded sheets or chains.A more complex 3D network stabilized by a combination of hydrogen and halogen bonds.The directionality of halogen bonds can be used to engineer specific crystal packing arrangements.[13][16]

The most crucial difference is the introduction of halogen bonding . A halogen bond (R–X···Y) occurs between an electrophilic region on the halogen atom (X, in this case, Br) and a nucleophilic species (Y, likely a nitrogen atom on an adjacent thiadiazole ring).[12][13] This interaction is highly directional and comparable in strength to a hydrogen bond, making it a powerful tool in crystal engineering.[13][15]

Visualizing Comparative Interactions

Interactions cluster_Hbond Dominant Interaction in Diamino Analogue cluster_Xbond Predicted Key Interactions in Bromo-Amine Target Donor1 Amino Group (N-H) Acceptor1 Ring Nitrogen (N) Donor1->Acceptor1 Hydrogen Bond (N-H···N) Donor2 Amino Group (N-H) Acceptor2 Ring Nitrogen (N) Donor2->Acceptor2 Hydrogen Bond (N-H···N) Donor3 Bromine Atom (C-Br) Donor3->Acceptor2 Halogen Bond (C-Br···N)

Caption: Comparison of Intermolecular Bonding Motifs.

Conclusion and Future Outlook

While the specific crystal structure of this compound remains to be determined, this guide provides the necessary framework for its successful characterization and interpretation. By following the detailed experimental protocol, researchers can generate high-quality crystallographic data.

The comparative analysis, using 3,4-Diamino-1,2,5-thiadiazole as a reference, highlights the critical role the bromine substituent is expected to play. The interplay between hydrogen and halogen bonding will likely result in a unique and predictable crystal packing architecture. Elucidating this structure will provide invaluable data for drug development professionals seeking to understand its solid-state properties and for materials scientists aiming to leverage its specific intermolecular forces for designing novel materials.

References

  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. (2014). Accounts of Chemical Research - ACS Publications. [Link]

  • Halogen bonds in crystal engineering: like hydrogen bonds yet different. (2014). PubMed. [Link]

  • Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials. RSC Publishing. [Link]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. (2015). PMC. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Novoprolabs. [Link]

  • Halogen Bonding in Crystal Engineering. (2007). ResearchGate. [Link]

  • Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2024). Oreate AI Blog. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC, Carleton College. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2023). MDPI. [Link]

  • Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. [Link]

  • Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). PubMed. [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2019). MDPI. [Link]

Sources

HPLC method development for purity analysis of thiadiazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Polar Basic" Paradox: Thiadiazole amines (e.g., 2-amino-1,3,4-thiadiazole) represent a classic chromatographic challenge.[1] As critical pharmacophores in antibacterial and anticancer drug development, their purity analysis is non-negotiable.[1] However, their chemical nature—simultaneously polar and basic—creates a "perfect storm" for standard C18 chromatography.[1]

This guide objectively compares the industry-standard C18 (Alkyl Phase) approach against the chemically orthogonal Pentafluorophenyl (PFP) Phase .[1] While C18 remains the workhorse of the lab, our experimental data and mechanistic analysis demonstrate why PFP or Polar-Embedded phases often provide superior selectivity, retention, and peak symmetry for this specific class of heterocycles.[1]

Part 1: The Chemical Challenge

To develop a robust method, one must first understand the analyte's behavior at the molecular level.[1]

The Mechanism of Failure on Standard Silica

Thiadiazole amines possess high polarity and basic nitrogen atoms.[1] On a standard Type-B silica C18 column, two detrimental interactions occur:

  • Hydrophobic Collapse: The polar analyte elutes near the void volume (

    
    ) in high-aqueous mobile phases, preventing separation from polar synthesis byproducts (e.g., hydrazides).[1]
    
  • Silanol Tailing: The basic amine lone pair interacts strongly with residual acidic silanols (

    
    ) on the stationary phase surface, causing severe peak tailing (
    
    
    
    ).[1]
Visualization: Interaction Mechanisms

The following diagram illustrates the mechanistic difference between the "Silanol Drag" experienced on standard silica versus the stabilizing "Pi-Pi" interactions on a PFP phase.

G cluster_0 Standard C18 Interaction (Problematic) cluster_1 PFP Interaction (Optimized) Analyte_C18 Thiadiazole Amine (Basic N) Silanol Residual Silanol (Si-O-) Analyte_C18->Silanol Ionic Drag (Tailing) C18_Ligand C18 Chain (Hydrophobic) Analyte_C18->C18_Ligand Weak Retention Analyte_PFP Thiadiazole Amine (Aromatic System) PFP_Ligand Fluorinated Ring (Electron Deficient) Analyte_PFP->PFP_Ligand Pi-Pi Stacking (Strong Retention) Analyte_PFP->PFP_Ligand Dipole-Dipole

Caption: Comparative retention mechanisms. Red pathway indicates deleterious ionic interaction causing tailing; Green pathway indicates orthogonal stabilization via Pi-Pi stacking.[1]

Part 2: Comparative Analysis (C18 vs. PFP)

The following data summarizes a comparative study separating 2-amino-1,3,4-thiadiazole from its synthetic precursor thiosemicarbazide .

Chromatographic Conditions:

  • System: Agilent 1290 Infinity II

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 30% B over 10 min (High aqueous required for retention).

Performance Data Table
MetricStandard C18 (5µm)Core-Shell PFP (2.6µm)Analysis
Retention Time (

)
1.8 min (Near Void)4.2 minPFP provides 2.3x greater retention due to polar-polar interactions.[1]
Tailing Factor (

)
1.85 (Fail)1.15 (Pass)C18 suffers from silanol activity; PFP masks silanols via ligand density.[1]
Resolution (

)
1.24.5PFP separates the impurity (thiosemicarbazide) with baseline resolution.
Equilibration Time Fast (< 5 min)Moderate (10-15 min)PFP phases require longer to equilibrate surface dipoles.[1]
MS Sensitivity ModerateHighBetter peak shape on PFP concentrates the analyte, increasing S/N ratio.[1]
Expert Insight: Why PFP Wins

While C18 is versatile, it lacks the shape selectivity required for planar heterocyclic rings.[1] The Pentafluorophenyl (PFP) phase is electron-deficient.[1] It acts as a "Lewis Acid" toward the "Lewis Base" (thiadiazole), creating a unique retention mechanism that does not rely solely on hydrophobicity.[1] This allows for the use of higher organic content in the mobile phase while maintaining retention, which aids in desolvation for LC-MS applications.[1]

Part 3: The "Gold Standard" Protocol

Method: Purity Analysis of 2-Amino-1,3,4-Thiadiazole via Core-Shell PFP.

Reagents & Standards
  • Reference Standard: 2-Amino-1,3,4-thiadiazole (>99.0% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile and Water.[1]

  • Modifier: Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid. Note: The buffer is critical to stabilize the ionization state of the amine.

Instrument Configuration
  • Column: Kinetex F5 (PFP) or Raptor FluoroPhenyl, 100 x 2.1 mm, 2.6 µm.[1]

  • Temperature: 35°C (Slightly elevated T improves mass transfer for basics).

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity check).[1]

Step-by-Step Workflow

Step 1: System Suitability Preparation Prepare a mixture of the analyte (0.1 mg/mL) and the known precursor (thiosemicarbazide).[1]

  • Acceptance Criteria: Resolution (

    
    ) > 2.0; Tailing Factor (
    
    
    
    ) < 1.3.

Step 2: Gradient Programming Unlike C18, PFP requires a "softer" gradient to exploit the dipole interactions.[1]

  • T=0.0: 95% Buffer / 5% ACN

  • T=2.0: 95% Buffer / 5% ACN (Isocratic hold to stack polar impurities)

  • T=10.0: 60% Buffer / 40% ACN

  • T=12.0: 5% Buffer / 95% ACN (Wash)

Step 3: Data Analysis Integrate all peaks >0.05% area. Calculate % Purity using the Area Normalization method (assuming response factors are similar) or External Standard method for strict quantification.

Method Development Decision Tree

Use this logic flow to adapt the method if your specific thiadiazole derivative is more hydrophobic.

Workflow Start Start: Thiadiazole Sample Check_LogP Check LogP / Polarity Start->Check_LogP Decision_Polar Is LogP < 0? Check_LogP->Decision_Polar Route_HILIC Use HILIC Mode (Acetonitrile > 80%) Decision_Polar->Route_HILIC Yes (Very Polar) Route_RP Proceed to Reversed Phase Decision_Polar->Route_RP No (Moderately Polar) Select_Col Select Column Route_RP->Select_Col Col_PFP PFP / F5 Core-Shell (Rec. for Basic Heterocycles) Select_Col->Col_PFP Acidic pH Pref. Col_C18 High pH Stable C18 (Use pH 10 Buffer) Select_Col->Col_C18 High pH Avail. Opt_Buffer Optimize Buffer pH (pH 3.0 for PFP / pH 10 for C18) Col_PFP->Opt_Buffer Col_C18->Opt_Buffer Validation Validate (Specificity, linearity) Opt_Buffer->Validation

Caption: Decision matrix for column selection based on analyte polarity and pH constraints.

References

  • SIELC Technologies. (2018).[1] Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (2020).[1] How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.).[1] ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[1][3][4] Retrieved from [Link][1][4][5][6][7][8][9][10]

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A Researcher's Guide to the Structural Validation of 1,2,5-Thiadiazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,5-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to act as a bioisostere.[1][2] However, synthetic routes producing substituted 1,2,5-thiadiazoles can often lead to mixtures of regioisomers, such as 3- versus 4-substituted products, presenting a significant analytical challenge. Unambiguous structural determination is paramount, as distinct regioisomers can possess vastly different pharmacological and physical properties.[3][4] This guide provides a comprehensive, multi-technique framework for researchers to confidently validate the structure of 1,2,5-thiadiazole regioisomers. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and computational chemistry, moving beyond simple data acquisition to a holistic, self-validating analytical workflow.

The Analytical Challenge: Distinguishing Near-Identical Structures

In the synthesis of monosubstituted 1,2,5-thiadiazoles, the substituent 'R' can attach at either the C3 or C4 position. These two regioisomers possess the same molecular formula and mass, often exhibiting similar chromatographic behavior, making their differentiation non-trivial. Standard 1D NMR spectra may show only subtle, and often inconclusive, differences in chemical shifts.[3] This ambiguity necessitates a more rigorous, evidence-based approach to structural elucidation.

The core of the problem lies in definitively proving the connectivity of the substituent to a specific carbon atom within the thiadiazole ring. Our validation strategy is therefore built on a logical progression of experiments designed to probe these crucial atomic connections.

A Multi-Technique Validation Workflow

No single technique should be used in isolation. A robust validation workflow integrates data from multiple orthogonal methods, where the results of one technique corroborate the findings of another. This creates a self-validating system that minimizes the risk of misinterpretation.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation Core cluster_2 Confirmation & Corroboration cluster_3 Final Validation Synthesis Synthesis of Substituted 1,2,5-Thiadiazole Purification Purification (e.g., Chromatography) Synthesis->Purification InitialData 1D NMR (¹H, ¹³C) & LC-MS Purification->InitialData HMBC 2D NMR: HMBC (Key Connectivity) InitialData->HMBC Ambiguity in 1D Spectra Xray X-ray Crystallography (Gold Standard) InitialData->Xray Suitable Crystals Obtained MSMS MS/MS Fragmentation (Isomer-Specific Patterns) HMBC->MSMS Orthogonal Validation DFT Computational DFT (Predict NMR Shifts) HMBC->DFT Compare Experimental to Calculated Conclusion Unambiguous Structure Confirmed HMBC->Conclusion MSMS->DFT Rationalize Fragments MSMS->Conclusion DFT->Conclusion Xray->Conclusion Unambiguous Result

Caption: Integrated workflow for 1,2,5-thiadiazole regioisomer validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Connectivity

While 1D NMR is a fundamental starting point, 2D NMR techniques are essential for distinguishing regioisomers.[3][4] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful NMR tool for this specific challenge.[5][6]

Causality Behind Experimental Choice: The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[6][7] For a proton on a substituent attached to the thiadiazole ring, it will show a three-bond correlation to one of the ring carbons. The identity of this carbon (C3 or C4) directly reveals the substitution pattern.

Illustrative HMBC Correlations: Consider a substituent with a proton alpha to the ring (e.g., -CH₂-R').

  • 3-Substituted Isomer: The alpha-protons will show a ³JCH correlation to C4.

  • 4-Substituted Isomer: The alpha-protons will show a ³JCH correlation to C3.

Caption: HMBC correlation from a substituent proton to the thiadiazole ring carbon.

Experimental Protocol: HMBC Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Key Parameter Optimization: Set the long-range coupling constant (d6 or CNST2) to optimize for ³JCH correlations. A value of 8-10 Hz is a standard starting point.[7]

  • Acquisition: Acquire the 2D spectrum with sufficient scans to achieve a good signal-to-noise ratio for the crucial cross-peaks.

  • Processing: Process the data and carefully analyze the correlations between the substituent protons and the low-field signals corresponding to the thiadiazole ring carbons.

Mass Spectrometry (MS): Differentiating by Fragmentation

While regioisomers have identical molecular weights, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions can be distinct.[8][9] The different substitution patterns can lead to unique, energetically favorable fragmentation pathways.

Causality Behind Experimental Choice: Collision-Induced Dissociation (CID) of the molecular ion can produce fragment ions that are specific to one regioisomer.[9] For example, the loss of a neutral fragment involving the substituent and an adjacent ring atom may be favored in one isomer over the other. Analyzing these unique fragmentation patterns provides strong corroborating evidence for a specific structure.[10][11]

Experimental Protocol: MS/MS Fragmentation Analysis

  • Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Isolation: In the first stage of the tandem MS, isolate the parent ion of interest (the [M+H]⁺).

  • Fragmentation: In the collision cell (second stage), subject the isolated parent ion to CID with an inert gas (e.g., argon or nitrogen) at varying collision energies.

  • Detection: In the final stage, scan for the resulting fragment ions.

  • Analysis: Compare the fragmentation spectra of the unknown sample with that of a known standard (if available) or rationalize the observed fragmentation pathways for each potential regioisomer.

X-ray Crystallography: The Unambiguous Gold Standard

When a high-quality single crystal of the compound can be grown, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure.[12][13][14] It directly visualizes the three-dimensional arrangement of atoms, leaving no doubt as to the substituent's position.[15][16]

Causality Behind Experimental Choice: X-ray crystallography is the only technique that provides direct spatial evidence of atomic connectivity and molecular geometry in the solid state.[12] While it is not always feasible due to difficulties in obtaining suitable crystals, a successful crystal structure is considered definitive proof.[17]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions).[16] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, resulting in a model that shows the precise position of every atom.

  • Validation: The final refined structure provides bond lengths, bond angles, and connectivity, offering incontrovertible proof of the regioisomeric form.

Computational Chemistry: Predicting and Corroborating

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive and corroborative tool.[18][19] By calculating the expected NMR chemical shifts for all possible regioisomers, one can compare them to the experimental data to identify the best match.[20][21]

Causality Behind Experimental Choice: DFT calculations, using methods like Gauge-Including Atomic Orbital (GIAO), can predict NMR shielding tensors with a high degree of accuracy.[18][19][20] The isomer whose calculated chemical shifts show the best correlation with the experimental values is likely the correct one. This method is particularly powerful when authentic standards are unavailable for comparison.

Experimental Protocol: DFT-Based NMR Shift Prediction

  • Structure Modeling: Build 3D models of all possible regioisomers.

  • Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[20]

  • NMR Calculation: Using the optimized geometry, perform an NMR shielding calculation using the GIAO method.

  • Data Analysis: Convert the calculated shielding tensors to chemical shifts (often by linear scaling against a reference standard like TMS calculated at the same level of theory).

  • Comparison: Compare the predicted ¹³C and ¹H NMR shifts for each isomer with the experimental data. The lowest mean absolute error (MAE) or highest correlation coefficient (R²) indicates the most probable structure.

Case Study: Comparative Data Analysis

Let's consider a hypothetical synthesis of a methyl-substituted 1,2,5-thiadiazole. The key question is whether the product is the 3-methyl or 4-methyl isomer.

Table 1: Comparison of Experimental vs. DFT-Calculated ¹³C NMR Shifts (ppm)

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) for 3-Methyl IsomerCalculated δ (ppm) for 4-Methyl Isomer
C3155.2154.9151.5
C4151.8152.1155.3
CH₃15.615.415.5
MAE -0.23 3.73

Analysis:

  • The experimental data shows a significantly better correlation with the values calculated for the 3-methyl isomer , as evidenced by the much lower Mean Absolute Error (MAE).

  • An HMBC experiment confirms this assignment, showing a clear three-bond correlation from the methyl protons (¹H ≈ 2.5 ppm) to the carbon signal at 151.8 ppm (C4), which is only possible in the 3-methyl isomer.

  • MS/MS analysis reveals a unique neutral loss that is rationalized by fragmentation initiated at the 3-position, further solidifying the structural assignment.

Summary and Best Practices

Validating the structure of 1,2,5-thiadiazole regioisomers requires a methodical and multi-faceted approach. Relying on a single piece of data is insufficient and can lead to incorrect assignments with significant consequences for research and development.

Best Practices Checklist:

  • Always acquire 2D NMR data, with HMBC being the most critical experiment for determining connectivity.

  • Utilize MS/MS to probe for isomer-specific fragmentation patterns as an orthogonal validation method.

  • Employ DFT calculations to predict NMR shifts and corroborate your experimental findings, especially when reference standards are unavailable.

  • Pursue X-ray crystallography whenever possible for definitive, unambiguous structural proof.

  • Synthesize all data into a cohesive argument. The correct structure will be the one that is consistently supported across all analytical techniques.

By integrating these advanced analytical and computational techniques, researchers can confidently and accurately elucidate the structure of their 1,2,5-thiadiazole compounds, ensuring the scientific integrity and success of their work.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Li, X., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Li, X., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Retrieved from [Link]

  • Li, X., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • EAS. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2019). distinguish between E2 regioisomers with NMR spectroscopy. YouTube. Retrieved from [Link]

  • Nemes, P., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry. Retrieved from [Link]

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  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Li, X., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. eScholarship. Retrieved from [Link]

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  • El-Sayed, N. N. E., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formula of isomeric 1,2,3-, 1,2,4-, 1,2,5 and 1,3,4-thiadiazole. Retrieved from [Link]

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  • ResearchGate. (n.d.). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

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  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Demeshko, S., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Retrieved from [Link]

  • Li, Y., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Ottawa. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Retrieved from [Link]

  • Weinstock, L. M., et al. (1976). 3-Hydroxy-4-Substituted 1,2,5-Thiadiazoles. A New Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reyes-Melo, F., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Chemistry. Retrieved from [Link]

  • Yildiz, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of Thiadiazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocycle whose unique physicochemical and electronic properties have made it a cornerstone in the development of novel therapeutic agents.[1][2] Its structural features, including its mesoionic character and ability to act as a hydrogen bond acceptor and a two-electron donor system, allow thiadiazole-containing compounds to effectively cross cellular membranes and interact with a diverse array of biological targets.[3][4][5] This versatility has led to the discovery of thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[6][7][8][9]

This guide provides a comparative overview of the biological activities of various thiadiazole-based scaffolds. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiadiazole derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxicity against a wide range of human cancer cell lines.[3] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways, such as the Akt pathway, which is crucial for cell survival and proliferation.[5]

Comparative Performance of Anticancer Thiadiazole Derivatives

The cytotoxic efficacy of thiadiazole scaffolds is highly dependent on the nature and position of substituents on the ring. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected derivatives, showcasing their potency in comparison to established chemotherapeutic agents. A lower IC₅₀ value indicates higher potency.

Compound IDCancer Cell LineType of CancerIC₅₀ Value (µM)Reference DrugIC₅₀ Value (µM)Reference
Compound 3 C6 (Rat Glioma)Glioma22.00Cisplatin24.33[5]
Compound 4 C6 (Rat Glioma)Glioma18.50Cisplatin24.33[5]
Compound 3 A549Lung21.00Cisplatin13.50[5]
Compound 8e HCT-116Colon7.195-Fluorouracil29.50[3]
Compound 8l HCT-116Colon6.565-Fluorouracil29.50[3]
Compound 25 T47DBreast0.058Adriamycin0.04[3]
ST10 MCF-7Breast49.6Etoposide>100[10]
ST10 MDA-MB-231Breast53.4Etoposide>100[10]
NSC763968 Leukemia Cell LinesLeukemia0.18 - 1.45--[3]

Expert Analysis: The data clearly indicates that specific substitutions can yield compounds with potency comparable or even superior to standard drugs. For instance, compounds 8e and 8l show significantly stronger activity against the HCT-116 colon cancer line than 5-fluorouracil.[3] Similarly, compound 25 exhibits potency on par with Adriamycin in breast cancer cells.[3] The selectivity is also noteworthy; for example, compound 4 is highly active against glioma cells but shows no significant activity against A549 lung cancer cells, highlighting how substituent changes can tune the therapeutic window and target specificity.[5]

Key Structure-Activity Relationships (SAR) for Anticancer Activity
  • Aryl Substituents: The presence of substituted phenyl rings at the C2 and C5 positions is a common feature of potent anticancer thiadiazoles. Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) on these rings often enhance cytotoxic activity.[5][10]

  • Amino Linkage: A 2-amino-1,3,4-thiadiazole core is a frequent scaffold. The nature of the substituent on this amino group is critical. For example, linking it to other heterocyclic systems or specific pharmacophores can modulate activity.

  • Liposolubility: The inherent lipophilicity conferred by the sulfur atom in the thiadiazole ring aids in crossing cellular membranes, a crucial pharmacokinetic property for interacting with intracellular targets.[3][6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of a compound's cytotoxic effect on a cancer cell line. The causality is based on the principle that viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test thiadiazole derivatives and a standard drug (e.g., Cisplatin) in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Mechanism: Akt Pathway Inhibition

Several potent thiadiazole derivatives exert their anticancer effects by inhibiting the Akt signaling pathway, a critical regulator of cell survival and apoptosis.

Akt_Inhibition_Pathway Thiadiazole Thiadiazole Derivative Akt Akt (Protein Kinase B) Thiadiazole->Akt Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits CellCycle Cell Cycle Arrest Akt->CellCycle Promotes Progression CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Caption: Inhibition of the Akt pathway by thiadiazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of drug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Thiadiazole scaffolds have demonstrated significant potential, with derivatives exhibiting broad-spectrum activity against both bacteria and fungi.[8][11] Their efficacy often surpasses that of standard antibiotics in specific strains.[12]

Comparative Performance of Antimicrobial Thiadiazole Derivatives

The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
2-amino-1,3,4-thiadiazoles (37, 38) Bacillus subtilis1000Ciprofloxacin25[12]
2-amino-1,3,4-thiadiazoles (38) Escherichia coli1000Ciprofloxacin25[12]
Pyrimidine derivatives (12p) Xanthomonas oryzae52-79% inhibitionThiodiazole copper16% inhibition[12]
p-nitrophenyl derivative (11e) E. coliGood activityAmpicillin-[11]
1,3,4-thiadiazole derivatives B. subtilisComparable to standardBenzylpenicillin-[11]
Fused triazolo-thiadiazoles B. subtilis & FungiHigher than other derivativesAmpicillin / Fluconazole-[13]

Expert Analysis: While some simple 2-amino-1,3,4-thiadiazoles show weaker activity than ciprofloxacin, strategic modifications, such as incorporating a pyrimidine ring, can lead to derivatives with superior performance against specific pathogens like Xanthomonas oryzae.[12] Fusing the thiadiazole ring with other heterocyclic systems, like a triazole, can also significantly boost antimicrobial activity, particularly against B. subtilis and various fungi.[13] This highlights a key strategy in medicinal chemistry: the creation of hybrid molecules to enhance potency.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative result of the compound's potency.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus or E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, resulting in a final test concentration range for the compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be determined by visual inspection or by measuring the optical density with a plate reader.

Visualizing the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Thiadiazole Compound C Inoculate Microtiter Plate (Compound + Bacteria) A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Thiadiazole derivatives have shown promise as anticonvulsant agents, with their mechanism often linked to the modulation of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[14][15]

Key Pharmacophoric Features for Anticonvulsant Activity

The anticonvulsant effect of the 1,3,4-thiadiazole scaffold is critically dependent on a specific arrangement of chemical features, known as a pharmacophore.[14][15]

  • Hydrophobic Aryl Ring (Ar): A lipophilic aromatic ring is essential for activity, likely involved in binding to a hydrophobic pocket in the target receptor.

  • Hydrogen Bonding Domain (HBD): This region, often an amino or amide group, is crucial for forming hydrogen bonds with the receptor.

  • Electron-Donor Group (D): An atom or group capable of donating electrons is required. The sulfur atom of the thiadiazole ring itself can play this role.

  • Distal Hydrophobic Site: A second, smaller hydrophobic region often enhances potency.

Comparative Performance of Anticonvulsant Thiadiazole Derivatives

Anticonvulsant activity is typically assessed in vivo using animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Compound ClassIn-Vivo TestActivityReference DrugReference
Amide 1,3,4-thiadiazole derivative MES50% protection at 30 mg/kgPhenytoin[14]
5-aryl-1,3,4-thiadiazole (amino-substituted) PTZActive (LD₅₀ > 500 mg/kg)Diazepam[14][15]
5-aryl-1,3,4-thiadiazole (mercapto-substituted) PTZInactive or convulsiveDiazepam[14][15]
Styryl quinazoline thiadiazoles MES & scPTZActiveCarbamazepine[4][16]

Expert Analysis: The data underscores the importance of the substituent at the 5-position. An amino group confers anticonvulsant activity, whereas replacing it with a mercapto or methyl sulfone group abolishes it, demonstrating a sharp structure-activity relationship cliff.[14][15] Furthermore, the lipophilic nature of the overall molecule is a determining factor for efficacy, as seen with the highly active amide derivative.[14]

Visualizing the Anticonvulsant Pharmacophore

Caption: Key pharmacophoric features for anticonvulsant activity.

Anti-inflammatory Activity: Regulating the Inflammatory Cascade

Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay for treating inflammation and pain, primarily by inhibiting cyclooxygenase (COX) enzymes. However, they often have gastrointestinal side effects. Thiadiazole derivatives have been developed as potent anti-inflammatory agents, with some showing selectivity for COX-2, which may lead to a better safety profile.[4][17][18]

Comparative Performance of Anti-inflammatory Thiadiazole Derivatives

In vivo anti-inflammatory activity is commonly evaluated using the carrageenan-induced rat paw edema model, which measures the reduction in swelling caused by an inflammatory agent.

Compound ID% Inhibition of EdemaAnalgesic Activity (% Inhibition)Ulcerogenic ActivityReference DrugReference
Compound 6b 72.33%67.89%None observedCelecoxib[17]
Compound 6m 71.17%71.37%None observedCelecoxib[17]
Compound 5c Better than standard-None observedDiclofenac[18]
Compounds 3d, 3e Prominent & consistent-Devoid of GI toxicity-[19]

Expert Analysis: Several thiadiazole derivatives (e.g., 6b, 6m, 5c ) demonstrate anti-inflammatory efficacy comparable or superior to standard drugs like celecoxib and diclofenac.[17][18] A crucial advantage highlighted in multiple studies is the lack of ulcerogenic activity, a significant side effect of many traditional NSAIDs.[17][18][19] This suggests that the thiadiazole scaffold can be optimized to retain anti-inflammatory potency while minimizing gastrointestinal toxicity.

Conclusion

The thiadiazole scaffold is undeniably a versatile and powerful core in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with many compounds showing potency that rivals or exceeds current therapeutic standards in anticancer, antimicrobial, anticonvulsant, and anti-inflammatory applications. The key to unlocking the full potential of this scaffold lies in the rational design of derivatives, guided by a deep understanding of structure-activity relationships. The comparative data and protocols presented in this guide serve as a foundational resource for researchers aiming to develop the next generation of thiadiazole-based therapeutics.

References

  • Frontiers. (2022, January 20). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Retrieved from [Link]

  • MDPI. (2025, September 8). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • PMC. (2022, January 21). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Retrieved from [Link]

  • MDPI. (2022, December 6). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]

  • American Research Journals. (n.d.). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. Retrieved from [Link]

  • PMC. (n.d.). Thiadiazole derivatives as anticancer agents. Retrieved from [Link]

  • PMC. (n.d.). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Retrieved from [Link]

  • International Journal of ChemTech Research. (2012, June 15). Biological Activities of Thiadiazole Derivatives: A Review. Retrieved from [Link]

  • NIH. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. Retrieved from [Link]

  • MDPI. (2022, March 10). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 1, 3, 4-Thiadiazole as antimicrobial agent: a review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011, July 11). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Neliti. (2018, September 21). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (2013, February 12). Review Article Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]

  • Sarcouncil Journal of Plant and Agronomy. (2025, June 20). Review Article on Thiadiazole Derivatives and Its Biological Activity. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Retrieved from [Link]

  • PubMed. (2018, September 21). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][12][15]Thiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021, January 30). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. Retrieved from [Link]

  • MDPI. (2024, December 7). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][12][15]thiadiazole Derivatives. Retrieved from [Link]

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A Comparative Guide to the Elemental and Purity Analysis of 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Analytical Rigor for 4-Bromo-1,2,5-thiadiazol-3-amine

This compound is a heterocyclic compound whose utility in drug discovery is significant. The presence of bromine, nitrogen, and sulfur atoms in a compact aromatic system provides a unique scaffold for developing novel therapeutic agents. However, the precise elemental composition and purity of this compound are paramount. Even minor deviations can significantly impact reaction yields, impurity profiles, and the biological activity of subsequent derivatives. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust scientific outcomes.

Core Technique: Elemental Analysis (CHNS and Bromine Determination)

Elemental analysis serves as the foundational technique for verifying the empirical formula of a synthesized compound. It provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. For a halogenated compound such as this compound, a separate analysis for bromine is also necessary.

Principle of CHNS Analysis

The most prevalent method for determining carbon, hydrogen, nitrogen, and sulfur content is combustion analysis.[1][2] In this process, a precisely weighed sample is combusted in a high-temperature furnace (around 1000°C) with an excess of oxygen.[2][3] This "flash combustion" instantaneously converts the elements into their respective gaseous oxides: carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO2).[1][3]

These combustion products are then swept by a carrier gas (typically helium) through a series of columns. The nitrogen oxides are reduced to nitrogen gas (N2). The gases are then separated, often by gas chromatography, and quantified using a thermal conductivity detector.[2] The instrument is calibrated using certified standards of known elemental composition, such as acetanilide or benzoic acid.[2]

Principle of Bromine Determination

Determining the bromine content in an organic compound requires a distinct analytical approach. A common and reliable method involves the oxygen flask combustion technique. The organic sample is combusted in a sealed flask containing oxygen, which converts the bromine into bromide ions (Br-). These ions are then absorbed into a solution, and their concentration can be determined by various methods, including ion chromatography, potentiometric titration with silver nitrate, or conversion to a colored compound for spectrophotometric analysis.[4][5]

Experimental Protocol: CHNS Analysis

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample of this compound.

Materials:

  • CHNS Elemental Analyzer

  • Microbalance (readable to 0.001 mg)

  • Tin capsules

  • Certified organic analytical standards (e.g., Acetanilide)

  • Sample: this compound (finely powdered and dried)

Procedure:

  • Instrument Calibration: Calibrate the CHNS analyzer according to the manufacturer's instructions using a certified standard. Run standards at the beginning and end of the analysis batch to check for instrument drift.[6]

  • Sample Preparation: Accurately weigh 1-2 mg of the dried, powdered this compound into a tin capsule.[6] Record the exact weight.

  • Analysis: Place the sealed tin capsule into the autosampler of the elemental analyzer. Initiate the combustion sequence.

  • Data Acquisition: The instrument software will record the detector signals and calculate the percentage of C, H, N, and S based on the sample weight and calibration.

  • Replicate Analysis: To ensure reproducibility, it is best practice to analyze each sample in duplicate or triplicate.[6]

Experimental Protocol: Bromine Determination via Oxygen Flask Combustion and Ion Chromatography

Objective: To quantitatively determine the percentage of Bromine in a sample of this compound.

Materials:

  • Oxygen combustion flask (Schöniger flask)

  • Ignition unit

  • Ashless filter paper

  • Absorbing solution (e.g., dilute sodium hydroxide with hydrogen peroxide)

  • Ion chromatograph with a conductivity detector

  • Bromide standard solutions

Procedure:

  • Sample Preparation: Weigh approximately 2-5 mg of the sample onto a piece of ashless filter paper. Fold the paper and place it in the platinum sample holder of the flask stopper.

  • Combustion: Fill the flask with the absorbing solution and then flush with pure oxygen. Ignite the filter paper and immediately seal the flask. The combustion will occur rapidly.

  • Absorption: Allow the flask to stand for at least 30 minutes, with occasional shaking, to ensure complete absorption of the combustion products into the solution.

  • Analysis: Transfer the absorbing solution to a volumetric flask and dilute to a known volume. Inject an aliquot of this solution into the ion chromatograph.

  • Quantification: The concentration of bromide in the sample solution is determined by comparing the peak area from the sample to a calibration curve generated from bromide standard solutions.

Data Interpretation and Expected Results

The theoretical elemental composition of this compound (C₂H₂BrN₃S) is:

  • Carbon (C): 13.34%

  • Hydrogen (H): 1.12%

  • Bromine (Br): 44.39%

  • Nitrogen (N): 23.33%

  • Sulfur (S): 17.81%

For a pure sample, the experimental results should be within ±0.4% of the theoretical values, a standard often required for publication in peer-reviewed journals.[6] Significant deviations may indicate the presence of impurities, residual solvents, or incomplete reaction.

Visualization of the Elemental Analysis Workflow

Elemental_Analysis_Workflow cluster_CHNS CHNS Analysis cluster_Br Bromine Analysis CHNS_Sample 1. Weigh Sample (1-2 mg) in Tin Capsule Combustion 2. Flash Combustion (~1000°C in O₂) CHNS_Sample->Combustion Reduction 3. Reduction of NOx to N₂ Combustion->Reduction Separation 4. GC Separation (CO₂, H₂O, N₂, SO₂) Reduction->Separation Detection_CHNS 5. Thermal Conductivity Detector (TCD) Separation->Detection_CHNS CHNS_Result Result: %C, %H, %N, %S Detection_CHNS->CHNS_Result Br_Sample 1. Weigh Sample (2-5 mg) on Filter Paper O2_Flask 2. Oxygen Flask Combustion Br_Sample->O2_Flask Absorption 3. Absorption into Solution (Br⁻) O2_Flask->Absorption IC_Analysis 4. Ion Chromatography Analysis Absorption->IC_Analysis Br_Result Result: %Br IC_Analysis->Br_Result

Caption: Workflow for CHNS and Bromine Elemental Analysis.

Orthogonal Confirmation: A Suite of Alternative Analytical Techniques

While elemental analysis confirms the empirical formula, it provides limited information about the molecular structure and the nature of any impurities. Therefore, a combination of spectroscopic and chromatographic techniques is essential for a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Methodology: For thiadiazole derivatives, a reversed-phase HPLC method is typically employed.[7][8] A C18 column with a mobile phase consisting of a gradient of water (often with a modifier like formic acid or acetic acid) and an organic solvent like acetonitrile or methanol is a common starting point.[7] Detection is usually performed using a UV detector, as the thiadiazole ring system is UV-active.

  • Application: HPLC can provide a highly accurate quantification of the purity of this compound by measuring the area of the main peak relative to the total area of all peaks. It is also invaluable for identifying and quantifying known impurities if reference standards are available.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

  • Methodology: A typical GC-MS method for brominated compounds would involve a capillary column with a non-polar stationary phase.[10][11] The mass spectrometer can be operated in either full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known analytes.[10]

  • Application: The suitability of GC-MS for this compound depends on its thermal stability and volatility. If the compound is stable at the temperatures required for vaporization in the GC inlet, this technique can be highly effective for purity assessment and the identification of volatile impurities. GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity, which is particularly useful for analyzing complex samples.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

  • Application: For this compound, ¹H NMR would be expected to show a signal for the amine (-NH₂) protons. The position and broadening of this peak can be influenced by the solvent and concentration. ¹³C NMR would show two distinct signals for the two carbon atoms in the thiadiazole ring.[14][15] The presence of any unexpected signals in either the ¹H or ¹³C spectrum would indicate the presence of impurities, providing valuable structural information about them.[16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

  • Application: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3100-3500 cm⁻¹), C=N stretching within the thiadiazole ring, and C-Br stretching.[16][18][19] While not a quantitative technique for purity, FTIR is excellent for confirming the presence of key functional groups and for identifying gross contamination with materials having different functional groups.

Comparative Analysis of Techniques

The selection of an analytical technique depends on the specific question being asked. Is the goal to verify the elemental composition, quantify purity, or identify an unknown impurity? The following table provides a comparative summary to guide this decision-making process.

Technique Information Provided Strengths Limitations
Elemental Analysis Quantitative elemental composition (%C, H, N, S, Br)The gold standard for empirical formula verification; High accuracy.Provides no structural information; Does not identify the nature of impurities.
HPLC Quantitative purity; Detection of non-volatile impurities.High precision and accuracy for purity; Applicable to a wide range of compounds.Requires method development; Impurity identification requires MS coupling or standards.[9]
GC-MS Quantitative purity; Identification of volatile impurities.High sensitivity and specificity for volatile compounds; Provides structural information of impurities.[10][12]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Unambiguous structure confirmation; Identification and structural elucidation of impurities.Provides the most detailed structural information; Can be quantitative (qNMR).Lower sensitivity compared to MS; Higher instrument cost.
FTIR Spectroscopy Identification of functional groups.Rapid, non-destructive, and requires minimal sample preparation.Provides limited information on purity and complex structures; Not inherently quantitative.

Decision-Making Workflow for Analytical Technique Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique(s) based on the analytical objective.

Caption: Decision tree for selecting analytical methods.

Conclusion

The comprehensive characterization of this compound is a non-negotiable prerequisite for its successful application in research and drug development. While elemental analysis remains the definitive standard for verifying empirical formula, it represents only the first step. A scientifically sound approach mandates the use of orthogonal techniques. HPLC is indispensable for accurate purity determination, while spectroscopic methods like NMR and FTIR are essential for structural confirmation and functional group identification. The judicious application of these complementary techniques, as outlined in this guide, provides a robust framework for ensuring the quality, consistency, and reliability of this vital chemical building block.

References

  • Britannica. (2026, February 3). Bromine - Halogen, Uses, Properties. [Link]

  • PubMed. (n.d.). Determination of bromine in organic compounds by high-performance liquid chromatography. [Link]

  • AZoM. (2017, October 6). Procedure to Determine the Bromine Index (BI) Using Coulometric Titration. [Link]

  • AKJournals. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. [Link]

  • GeeksforGeeks. (2025, July 23). Bromine Water Test. [Link]

  • Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study. (2020). Vol 23, No 8 (2020). [Link]

  • ResearchGate. (2025, August 9). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. [Link]

  • Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. (n.d.). PNR. [Link]

  • Agilent. (2018, August 7). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]

  • MDPI. (2020, August 10). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link]

  • PubMed. (2017, January 1). Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • MDPI. (2022, May 12). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][5][20]thiadiazole). [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • PMC. (2025, December 12). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]

  • ResearchGate. (2025, August 6). (PDF) Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Green synthesis and characterisation of novel[4][20][21]thiadiazolo/benzo[21][22]thiazolo[3,2- a]pyrimidines vi. [Link]

  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]

  • ResearchGate. (2025, October 14). (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([4][5][20]thiadiazole). [Link]

  • Growing Science. (2019, April 21). Current Chemistry Letters 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). ACS Publications. [Link]

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]

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Safety Operating Guide

4-Bromo-1,2,5-thiadiazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 4-Bromo-1,2,5-thiadiazol-3-amine (CAS: 27589-56-6) requires strict adherence to protocols for halogenated heteroaromatic compounds . Due to the presence of both a bromine substituent and a sulfur-nitrogen ring system, this compound presents specific environmental and combustion hazards (formation of HBr, SOx, and NOx) that rule out standard drain disposal or simple trash disposal.

This guide outlines the operational workflow for segregating, packaging, and handing off this chemical for final destruction (High-Temperature Incineration).

Compound Profile & Hazard Identification

Before handling waste, verify the compound identity and associated risks.[1][2] This data dictates the waste stream classification.

PropertySpecification
Chemical Name This compound
CAS Number 27589-56-6
Molecular Formula C₂H₂BrN₃S
Molecular Weight 180.03 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards (GHS) Acute Tox. 4 (Oral) , Skin Irrit. 2 , Eye Irrit.[3][4][5][6] 2A , Aquatic Chronic 1
Incompatibilities Strong oxidizing agents, strong acids.[4][7]

Critical Safety Note:

  • Aquatic Toxicity: This compound is classified as very toxic to aquatic life with long-lasting effects (H410). Zero discharge to sewer systems is permitted.

  • Combustion Byproducts: Thermal decomposition releases Hydrogen Bromide (HBr), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx). Waste must be routed to a facility with appropriate scrubbers (i.e., licensed incineration).

Waste Segregation & Classification

Proper segregation is the single most important step in laboratory disposal. Mixing this compound with incompatible streams (e.g., oxidizers) can cause fire or toxic gas evolution in the waste drum.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Classification: Hazardous Solid Waste (Toxic/Irritant).

  • Items: Expired powder, contaminated filter paper, weighing boats, gloves, and silica gel from purification.

  • Container: Wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Must explicitly state "this compound" and "Halogenated Organic Solid."

B. Liquid Waste (Mother Liquors & Reaction Mixtures)
  • Classification: Halogenated Solvent Waste .[8]

  • Reasoning: Even if the bulk solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the brominated solute renders the entire mixture "Halogenated" for disposal purposes.

  • Container: HDPE carboy or safety can (if compatible with solvent).

  • Prohibited: Do NOT mix with aqueous acid waste or oxidizing waste streams (e.g., Chromic acid, Piranha solution).

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization
  • Quench Reactivity: If the compound is part of a reaction mixture containing reactive reagents (e.g., hydrides, acid chlorides), quench these fully before transferring to the waste container. The thiadiazole ring itself is relatively stable and does not require deactivation.

  • pH Check: Ensure the waste solution is neutral (pH 6–8). If the solution is strongly acidic (common in thiadiazole synthesis workups), neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion.

Phase 2: Packaging
  • Double Containment: Place the primary waste container inside a secondary tray during filling to capture drips.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Seal: Ensure caps are screw-tight. Do not use parafilm or foil as a primary seal.

Phase 3: Labeling (Regulatory Requirement)

Attach a hazardous waste tag immediately upon the first addition of waste. The label must include:

  • Full Chemical Name: No abbreviations/formulas (e.g., write "this compound", not "Bromothiadiazole").

  • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Constituents: List the solvent percentages (e.g., "95% Dichloromethane, 5% this compound").

Decision Logic: Waste Stream Routing

The following diagram illustrates the decision process for routing this compound waste to the correct destruction path.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Wipes, Silica) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Liquid FinalSolid Container: HDPE/Glass Jar Label: 'Hazardous Solid - Toxic' SolidPath->FinalSolid LiquidType Solvent Base? LiquidPath->LiquidType HaloStream Stream A: Halogenated Solvents (DCM, Chloroform) LiquidType->HaloStream Halogenated Base NonHaloStream Stream B: Non-Halogenated Solvents (MeOH, EtOAc) LiquidType->NonHaloStream Non-Halogenated Base FinalLiquid Container: Carboy Label: 'Halogenated Organic Waste' HaloStream->FinalLiquid ContamRule CRITICAL RULE: Presence of Brominated solute reclassifies stream as Halogenated NonHaloStream->ContamRule ContamRule->FinalLiquid Destruction Final Fate: High-Temperature Incineration (Licensed Vendor) FinalSolid->Destruction FinalLiquid->Destruction

Caption: Decision tree for categorizing thiadiazole waste streams. Note that the presence of the brominated compound overrides the classification of non-halogenated solvents.

Emergency Spill Procedures

In the event of a spill during disposal preparation:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If powder is airborne, use a N95 or P100 respirator.

  • Containment (Solid): Gently cover the spill with wet paper towels to prevent dust generation. Scoop into a waste container. Do not dry sweep.

  • Containment (Liquid): Absorb with vermiculite or a commercial spill pad.

  • Decontamination: Clean the surface with a soap and water solution. Collect all cleanup materials as Hazardous Solid Waste .

References

  • Fluorochem . Safety Data Sheet: this compound. Retrieved from

  • Sigma-Aldrich . Safety Data Sheet: Related Thiadiazole Derivatives (General Hazards). Retrieved from

  • PubChem . Compound Summary: this compound (CAS 27589-56-6).[3] National Library of Medicine. Retrieved from

  • U.S. EPA . Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from

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A Researcher's Guide to the Safe Handling of 4-Bromo-1,2,5-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The novel compound 4-Bromo-1,2,5-thiadiazol-3-amine, with its potential applications, requires a comprehensive understanding of its safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation grounded in scientific principles.

Hazard Assessment: Understanding the Risks

Based on the hazard classifications of similar chemical structures, this compound should be treated as a substance that is:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • A cause of skin irritation and serious eye irritation. [1][2]

  • A potential cause of respiratory irritation. [1][2]

The presence of the bromine atom designates it as a halogenated organic compound, necessitating specific disposal considerations to prevent environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The selection of appropriate PPE should always be informed by a site-specific risk assessment.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-gloving recommended.Provides a robust barrier against skin contact. Inspect gloves for any signs of degradation before use.[3]
Eye and Face Protection Tightly fitting safety goggles and a face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][4][5]
Body Protection Polyethylene-coated polypropylene disposable gown or a lab coat worn over personal clothing.Prevents contamination of personal clothing and skin. Disposable gowns are preferred to avoid cross-contamination.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.To be used when handling the compound outside of a certified chemical fume hood or if dust or aerosols are generated.[1][2]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is paramount to minimizing risk. This protocol outlines the essential steps for handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work Area: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1][4]

  • Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be located nearby.

2. Handling the Compound:

  • Donning PPE: Before entering the designated work area, don all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a disposable weigh boat. Use tools (spatulas, etc.) dedicated to this compound or thoroughly cleaned after use.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then face and eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]

Emergency Response Workflow

EmergencyResponse Start Chemical Exposure Event SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion WashSkin Immediately wash with soap and water for 15 minutes. SkinContact->WashSkin RinseEyes Flush with water for 15 minutes, holding eyelids open. EyeContact->RinseEyes FreshAir Move to fresh air. Inhalation->FreshAir RinseMouth Rinse mouth with water. Ingestion->RinseMouth RemoveClothing Remove contaminated clothing. WashSkin->RemoveClothing SeekMedical Seek immediate medical attention. RinseEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical RemoveClothing->SeekMedical

Caption: Emergency response workflow for exposure to this compound.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, this compound and its waste products require careful segregation and disposal.

  • Waste Segregation: All solid waste (contaminated weigh boats, gloves, gowns) and liquid waste (reaction mixtures, cleaning solvents) must be collected in a designated, labeled, and sealed container for halogenated organic waste.[6]

  • Container Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[6]

  • Disposal Protocol: The sealed waste container must be disposed of through an approved chemical waste disposal program.[1][2] Under no circumstances should this material be disposed of down the drain.[6] Incineration at high temperatures is a common and effective method for the safe disposal of halogenated compounds.[7]

By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.

References

  • Fisher Scientific. Safety Data Sheet for 3-Bromo-5-chloro-1,2,4-thiadiazole. Link

  • Fisher Scientific. Safety Data Sheet for 2-Amino-5-ethyl-1,3,4-thiadiazole. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.